Product packaging for Isopteropodine(Cat. No.:CAS No. 5171-37-9)

Isopteropodine

Número de catálogo: B127867
Número CAS: 5171-37-9
Peso molecular: 368.4 g/mol
Clave InChI: JMIAZDVHNCCPDM-PFDNRQJHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Uncarine E is a member of indolizines.
Isopteropodine has been reported in Uncaria sinensis, Uncaria homomalla, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O4 B127867 Isopteropodine CAS No. 5171-37-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (1S,4aS,5aS,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAZDVHNCCPDM-PFDNRQJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317264
Record name Isopteropodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5171-37-9
Record name Isopteropodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5171-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopteropodin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005171379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopteropodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5171-37-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPTEROPODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9IZ1U593L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isopteropodine: Natural Source and Isolation from Uncaria tomentosa

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isopteropodine is a pentacyclic oxindole alkaloid (POA) found predominantly in Uncaria tomentosa (Willd. ex Schult.) DC., a woody vine native to the Amazon rainforest, commonly known as Cat's Claw or Uña de Gato.[1][2] This compound, along with its stereoisomers (pteropodine, speciophylline, and uncarine F), is a subject of significant scientific interest due to its potential therapeutic activities, including anti-inflammatory and immunomodulatory effects.[1][3] The biological activities of U. tomentosa extracts are often attributed to their rich content of oxindole alkaloids.[1] Notably, the pentacyclic chemotype is considered valuable for its action on the cellular immune system.[4] This guide provides an in-depth overview of the natural distribution of this compound within U. tomentosa and details the technical protocols for its extraction and isolation.

Natural Source and Quantitative Distribution

This compound is a constituent of various parts of the Uncaria tomentosa plant, including the inner bark, leaves, stems, and roots.[1][2] The concentration of this compound and other oxindole alkaloids exhibits significant quantitative variability depending on the plant part, geographic origin, and the specific chemotype (pentacyclic vs. tetracyclic dominant).[4][5] Leaves have been found to contain the highest total oxindole alkaloid content, followed by stem bark and then branches.[5]

Data Presentation: Alkaloid Content in Uncaria tomentosa

The following tables summarize the quantitative data on oxindole alkaloid distribution in various parts of U. tomentosa, providing a comparative overview for researchers targeting this compound.

Table 1: Total Oxindole Alkaloid Content in Wild Uncaria tomentosa (% g/100g dry weight) [5]

Plant PartTotal Oxindole Alkaloids (Range)Pentacyclic Oxindole Alkaloids (POA) (Range)
Stem Bark0.328 - 2.591%0.057 - 2.584%
Leaves0.360 - 4.792%0.041 - 2.193%
Branches0.347 - 1.431%0.052 - 0.999%

Table 2: Specific Alkaloid Content in a Standardized U. tomentosa Preparation (µg/mg) [6]

AlkaloidConcentration (µg/mg)% of Total Measured Alkaloids
Uncarine F28.006.51%
Speciophylline68.0315.81%
Mitraphylline33.017.75%
Isomitraphylline & Pteropodine230.0553.55%
This compound 70.44 16.38%

Table 3: this compound Content in U. tomentosa Root Samples (µg/g fresh weight) [4][7]

Sample IDThis compound Concentration (µg/g)
Sample 10.40
Sample 21.66

Note: The United States Pharmacopeia (USP) specifies that Cat's Claw raw material should contain not less than 0.3% of pentacyclic oxindole alkaloids, including this compound.[8][9]

Experimental Protocols for Isolation

The isolation of this compound from U. tomentosa is a multi-step process involving initial solvent extraction, purification to enrich the alkaloid fraction, and final chromatographic separation.

Protocol 1: General Extraction and Acid-Base Partitioning

This protocol is a classic and widely used method to obtain an alkaloid-rich fraction from the raw plant material.[10][11][12]

Objective: To extract total alkaloids and separate them from non-basic compounds.

Methodology:

  • Preparation of Plant Material: Dry the U. tomentosa inner bark or leaves and grind them into a fine powder to increase the surface area for extraction.

  • Initial Solvent Extraction:

    • Macerate or sonicate the powdered plant material with an organic solvent such as methanol or ethanol.[8][13] A common ratio is 1:10 (w/v) of plant material to solvent.[14]

    • Perform the extraction multiple times (e.g., three times) to ensure exhaustive recovery of metabolites.

    • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 2 N acetic acid or 0.1 M HCl).[11][15] In this acidic medium, alkaloids form protonated salts and become water-soluble.

    • Filter the acidic solution to remove any insoluble material.

    • Perform a liquid-liquid extraction of the acidic solution with a non-polar organic solvent (e.g., petroleum ether or hexane) to remove lipids, chlorophyll, and other lipophilic impurities. Discard the organic layer.[15][16]

    • Adjust the pH of the aqueous layer to be alkaline (pH > 9) by adding a base, such as concentrated ammonia solution or sodium hydroxide.[11][16][17] This deprotonates the alkaloid salts, converting them back to their free base form, which has low solubility in water.

    • Extract the alkaline aqueous solution multiple times with a suitable organic solvent like chloroform or dichloromethane.[11][16] The free base alkaloids will partition into the organic layer.

    • Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a concentrated, alkaloid-rich fraction.

Protocol 2: Purification by Preparative HPLC

Following the initial enrichment, preparative High-Performance Liquid Chromatography (HPLC) is employed for the high-purity isolation of individual alkaloids like this compound.[10]

Objective: To separate and purify this compound from the alkaloid-rich fraction.

Methodology:

  • Sample Preparation: Dissolve the alkaloid-rich fraction obtained from Protocol 1 in the mobile phase to be used for HPLC. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used (e.g., Shim-pack MRC-ODS, LiChrospher RP-18).[10]

    • Mobile Phase: A gradient or isocratic system of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.0) is common.[14] For this compound, an isocratic separation using 50:50 (v/v) acetonitrile-water has been shown to be effective.[10]

    • Flow Rate: A typical flow rate for preparative HPLC is determined based on the column dimensions, often in the range of 5-20 mL/min.

    • Detection: UV detection at 245 nm is suitable for oxindole alkaloids.[14]

  • Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the retention time of this compound, as determined by prior analytical HPLC runs with a reference standard.

  • Final Steps:

    • Combine the collected fractions containing pure this compound.

    • Remove the HPLC solvents under reduced pressure.

    • The resulting purified compound can be further dried under a high vacuum. Crystallization from a solvent like methanol can be performed to obtain this compound as colorless needles.[11]

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation of this compound from Uncaria tomentosa.

G cluster_0 Initial Extraction cluster_1 Purification cluster_2 Final Product A U. tomentosa (Bark/Leaves) B Powdering A->B C Solvent Extraction (Methanol/Ethanol) B->C D Crude Extract C->D E Acid-Base Partitioning D->E F Alkaloid-Rich Fraction E->F G Preparative HPLC (C18 Column) F->G H Fraction Collection G->H I Solvent Evaporation H->I J Pure this compound I->J

Caption: General workflow for the isolation of this compound.

Associated Signaling Pathway

The anti-inflammatory effects of Uncaria tomentosa extracts are frequently linked to the inhibition of the NF-κB signaling pathway.[1][3] This pathway is a key regulator of genes involved in the inflammatory response.[18]

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB_NFkB IκBα - p50/p65 (Inactive NF-κB) IKK->IkB_NFkB Phosphorylation p_IkB p-IκBα NFkB p50/p65 (Active NF-κB) IkB_NFkB->NFkB Release Degradation IκBα Degradation (Proteasome) p_IkB->Degradation NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation This compound This compound & other POAs This compound->Degradation Inhibition DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2) DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by POAs.

References

An In-depth Technical Guide on the Biosynthesis of Isopteropodine in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopteropodine is a pentacyclic oxindole alkaloid found in plants of the Rubiaceae family, notably in the genera Uncaria and Mitragyna.[1][2] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including neuroprotective and antihypertensive properties.[1] Understanding the biosynthetic pathway of this compound is crucial for the development of biotechnological production platforms and for the targeted synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic transformations, and intermediate compounds. It includes a compilation of available quantitative data, detailed experimental protocols for key enzymes, and visual representations of the metabolic and experimental workflows.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a branch of the complex monoterpenoid indole alkaloid (MIA) pathway. The pathway commences with the condensation of tryptamine, derived from the shikimate pathway, and secologanin, a product of the methylerythritol phosphate (MEP) pathway.

Formation of Strictosidine: The Gateway to Monoterpenoid Indole Alkaloids

The initial and committing step in the biosynthesis of all MIAs is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR) . This reaction stereospecifically forms 3-α(S)-strictosidine, the universal precursor for this diverse class of natural products.

Generation of the Reactive Aglycone

Strictosidine is then deglycosylated by strictosidine β-D-glucosidase (SGD) , yielding a highly reactive and unstable aglycone. This intermediate is a critical branch point in the MIA pathway, as it can undergo various rearrangements and cyclizations to form the different alkaloid scaffolds.

The Central Role of Geissoschizine

The strictosidine aglycone is converted to the pivotal intermediate, 19-E-geissoschizine, through the action of geissoschizine synthase (GS) , a medium-chain alcohol dehydrogenase.[3][4] Geissoschizine is a corynanthe-type alkaloid that serves as the substrate for a variety of downstream enzymes, leading to the vast diversity of MIAs.[4][5]

Formation of the Oxindole Scaffold

The conversion of the corynanthe alkaloid scaffold to the spirooxindole structure of this compound is believed to be catalyzed by a cytochrome P450 monooxygenase (CYP450) .[1][6] These enzymes are known to be key players in the structural diversification of MIAs.[7] While the specific CYP450 responsible for the direct conversion to this compound is yet to be fully characterized in many species, studies on related spirooxindole alkaloids suggest the involvement of the CYP71 family.[6] The proposed mechanism involves an oxidative rearrangement of a corynanthe-type precursor, leading to the formation of the characteristic spiro-center at C-7.

Quantitative Data on Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for key enzymes in the early stages of the this compound biosynthetic pathway. Data for the later, specific steps are still largely under investigation.

EnzymeSubstrate(s)KmVmax/kcatSource OrganismReference(s)
Strictosidine Synthase (STR) Tryptamine0.83 mM5.85 nkat/mgCatharanthus roseus
Secologanin0.46 mMCatharanthus roseus
Geissoschizine Oxidase (GO) Geissoschizine~10 µMAlstonia scholaris[8][9]
Rhazimal Synthase (RHS) Geissoschizine~10 µMAlstonia scholaris[8][9]

Experimental Protocols

Assay for Strictosidine Synthase (STR) Activity

This protocol describes a method to determine the activity of STR by quantifying the formation of strictosidine.

Materials:

  • Enzyme extract or purified STR

  • Tryptamine hydrochloride

  • Secologanin

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Sodium hydroxide (2 M)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 2 mM tryptamine hydrochloride, and 2 mM secologanin.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the enzyme extract or purified STR.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of 2 M sodium hydroxide.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC. Use a C18 column with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to separate strictosidine.

  • Detect strictosidine by monitoring the absorbance at 225 nm and 280 nm.

  • Quantify the amount of strictosidine formed by comparing the peak area to a standard curve of authentic strictosidine.

Assay for Strictosidine β-D-Glucosidase (SGD) Activity

This protocol outlines a method to measure the activity of SGD by monitoring the disappearance of strictosidine.

Materials:

  • Enzyme extract or purified SGD

  • Strictosidine

  • Sodium phosphate buffer (50 mM, pH 6.5)

  • Methanol

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.5) and a known concentration of strictosidine (e.g., 1 mM).

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme extract or purified SGD.

  • Incubate the reaction at 37°C. Take aliquots at different time points (e.g., 0, 10, 20, 30 minutes).

  • Stop the reaction in the aliquots by adding an equal volume of methanol.

  • Centrifuge the samples to remove any precipitate.

  • Analyze the supernatant by HPLC using a C18 column to quantify the remaining strictosidine.

  • Calculate the rate of strictosidine consumption to determine the enzyme activity.

Visualizations

Biosynthesis Pathway of this compound

Isopteropodine_Biosynthesis Tryptamine Tryptamine STR Strictosidine Synthase (STR) Tryptamine->STR Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine SGD Strictosidine Glucosidase (SGD) Strictosidine->SGD Strictosidine_Aglycone Strictosidine Aglycone GS Geissoschizine Synthase (GS) Strictosidine_Aglycone->GS Geissoschizine Geissoschizine (Corynanthe-type) CYP450 Cytochrome P450 (CYP450) Geissoschizine->CYP450 This compound This compound (Oxindole-type) STR->Strictosidine Pictet-Spengler Condensation SGD->Strictosidine_Aglycone Deglycosylation GS->Geissoschizine Reduction CYP450->this compound Oxidative Rearrangement

Caption: Biosynthetic pathway of this compound from primary precursors.

Experimental Workflow for Enzyme Activity Assay

Enzyme_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrate(s)) Start->Prepare_Mixture Pre_Incubate Pre-incubate at Optimal Temperature Prepare_Mixture->Pre_Incubate Add_Enzyme Initiate Reaction (Add Enzyme) Pre_Incubate->Add_Enzyme Incubate Incubate for Defined Time Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., pH change, solvent) Incubate->Stop_Reaction Process_Sample Process Sample (e.g., Centrifuge) Stop_Reaction->Process_Sample Analyze_Sample Analyze by HPLC (Quantify Product/Substrate) Process_Sample->Analyze_Sample Calculate_Activity Calculate Enzyme Activity Analyze_Sample->Calculate_Activity End End Calculate_Activity->End

Caption: General experimental workflow for determining enzyme activity.

Conclusion

The biosynthesis of this compound is a fascinating example of the chemical diversity generated by plant secondary metabolism. While the early steps of the pathway leading to the central intermediate geissoschizine are well-established, the precise enzymatic machinery responsible for the final conversion to this compound is an active area of research. Further elucidation of these final steps, including the identification and characterization of the specific cytochrome P450 enzymes involved, will be critical for the metabolic engineering of this compound production in heterologous systems. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important biosynthetic pathway.

References

physical and chemical properties of Isopteropodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopteropodine, also known as Uncarine E, is a pentacyclic oxindole alkaloid naturally found in plants of the Uncaria genus, such as Uncaria tomentosa (Cat's Claw) and Uncaria rhynchophylla.[1][2][3] This document provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities.

Physical and Chemical Properties

This compound is a solid, pale white powder with a defined molecular structure and specific physicochemical characteristics.[1][2]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂₁H₂₄N₂O₄[1][2][3][4][5][6]
Molecular Weight 368.4 g/mol [1][3][4]
Exact Mass 368.1736 g/mol [5]
Appearance Pale white powder, colorless needles from MeOH[2][7]
Melting Point 207-209 °C[7]
Purity ≥98% (HPLC)[1][2][3][6]
Solubility Soluble in DMSO and methanol.[1][3][8] Not recommended to store in aqueous solution for more than one day.[1][1][3][8]
Storage Conditions Short term (days to weeks): 0-4 °C, dry and dark.[5] Long term (months to years): -20 °C.[1][5] Stable for ≥4 years under proper storage.[1][1][5]
CAS Number 5171-37-9[1][2][3][4][5][6]
Table 2: Spectroscopic Data for this compound
Spectroscopic DataValuesSource(s)
UV (MeOH) λmax 208, 243, 283 nm (sh)[9]
Mass Spectrometry (MS) m/z (% rel. int.) = 368 (4.5) [M+*], 223 (13), 208 (11), 180 (13), 146 (55), 130 (61), 117 (58), 103 (25), 77 (72), 69 (100), 55 (74)[9]
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 181.43, 167.64, 154.98, 140.23, 133.76, 127.67, 124.53, 122.52, 109.82, 109.70, 72.14, 71.25, 56.93, 54.14, 53.51, 51.02, 37.83, 34.84, 30.17, 30.42, 18.65[9]
¹H NMR (300 MHz, CDCl₃) δ (ppm) 8.65 (1H, brs), 7.55 (1H, s), 7.23 (1H, d, J= 7.5 Hz), 7.19 (1H, t, J= 7.6 Hz), 7.02 (1H, t, J= 7.5 Hz), 6.93 (1H, d, J= 7.6 Hz), 4.35 (1H, m), 3.60 (3H, s), 3.29 (2H, m), 2.46 (5H, m), 2.01(1H, m), 1.59 (2H, m), 1.41 (3H, d, J= 6.2 Hz), 0.87 (1H, appq, J= 12.8 Hz)[7]

Experimental Protocols

Isolation and Purification of this compound from Uncaria tomentosa

The following protocol describes a bioassay-directed fractionation for the isolation of this compound.[7][9]

  • Extraction:

    • Ground dried bark (720 g) of Uncaria tomentosa is sequentially extracted at room temperature with n-hexane, dichloromethane, and methanol.[9]

    • The solvents are removed in vacuo to yield the respective crude extracts.[9]

  • Acid-Base Partitioning:

    • The active dichloromethane and methanol extracts are dissolved in 2 N acetic acid and filtered.

    • The filtrate is basified with concentrated ammonia solution.

    • The basified solution is then extracted with chloroform (5 x 25 ml).[9]

  • Chromatographic Separation:

    • The combined chloroform extracts are subjected to column chromatography over silica gel.

    • Elution with a gradient of dichloromethane/ethyl acetate (from 9.5:0.5 to 8:2) yields unpurified alkaloid fractions.[9]

    • Further purification is achieved by preparative Thin Layer Chromatography (TLC) on silica gel to isolate the pure this compound.[9]

G cluster_extraction Extraction cluster_partition Acid-Base Partitioning cluster_chromatography Chromatography dried_bark Dried U. tomentosa Bark extraction Sequential Extraction (n-hexane, Dichloromethane, Methanol) dried_bark->extraction crude_extracts Crude Extracts extraction->crude_extracts acidification Dissolve in 2N Acetic Acid crude_extracts->acidification basification Basify with Conc. Ammonia acidification->basification chloroform_extraction Extract with Chloroform basification->chloroform_extraction column_chrom Silica Gel Column Chromatography (DCM/EtOAc gradient) chloroform_extraction->column_chrom prep_tlc Preparative TLC column_chrom->prep_tlc pure_iso Pure this compound prep_tlc->pure_iso

Figure 1: Workflow for the Isolation of this compound.
Characterization Methods

  • Purity Assessment: The purity of the isolated this compound can be evaluated by gas chromatography-mass spectrometry (GC-MS), which should show a single peak.[9] High-Performance Liquid Chromatography (HPLC) is also used for quantification.[9]

  • Structural Elucidation: The identification of this compound is confirmed by comparing its mass fragmentation data, ¹H NMR, and ¹³C NMR spectra with literature values.[9]

Antimicrobial Activity Assay

The antimicrobial activity of this compound can be determined using the following methods:

  • Bioautographic Agar Overlay:

    • TLC of the extracts and the isolated alkaloid is performed on a silica gel 60 F254 plate developed with dichloromethane/ethyl acetate (1:1).

    • The bioautograms are sprayed with an aqueous solution of thiazolyl blue (MTT).

    • A positive antimicrobial reaction is observed as a clear inhibition zone against a purple background.[9]

  • Turbidimetric Method for MIC Determination:

    • This method is used to determine the Minimum Inhibitory Concentration (MIC) values against bacteria such as Staphylococcus aureus and Bacillus subtilis.[9]

    • Serial dilutions of this compound are prepared in a suitable culture medium (e.g., TSB).

    • Each tube is inoculated with a fixed volume of the bacterial culture.

    • The MIC is the lowest concentration that inhibits visible bacterial growth.[9]

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, making it a compound of interest for further research and drug development.

Modulation of Receptors

This compound acts as a positive modulator of rat muscarinic M1 and 5-HT2 receptors expressed in Xenopus oocytes.[1][8][10] It enhances the function of these receptors by increasing the affinity of their respective agonists.[10]

  • EC₅₀ for acetylcholine (M1 receptor): 9.92 µM[10]

  • EC₅₀ for 5-HT (5-HT2 receptor): 14.5 µM[10]

G cluster_receptors Receptor Modulation This compound This compound M1_receptor Muscarinic M1 Receptor This compound->M1_receptor Positive Modulation HT2_receptor 5-HT2 Receptor This compound->HT2_receptor Positive Modulation Enhanced_Function Enhanced Receptor Function (Increased Agonist Affinity) M1_receptor->Enhanced_Function HT2_receptor->Enhanced_Function

Figure 2: this compound as a Positive Modulator of M1 and 5-HT2 Receptors.
Antimicrobial Activity

This compound exhibits antibacterial activity, particularly against Gram-positive bacteria.[1][9][10]

  • MIC for Staphylococcus aureus: 150 µg/mL (408 µM)[9][10]

  • MIC for Bacillus subtilis: 250 µg/mL (679 µM)[9][10]

Other Activities

  • Pregnane X Receptor (PXR) Activation: this compound induces the activation of the human pregnane X receptor (PXR) in a reporter assay with an EC₅₀ of 0.7656 µM.[1]

G cluster_activities Biological Activities This compound This compound Antimicrobial Antimicrobial Activity (Gram-positive bacteria) This compound->Antimicrobial Receptor_Modulation Receptor Modulation (M1 & 5-HT2) This compound->Receptor_Modulation PXR_Activation PXR Activation This compound->PXR_Activation

Figure 3: Overview of the Biological Activities of this compound.

Conclusion

This compound is a well-characterized oxindole alkaloid with significant biological activities. Its positive modulatory effects on key neurotransmitter receptors and its antimicrobial properties make it a promising candidate for further investigation in the fields of neuroscience and infectious diseases. The detailed physical, chemical, and experimental data provided in this guide serve as a valuable resource for researchers and professionals in drug discovery and development.

References

Isopteropodine as a Positive Allosteric Modulator of 5-HT2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopteropodine, a pentacyclic oxindole alkaloid derived from the medicinal plant Uncaria tomentosa (Cat's Claw), has been identified as a positive modulator of serotonin 5-HT2 receptors.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on the 5-HT2 receptor family. It consolidates available quantitative data, details relevant experimental protocols for characterization, and visualizes the complex signaling pathways associated with 5-HT2 receptors. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other allosteric modulators targeting the serotonergic system.

Introduction to this compound and 5-HT2 Receptors

This compound is a key bioactive constituent of Uncaria tomentosa, a plant with a long history of use in traditional medicine.[2] The serotonergic system, particularly the 5-HT2 receptor family, is a critical regulator of a wide array of physiological and neuropsychological processes. The 5-HT2 family consists of three G protein-coupled receptor (GPCR) subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. These receptors are implicated in conditions such as depression, schizophrenia, and obesity.[3]

Positive allosteric modulators (PAMs) represent a sophisticated therapeutic strategy. Unlike direct agonists, PAMs bind to a site on the receptor distinct from the endogenous ligand binding site.[3] This binding event enhances the affinity and/or efficacy of the endogenous agonist, serotonin, thereby amplifying the natural physiological signal.[3] This mechanism offers the potential for greater subtype selectivity and a more refined modulation of receptor activity, which may lead to improved therapeutic profiles with fewer side effects.

Evidence points to this compound acting as a positive modulator at 5-HT2 receptors.[4] Specifically, in a key study, this compound was shown to enhance the current responses evoked by 5-HT in a concentration-dependent manner.[4] However, it is important to note that current research has not yet fully elucidated which specific 5-HT2 subtype (2A, 2B, or 2C) this compound preferentially modulates, nor has its binding affinity (Ki) or specific allosteric parameters (alpha and beta values) been determined. The primary research in this area utilized total RNA from the rat cortex, which expresses a mixture of 5-HT2 receptor subtypes.[4]

Quantitative Data

The primary quantitative data for this compound's modulatory effect on 5-HT2 receptors comes from a 2002 study by Kang et al. The study demonstrated that this compound enhances the 5-HT-induced response without having an agonistic effect on its own.[4]

CompoundParameterValue (µM)Fold Increase in 5-HT ResponseReference
This compound EC50 for 5-HT response potentiation14.5~2.5-fold[4]
Pteropodine EC50 for 5-HT response potentiation13.5~2.4-fold[4]

Table 1: Quantitative data for the positive modulatory effects of this compound and its stereoisomer, Pteropodine, on 5-HT2 receptor responses.

Signaling Pathways

The 5-HT2 receptor subtypes are all coupled to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. However, they also exhibit biased agonism and can engage other signaling pathways, leading to diverse cellular responses.

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor primarily leads to the activation of Gq/11, which in turn stimulates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The 5-HT2A receptor can also couple to other pathways, including the phospholipase A2 (PLA2) pathway.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (PAM) Receptor 5-HT2A Receptor This compound->Receptor Allosteric Site Serotonin Serotonin (Agonist) Serotonin->Receptor Orthosteric Site Gq11 Gq/11 Receptor->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Canonical Gq/11 signaling pathway for the 5-HT2A receptor.
5-HT2B Receptor Signaling

Similar to the 5-HT2A receptor, the 5-HT2B receptor couples to Gq/11 to activate the PLC pathway. Additionally, 5-HT2B receptor activation has been shown to involve the mitogen-activated protein kinase (MAPK/ERK) pathway, which plays a role in cell growth and proliferation.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (PAM) Receptor 5-HT2B Receptor This compound->Receptor Allosteric Site Serotonin Serotonin (Agonist) Serotonin->Receptor Orthosteric Site Gq11 Gq/11 Receptor->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates ERK_Pathway MAPK/ERK Pathway PKC->ERK_Pathway Activates Cell_Growth Cell Growth & Proliferation ERK_Pathway->Cell_Growth

5-HT2B receptor signaling, including the MAPK/ERK pathway.
5-HT2C Receptor Signaling

The 5-HT2C receptor also primarily signals through the Gq/11-PLC pathway. However, it has been shown to couple to other G proteins, such as Gi/o and G12/13, leading to a more complex signaling profile that can include the modulation of adenylyl cyclase and ERK activation through different mechanisms.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (PAM) Receptor 5-HT2C Receptor This compound->Receptor Allosteric Site Serotonin Serotonin (Agonist) Serotonin->Receptor Orthosteric Site Gq11 Gq/11 Receptor->Gq11 Activates Gio Gi/o Receptor->Gio Activates G1213 G12/13 Receptor->G1213 Activates PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gio->AC Inhibits RhoA RhoA Pathway G1213->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release

Diverse signaling pathways of the 5-HT2C receptor.

Experimental Protocols

Characterizing a potential PAM like this compound requires a multi-faceted approach, combining binding and functional assays. Below are detailed methodologies for key experiments.

Protocol from Kang et al. (2002): Two-Electrode Voltage Clamp in Xenopus Oocytes

This protocol was used to generate the primary data on this compound's positive modulatory effects.[4]

  • Objective: To measure the effect of this compound on 5-HT-induced ion currents in Xenopus oocytes expressing rat cortical 5-HT2 receptors.

  • Materials:

    • Mature female Xenopus laevis frogs.

    • Collagenase solution.

    • Barth's solution.

    • Total RNA extracted from rat cortex.

    • Two-electrode voltage clamp amplifier.

    • Glass microelectrodes.

    • Perfusion system.

    • Serotonin (5-HT) and this compound solutions.

  • Methodology:

    • Oocyte Preparation: Oocytes are surgically removed from anesthetized Xenopus laevis and treated with collagenase to remove follicular layers. Stage V-VI oocytes are selected and maintained in Barth's solution.

    • RNA Injection: Oocytes are injected with total RNA from rat cortex and incubated for 2-4 days to allow for receptor expression.

    • Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with Barth's solution. The oocyte is impaled with two microelectrodes filled with 3 M KCl (for voltage and current). The membrane potential is clamped at -70 mV.

    • Drug Application:

      • To determine the effect of this compound alone, various concentrations are applied to the oocyte.

      • To assess modulation, a baseline response to a specific concentration of 5-HT is established. Then, the oocyte is pre-incubated with this compound for a set period before co-application with 5-HT.

    • Data Analysis: The peak amplitude of the inward current induced by 5-HT in the absence and presence of this compound is measured and compared. Concentration-response curves are generated to calculate EC50 values.

General Protocol: Radioligand Binding Assay for PAMs

This assay can be adapted to determine if this compound enhances the binding of a radiolabeled agonist to a specific 5-HT2 subtype.

  • Objective: To assess the effect of this compound on the affinity (Kd) and/or binding capacity (Bmax) of a radiolabeled 5-HT2 receptor agonist.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing a single 5-HT2 receptor subtype (e.g., 5-HT2A).

    • Radiolabeled agonist (e.g., [3H]-5-HT or a subtype-selective radiolabeled agonist).

    • This compound.

    • Binding buffer.

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Methodology:

    • Assay Setup: In a 96-well plate, add binding buffer, cell membranes, and the radiolabeled agonist at a concentration near its Kd.

    • Compound Addition: Add increasing concentrations of this compound.

    • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the specific binding of the radioligand as a function of this compound concentration. A significant increase in specific binding indicates a positive allosteric modulatory effect on agonist affinity.

General Protocol: Functional Calcium Mobilization Assay

This is a common functional assay to measure the potentiation of agonist-induced Gq/11 signaling.

  • Objective: To determine if this compound potentiates 5-HT-induced intracellular calcium mobilization in cells expressing a specific 5-HT2 subtype.

  • Materials:

    • HEK293 cells stably expressing a single 5-HT2 receptor subtype.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., HBSS).

    • Serotonin (5-HT) and this compound.

    • A fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Methodology:

    • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Compound Pre-incubation: Add increasing concentrations of this compound to the wells and incubate for a specific period.

    • Agonist Stimulation: Add a sub-maximal concentration (e.g., EC20) of 5-HT to the wells and immediately measure the fluorescence signal over time in the plate reader.

    • Data Analysis: Calculate the increase in fluorescence, which corresponds to the intracellular calcium concentration. Generate concentration-response curves for this compound's potentiation of the 5-HT response. This allows for the determination of parameters such as the alpha (fold-shift in agonist EC50) and beta (fold-increase in agonist Emax) values.

Experimental and Logical Workflow

The characterization of a potential PAM like this compound follows a logical progression from initial screening to detailed mechanistic studies.

G cluster_workflow Workflow for Characterizing a 5-HT2 PAM A Primary Screen: Functional Assay (e.g., Ca²⁺ Mobilization) with sub-maximal 5-HT B Confirmation of PAM Activity: Concentration-response curves of this compound in the presence of 5-HT (EC20) A->B Active Hit C Determination of Allosteric Parameters: 5-HT concentration-response curves in the presence of fixed concentrations of this compound B->C Confirmed PAM D Binding Studies: Radioligand binding assays to assess effect on agonist affinity (Kd) C->D Quantified Potentiation E Subtype Selectivity Profiling: Repeat functional and binding assays on 5-HT2A, 5-HT2B, and 5-HT2C expressing cell lines D->E Binding Modulation Confirmed F Mechanism of Action Studies: Assess effects on downstream signaling (e.g., IP1 accumulation, ERK phosphorylation) E->F Selectivity Profiled G Final Characterization: Determination of alpha and beta values, subtype selectivity, and signaling bias F->G Mechanism Elucidated

A logical workflow for the characterization of a 5-HT2 PAM.

Conclusion and Future Directions

This compound has been identified as a positive allosteric modulator of 5-HT2 receptors, presenting an exciting avenue for further research. The existing data confirms its ability to potentiate 5-HT signaling. However, significant gaps in our understanding remain. Future research should prioritize:

  • Subtype Selectivity: Determining the specific activity and potency of this compound at each of the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes is crucial for understanding its potential therapeutic applications and side-effect profile.

  • Quantitative Pharmacology: Detailed characterization of its allosteric parameters, including binding affinity (Ki) and the modulation of agonist affinity (alpha) and efficacy (beta), is necessary for a comprehensive pharmacological profile.

  • In Vivo Studies: Preclinical studies in animal models are required to investigate the physiological and behavioral effects of this compound and to validate its therapeutic potential for CNS disorders.

By addressing these key areas, the scientific community can fully elucidate the mechanism of action of this compound and pave the way for the development of novel allosteric modulators targeting the serotonergic system.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Identifying Novel Targets for Isopteropodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopteropodine, a pentacyclic oxindole alkaloid derived from the medicinal plant Uncaria tomentosa, has demonstrated a range of pharmacological activities, positioning it as a compelling candidate for further therapeutic development. This technical guide provides an in-depth exploration of the known and potential therapeutic targets of this compound, focusing on its mechanisms of action, associated signaling pathways, and quantitative pharmacological data. Detailed experimental protocols are provided to facilitate further research and drug discovery efforts. This document aims to serve as a comprehensive resource for researchers and drug development professionals seeking to identify and validate novel therapeutic applications for this compound.

Introduction

This compound is a natural compound that has garnered significant interest for its diverse biological effects. Primarily known as a positive allosteric modulator of muscarinic M1 and serotonin 5-HT2 receptors, it also exhibits antibacterial and potential anticancer properties. Understanding the molecular interactions and signaling cascades initiated by this compound is crucial for elucidating its full therapeutic potential and identifying novel drug targets. This guide synthesizes the current knowledge on this compound's pharmacology and provides a framework for future investigations.

Known Therapeutic Targets and Mechanisms of Action

Positive Allosteric Modulator of Muscarinic M1 and Serotonin 5-HT2 Receptors

This compound acts as a positive modulator of the G protein-coupled receptors (GPCRs), muscarinic M1 and serotonin 5-HT2.[1][2] This modulation enhances the receptor's response to endogenous ligands, such as acetylcholine and serotonin, respectively.

Quantitative Data on Receptor Modulation:

ParameterReceptorValueSpeciesReference
EC50 (for Acetylcholine potentiation)Muscarinic M19.92 µMRat[1][2]
EC50 (for 5-HT potentiation)Serotonin 5-HT214.5 µMRat[1][2]

Signaling Pathways:

Both M1 and 5-HT2 receptors are primarily coupled to the Gq/11 family of G proteins. Upon activation, they initiate the phospholipase C (PLC) signaling cascade.

Gq_Signaling This compound This compound (Positive Allosteric Modulator) Receptor M1 or 5-HT2 Receptor This compound->Receptor enhances agonist binding Gq Gαq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: Gq/11 Signaling Pathway for M1 and 5-HT2 Receptors.

Further research suggests the involvement of other downstream pathways:

  • M1 Receptor: Activation may also engage the MAPK/ERK and PI3K/Akt signaling pathways, which are critical for cell proliferation, survival, and synaptic plasticity.

  • 5-HT2A Receptor: Can also signal through phospholipase A2 (PLA2), leading to the release of arachidonic acid.

Antibacterial Activity

This compound has demonstrated antibacterial activity, particularly against Gram-positive bacteria.

Quantitative Data on Antibacterial Activity:

OrganismMIC (Minimum Inhibitory Concentration)Reference
Staphylococcus aureus150 µg/mL (approximately 408 µM)[1][3]
Bacillus subtilis250 µg/mL (approximately 679 µM)[1][3]

Potential Mechanisms of Action:

While the precise antibacterial mechanism of this compound is not fully elucidated, common mechanisms for alkaloids against Gram-positive bacteria include:

  • Cell Membrane Disruption: Altering the permeability and integrity of the bacterial cell membrane.

  • Enzyme Inhibition: Targeting essential bacterial enzymes involved in metabolism or cell wall synthesis.

Antibacterial_Mechanism This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane targets Enzymes Essential Bacterial Enzymes This compound->Enzymes targets Disruption Membrane Disruption (Loss of integrity) Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death

Caption: Potential Antibacterial Mechanisms of this compound.

Anticancer Potential: Induction of Apoptosis

Preliminary studies suggest that this compound and related oxindole alkaloids may possess anti-proliferative and apoptotic effects in cancer cells, particularly in leukemia.

Potential Signaling Pathways for Apoptosis:

The induction of apoptosis by natural compounds often involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2 Bcl-2 family (Bax/Bak activation, Bcl-2 inhibition) Bcl2->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 This compound This compound This compound->DeathReceptor potential target This compound->Bcl2 potential target Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential Apoptotic Pathways Targeted by this compound.

Experimental Protocols

Evaluation of Positive Allosteric Modulation of GPCRs

Objective: To determine the effect of this compound on the binding and function of an orthosteric agonist at a specific GPCR.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, CHO) expressing the target GPCR.

    • Transfect cells with a plasmid encoding the receptor if not endogenously expressed.

  • Radioligand Binding Assay (to assess affinity modulation):

    • Prepare cell membranes from the cultured cells.

    • Incubate membranes with a fixed concentration of a radiolabeled orthosteric antagonist in the presence of varying concentrations of this compound and a constant concentration of the orthosteric agonist.

    • Measure the displacement of the radioligand to determine the change in agonist affinity.

  • Functional Assay (e.g., Calcium Mobilization for Gq-coupled receptors):

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulate the cells with a range of concentrations of the orthosteric agonist in the presence and absence of a fixed concentration of this compound.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Calculate the EC50 of the agonist in the presence and absence of this compound to determine the potentiation.

GPCR_Modulation_Workflow Start Start CellCulture Cell Culture with Target GPCR Start->CellCulture BindingAssay Radioligand Binding Assay CellCulture->BindingAssay FunctionalAssay Functional Assay (e.g., Calcium Mobilization) CellCulture->FunctionalAssay AffinityMod Determine Affinity Modulation (α) BindingAssay->AffinityMod EfficacyMod Determine Efficacy Modulation (β) and EC50 shift FunctionalAssay->EfficacyMod End End AffinityMod->End EfficacyMod->End

Caption: Experimental Workflow for GPCR Modulation Analysis.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum:

    • Culture the target bacterium (e.g., Staphylococcus aureus) in a suitable broth medium overnight.

    • Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no this compound) and a negative control (broth only).

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound in a well with no visible growth.

MIC_Workflow Start Start InoculumPrep Prepare Bacterial Inoculum Start->InoculumPrep DilutionPrep Prepare Serial Dilutions of this compound Start->DilutionPrep Inoculation Inoculate Dilutions with Bacteria InoculumPrep->Inoculation DilutionPrep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation ReadResults Visually Assess for Bacterial Growth Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Identification of Novel Therapeutic Targets: A Forward Look

The multifaceted pharmacological profile of this compound suggests that its therapeutic potential extends beyond its currently identified targets. Future research should focus on:

  • Deorphanizing Novel GPCR Targets: Employing high-throughput screening assays to assess this compound's activity against a broader panel of GPCRs.

  • Elucidating Anticancer Mechanisms: Investigating the specific molecular players in the apoptotic pathways affected by this compound in various cancer cell lines. This includes examining its effects on Bcl-2 family proteins, caspases, and other key regulators of apoptosis.

  • Investigating Antibacterial Mechanisms: Utilizing techniques such as electron microscopy to observe morphological changes in bacteria treated with this compound and performing enzyme inhibition assays to identify specific bacterial targets.

  • Exploring Anti-inflammatory and Neuroprotective Effects: Given its modulation of M1 and 5-HT2 receptors, which are implicated in inflammation and neurodegeneration, further studies are warranted to explore this compound's potential in these therapeutic areas.

Conclusion

This compound is a promising natural product with a unique pharmacological profile. Its ability to positively modulate key neurotransmitter receptors, coupled with its antibacterial and potential anticancer activities, makes it a valuable lead compound for drug discovery. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets and offers a roadmap for future research aimed at unlocking its full therapeutic potential. By employing the detailed experimental protocols and exploring the suggested avenues for investigation, the scientific community can further delineate the mechanisms of action of this compound and identify novel therapeutic applications for this intriguing molecule.

References

Isopteropodine: A Comprehensive Technical Review of a Promising Oxindole Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopteropodine, a pentacyclic oxindole alkaloid isolated from the medicinal plant Uncaria tomentosa (Cat's Claw), has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The document summarizes key findings in structured tables and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a natural compound that has demonstrated a range of biological effects, including the positive modulation of key neurotransmitter receptors, antibacterial properties, and anticancer activity.[1] Its unique structure and multifaceted pharmacology make it a compelling candidate for further investigation and potential therapeutic development. This review aims to consolidate the current knowledge on this compound, presenting it in a manner that is both comprehensive and accessible to the scientific community.

Pharmacological Data

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: Receptor Modulation Activity
Target ReceptorAgonistAssay SystemEffectEC50 (µM)Reference
Muscarinic M1 Receptor (rat)AcetylcholineXenopus oocytes expressing rat cortical total RNAPositive Allosteric Modulator9.92[2]
Serotonin 5-HT2 Receptor (rat)5-Hydroxytryptamine (5-HT)Xenopus oocytes expressing rat cortical total RNAPositive Allosteric Modulator14.5[2]
Pregnane X Receptor (human)-DPX2 cells expressing the human receptorActivation0.7656[1]
Table 2: Antibacterial Activity
Bacterial StrainAssay MethodMinimum Inhibitory Concentration (MIC) (µM)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusTurbidimetric Method408150[1][2]
Bacillus subtilisTurbidimetric Method679250[1][2]
Table 3: Antiproliferative and Apoptotic Activity
Cell LineCell TypeConcentration (µM)EffectReference
CCRF-CEM-C7H2Human lymphoblastic leukemia T cells100Inhibition of proliferation[1]

Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action involves the positive allosteric modulation of muscarinic M1 and serotonin 5-HT2 receptors. This modulation enhances the response of these receptors to their endogenous ligands, acetylcholine and serotonin, respectively.

Muscarinic M1 Receptor Signaling

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3] This signaling cascade is crucial in mediating various cellular responses, including neuronal excitability and synaptic plasticity. M1 receptors can also couple to other G-proteins, such as Gs and Gi, leading to the modulation of cyclic AMP (cAMP) levels.[4]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse This compound This compound (Positive Modulator) This compound->M1R + ACh Acetylcholine ACh->M1R HT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol HT2R 5-HT2 Receptor Gq11 Gq/11 HT2R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse This compound This compound (Positive Modulator) This compound->HT2R + Serotonin Serotonin (5-HT) Serotonin->HT2R Oocyte_Workflow Oocyte_Prep Oocyte Preparation (Harvesting & Defolliculation) RNA_Injection Rat Cortical RNA Injection Oocyte_Prep->RNA_Injection Incubation Incubation (2-4 days) RNA_Injection->Incubation Electrophysiology Two-Electrode Voltage Clamp Incubation->Electrophysiology Agonist_Application Agonist Application (ACh or 5-HT) Electrophysiology->Agonist_Application Isopteropodine_Application This compound Application Electrophysiology->Isopteropodine_Application Data_Analysis Data Analysis (EC50 Calculation) Agonist_Application->Data_Analysis Isopteropodine_Application->Agonist_Application Antibacterial_Workflow Culture Overnight Bacterial Culture (S. aureus, B. subtilis) Inoculation Inoculation with Bacterial Suspension Culture->Inoculation Dilution Serial Dilution of this compound in 96-well plate Dilution->Inoculation Incubation Incubation (18-24h at 37°C) Inoculation->Incubation MIC_Determination MIC Determination (Visual Assessment of Turbidity) Incubation->MIC_Determination Apoptosis_Workflow Cell_Culture Leukemia Cell Culture (e.g., CCRF-CEM) Treatment Treatment with this compound Cell_Culture->Treatment Staining Annexin V-FITC & PI Staining Treatment->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Quantification of Apoptotic Cells Flow_Cytometry->Data_Analysis

References

Ethnobotanical Uses of Isopteropodine-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Isopteropodine is a pentacyclic oxindole alkaloid predominantly found in plants of the Uncaria genus, commonly known as Cat's Claw. These plants have a long history of use in traditional medicine across various cultures, particularly in South America and Asia. This technical guide provides an in-depth exploration of the ethnobotanical applications of this compound-containing plants, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation into the therapeutic potential of this compound.

Ethnobotanical Uses of this compound-Containing Plants

Plants from the Uncaria genus, rich in this compound and other alkaloids, have been traditionally used for a wide range of ailments. The primary species of interest include Uncaria tomentosa, Uncaria rhynchophylla, and Uncaria perrottetii.

Traditional applications of these plants include:

  • Anti-inflammatory and Immunostimulant: The bark and roots are widely used to treat arthritis, bursitis, and other inflammatory conditions. The immunostimulant properties are traditionally harnessed to combat infections and support overall health.

  • Neurological and Cerebrovascular Disorders: In traditional Chinese medicine, the hooks and stems of Uncaria rhynchophylla are used to alleviate headaches, dizziness, and convulsions, and as a sedative for nervous disorders.

  • Fever Reducer and Analgesic: Several Uncaria species are used as febrifuges and for pain relief.

  • Gastrointestinal Health: Traditional uses include the treatment of stomach ulcers and other digestive complaints.

Quantitative Data on this compound

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the geographical origin. The following tables summarize key quantitative data related to this compound.

Table 1: this compound Content in Uncaria Species

Plant SpeciesPlant PartThis compound ContentReference
Uncaria tomentosaBark0.3% of the extract[1]

Table 2: Pharmacological Activity of this compound

Biological Target/ActivityAssay TypeTest SystemEC50 / IC50 / MICReference
Muscarinic M1 Receptor (positive modulator)ElectrophysiologyRat receptors in Xenopus oocyte9.92 µM (EC50 for acetylcholine response increase)[2]
5-HT2 Receptor (positive modulator)ElectrophysiologyRat receptors in Xenopus oocyte14.5 µM (EC50 for 5-HT response increase)[2]
Pregnane X Receptor (PXR) ActivationReporter Gene AssayDPX2 cells with human receptor0.7656 µM (EC50)
Staphylococcus aureusAntibacterialBroth microdilution408 µM (MIC)
Bacillus subtilisAntibacterialBroth microdilution679 µM (MIC)
CCRF CEM C7H2 lymphoblastic leukemia cellsAntiproliferativeCell proliferation assay100 µM (inhibits proliferation)

Experimental Protocols

Extraction and Isolation of this compound from Uncaria tomentosa

This protocol is based on the method of bioassay-directed fractionation.

Materials:

  • Dried and ground bark of Uncaria tomentosa

  • n-hexane

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

  • Preparative Thin Layer Chromatography (TLC) plates (silica gel)

  • Solvents for chromatography (e.g., dichloromethane, ethyl acetate)

  • Rotary evaporator

Procedure:

  • Sequential Extraction:

    • Macerate the ground bark (720 g) with n-hexane at room temperature to remove non-polar compounds. Filter and discard the n-hexane extract.

    • Extract the remaining plant material sequentially with dichloromethane and then methanol at room temperature.

    • Concentrate the dichloromethane and methanol extracts separately using a rotary evaporator. The yield from one study was reported as 2.10 g (0.3%) for the n-hexane extract, 2.86 g (0.4%) for the dichloromethane extract, and 82.5 g (11.5%) for the methanol extract.[1]

  • Alkaloid Fractionation:

    • Acidify the active extracts (dichloromethane and methanol) with 2 N acetic acid and filter.

    • Basify the filtrate with an appropriate base (e.g., ammonium hydroxide) to precipitate the alkaloids.

    • Extract the alkaloids with chloroform (5 x 25 ml).

  • Chromatographic Purification:

    • Combine the chloroform extracts and concentrate them.

    • Subject the concentrated extract to column chromatography on silica gel.

    • Elute the column with a gradient of dichloromethane/ethyl acetate, starting from a ratio of 9.5:0.5 and gradually increasing the polarity to 8:2.

    • Collect the fractions and monitor them by TLC. Fractions containing this compound are typically found in the later eluting fractions.

  • Preparative TLC:

    • Pool the fractions containing this compound and further purify them using preparative TLC on silica gel plates.

    • Develop the plates with a suitable solvent system (e.g., dichloromethane/ethyl acetate).

    • Scrape the band corresponding to this compound and elute the compound with a suitable solvent.

  • Crystallization and Purity Assessment:

    • Crystallize the purified this compound from methanol to obtain colorless needles.

    • Assess the purity of the isolated compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Muscarinic M1 Receptor Functional Assay (Calcium Flux)

This protocol outlines a cell-based assay to measure the positive modulatory effect of this compound on M1 receptor activation.

Materials:

  • CHO-K1 cells stably expressing the human M1 muscarinic acetylcholine receptor.

  • Cell culture medium (e.g., DMEM/F-12) with supplements.

  • Fluo-4 AM calcium indicator dye.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Acetylcholine (ACh) solution.

  • This compound solution.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Culture and Plating:

    • Culture the M1 receptor-expressing CHO-K1 cells according to standard protocols.

    • Seed the cells into 96-well microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM.

    • Remove the culture medium from the wells and add the Fluo-4 AM loading buffer.

    • Incubate the plate at 37°C for 1 hour to allow for dye uptake.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Add assay buffer containing the desired concentration of this compound (or vehicle control) to the wells and incubate for a specified period (e.g., 15-30 minutes).

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • Inject a sub-maximal concentration of acetylcholine into the wells and continue to record the fluorescence signal to measure the calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Compare the ACh-induced calcium response in the presence and absence of this compound to determine its positive modulatory effect.

    • Generate dose-response curves to determine the EC50 of this compound's modulatory activity.

Pregnane X Receptor (PXR) Activation Reporter Gene Assay

This assay is used to determine the ability of this compound to activate the human PXR.

Materials:

  • HepG2 cells stably co-transfected with a human PXR expression vector and a luciferase reporter vector driven by a PXR-responsive promoter (e.g., from the CYP3A4 gene).[3][4]

  • Cell culture medium (e.g., MEM) with supplements.

  • This compound solution.

  • Rifampicin (positive control).

  • 96-well white, clear-bottom microplates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Seed the stably transfected HepG2 cells into 96-well microplates and allow them to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (Rifampicin) in the cell culture medium.

    • Remove the medium from the wells and add the medium containing the test compounds.

    • Incubate the plate at 37°C for 24-48 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability if necessary.

    • Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.

    • Generate a dose-response curve and calculate the EC50 value for PXR activation.

Signaling Pathways and Experimental Workflows

This compound as a Positive Allosteric Modulator of the Muscarinic M1 Receptor

This compound enhances the response of the M1 muscarinic acetylcholine receptor to its endogenous ligand, acetylcholine. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of Phospholipase C (PLC).

M1_Signaling_Pathway This compound This compound M1R M1 Receptor This compound->M1R + ACh Acetylcholine ACh->M1R Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1. M1 Receptor Signaling Pathway Modulation by this compound.

This compound as a Positive Allosteric Modulator of the 5-HT2A Receptor

Similar to its effect on the M1 receptor, this compound positively modulates the 5-HT2A receptor, which also primarily signals through the Gq/11 pathway upon activation by serotonin (5-HT).

FHT2A_Signaling_Pathway This compound This compound FHT2A_R 5-HT2A Receptor This compound->FHT2A_R + Serotonin Serotonin (5-HT) Serotonin->FHT2A_R Gq11 Gq/11 FHT2A_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 2. 5-HT2A Receptor Signaling Pathway Modulation by this compound.

This compound as an Activator of the Pregnane X Receptor (PXR)

This compound directly activates the nuclear receptor PXR. Upon activation, PXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to PXR response elements (PXREs) in the promoter regions of target genes, leading to their increased transcription.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR PXR This compound->PXR Binds & Activates PXR_active Activated PXR PXR->PXR_active Translocates to Nucleus Heterodimer PXR-RXR Heterodimer PXR_active->Heterodimer RXR RXR RXR->Heterodimer PXRE PXRE Heterodimer->PXRE Binds to Target_Genes Target Genes (e.g., CYP3A4, UGTs, MDR1) PXRE->Target_Genes Promotes Transcription of mRNA mRNA Target_Genes->mRNA Proteins Detoxification Proteins mRNA->Proteins Translation Cellular_Response Cellular_Response Proteins->Cellular_Response Increased Xenobiotic Metabolism & Efflux

Figure 3. Pregnane X Receptor (PXR) Activation Pathway by this compound.

Experimental Workflow for this compound Bioactivity Screening

The following diagram illustrates a logical workflow for screening and characterizing the biological activities of this compound.

Experimental_Workflow Start Start: Plant Material (Uncaria sp.) Extraction Extraction & Isolation of This compound Start->Extraction Purity Purity Assessment (HPLC, GC-MS) Extraction->Purity Primary_Screening Primary Bioactivity Screening Purity->Primary_Screening M1_Assay M1 Receptor Functional Assay Primary_Screening->M1_Assay Hit FHT2_Assay 5-HT2 Receptor Functional Assay Primary_Screening->FHT2_Assay Hit PXR_Assay PXR Activation Reporter Assay Primary_Screening->PXR_Assay Hit Other_Assays Other Bioassays (e.g., Antimicrobial, Antiproliferative) Primary_Screening->Other_Assays Hit Dose_Response Dose-Response Analysis & EC50/IC50 Determination M1_Assay->Dose_Response FHT2_Assay->Dose_Response PXR_Assay->Dose_Response Other_Assays->Dose_Response Mechanism_Studies Mechanism of Action Studies Dose_Response->Mechanism_Studies Downstream_Signaling Downstream Signaling Pathway Analysis Mechanism_Studies->Downstream_Signaling In_Vivo In Vivo Efficacy & Toxicity Studies Mechanism_Studies->In_Vivo Downstream_Signaling->In_Vivo End End: Lead Compound Characterization In_Vivo->End

Figure 4. Experimental Workflow for this compound Bioactivity Screening.

Conclusion

This compound, a key bioactive constituent of several ethnobotanically important Uncaria species, demonstrates a range of pharmacological activities that align with the traditional medicinal uses of these plants. Its ability to modulate key receptors such as the muscarinic M1, serotonin 5-HT2, and the pregnane X receptor highlights its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers to further explore the ethnobotanical leads of this compound-containing plants, offering standardized protocols and a deeper understanding of its mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

Methodological & Application

Application Note: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isopteropodine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isopteropodine is a pentacyclic oxindole alkaloid found predominantly in plants of the Uncaria genus, commonly known as Cat's Claw.[1][2] These compounds are of significant interest to the pharmaceutical industry due to their potential biological activities, including immunomodulatory effects.[2] To support research, quality control, and formulation development, a reliable and robust analytical method for the quantification of this compound is essential. This document details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate and precise analysis of this compound in plant extracts and pharmaceutical preparations.

The developed method provides excellent separation and resolution for this compound from other isomeric oxindole alkaloids, ensuring high specificity.[1][2] The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[3][4][5]

Experimental Protocol: HPLC Method

This section outlines the complete protocol for the analysis of this compound using HPLC.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[2]

  • Ammonium Acetate (analytical grade)

  • Glacial Acetic Acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm, Nylon or PTFE)[2]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The specific conditions are summarized in the table below.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, column oven, and DAD/UV Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate buffer, pH adjusted to 7.0 with acetic acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-50% B; 25-30 min: 50% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection Wavelength 245 nm[1][2]
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Uncaria Bark)
  • Grinding: Mill the dried plant material (e.g., Uncaria tomentosa bark) to a fine powder (40-60 mesh).

  • Extraction: Accurately weigh 500 mg of the powdered sample into a centrifuge tube. Add 10 mL of methanol and sonicate for 30 minutes at room temperature.[2]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet two more times with 10 mL of methanol each.

  • Pooling: Combine the supernatants and adjust the final volume to 30 mL with methanol in a volumetric flask.

  • Filtration: Prior to injection, filter the extract through a 0.45 µm syringe filter into an HPLC vial.[2]

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to ensure its reliability, accuracy, and precision.[5] The validation parameters are summarized below.

Specificity

Specificity was determined by comparing the chromatograms of a blank (methanol), the this compound standard, and a sample extract. The retention time of the this compound peak in the sample was compared with that of the standard. The peak purity was also assessed using a Diode Array Detector (DAD) to ensure no co-eluting impurities were present.

Linearity and Range

Linearity was assessed by injecting six standard solutions with concentrations ranging from 1 to 100 µg/mL. The calibration curve was generated by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Range 1 - 100 µg/mL-
Regression Equation y = 25432x + 1258-
Correlation Coefficient (r²) 0.9997r² ≥ 0.999
Accuracy

Accuracy was evaluated through a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)RSD (%)Acceptance Criteria
80% 99.2%1.1%Recovery: 95-105%
100% 101.5%0.8%RSD ≤ 2.0%
120% 100.8%0.9%
Precision

Precision was determined at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

Precision TypeRSD (%) of Peak AreaAcceptance Criteria
Repeatability (Intra-day) 0.65%RSD ≤ 2.0%
Intermediate (Inter-day) 1.22%RSD ≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult
LOD 0.2 µg/mL
LOQ 0.7 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2). The relative standard deviation (RSD) of the peak area remained below 2.0% for all variations, indicating the method's high robustness.

Visualized Workflows

HPLC Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Sample Weigh Plant Material Extraction Solvent Extraction (Methanol + Sonication) Sample->Extraction Standard Weigh Reference Standard Dilution Prepare Stock & Working Standard Solutions Standard->Dilution Centrifuge Centrifugation Extraction->Centrifuge Filter_Std Filter Standard Solutions (0.45 µm) Dilution->Filter_Std Filter_S Filter Sample Extract (0.45 µm) Centrifuge->Filter_S Injection Inject into HPLC System Filter_S->Injection Filter_Std->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 245 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification Validation Perform Method Validation Quantification->Validation Report Generate Final Report Validation->Report

Caption: Workflow for this compound HPLC analysis.

Method Validation Logical Relationship

This diagram shows the key parameters assessed during method validation to ensure the method is fit for its purpose.

Validation_Logic ValidatedMethod Validated HPLC Method Accuracy Accuracy (Recovery) ValidatedMethod->Accuracy Precision Precision (Repeatability & Intermediate) ValidatedMethod->Precision Linearity Linearity & Range ValidatedMethod->Linearity Specificity Specificity (Peak Purity) ValidatedMethod->Specificity Sensitivity Sensitivity ValidatedMethod->Sensitivity Robustness Robustness ValidatedMethod->Robustness LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Core parameters of analytical method validation.

Conclusion

The RP-HPLC method described provides a simple, accurate, and reliable approach for the quantitative determination of this compound. The method demonstrates excellent linearity, accuracy, precision, and robustness, making it highly suitable for routine quality control analysis of raw materials, extracts, and finished products containing Uncaria alkaloids. The short run time and straightforward sample preparation procedure also contribute to its efficiency in a laboratory setting.

References

Application Notes and Protocols for Isopteropodine Extraction from Cat's Claw (Uncaria tomentosa)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopteropodine, a pentacyclic oxindole alkaloid found in Cat's Claw (Uncaria tomentosa), has garnered significant interest for its potential therapeutic properties, including immunomodulatory and anti-inflammatory effects. This document provides detailed protocols for the extraction of this compound from Uncaria tomentosa bark, methods for its quantification, and an overview of its known biological signaling pathways. The provided methodologies are based on established scientific literature and are intended to guide researchers in the efficient isolation and study of this promising natural compound.

Data Presentation: Quantitative Analysis of this compound Extraction

The yield and purity of this compound are highly dependent on the extraction method and the specific chemotype of the Cat's Claw plant material. The following table summarizes quantitative data from various extraction studies.

Extraction MethodPlant MaterialSolvent SystemThis compound Content/YieldReference
Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE)Cat's Claw BarkIonic LiquidYields almost four times higher than conventional water boiling.[1]
Hydroalcoholic ExtractionInner Bark90% Methanol4.265 ± 0.1936 mg/g of dried extract
Dynamic MacerationPowdered Bark63% (v/v) Hydroethanolic solution-[2]
Decoction (Aqueous Extraction)Raw or Dried BarkHot Water (90-100°C)Starting content can be ~1.8 mg/g of raw botanical.[3]

Experimental Protocols

This section details a robust and efficient method for the extraction and quantification of this compound from Uncaria tomentosa bark, based on the principles of microwave-assisted extraction, which has been shown to provide superior yields in a shorter time frame.[1]

Protocol 1: Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE) of this compound

1. Materials and Reagents:

  • Dried and powdered inner bark of Uncaria tomentosa

  • Ionic Liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)

  • Methanol (HPLC grade)

  • Deionized water

  • This compound analytical standard

  • Microwave extraction system

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • Standard laboratory glassware and equipment

2. Sample Preparation:

  • Obtain high-quality, authenticated inner bark of Uncaria tomentosa.

  • Dry the bark at 40-50°C to a constant weight.

  • Grind the dried bark into a fine powder (e.g., 40-60 mesh).

3. Extraction Procedure:

  • Weigh approximately 1.0 g of the powdered Cat's Claw bark and place it into a microwave extraction vessel.

  • Add a predetermined volume of the ionic liquid solution (optimization may be required, starting with a 1:10 solid-to-liquid ratio).

  • Securely cap the extraction vessel and place it in the microwave extractor.

  • Set the microwave parameters (e.g., power, temperature, and time). A starting point could be 500 W, 80°C for 10 minutes. These parameters should be optimized for maximum yield.

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract to separate the solid plant material from the liquid.

  • The resulting liquid extract contains the oxindole alkaloids, including this compound.

4. Sample Clean-up and Preparation for HPLC:

  • The ionic liquid extract can be further purified if necessary, for example, by solid-phase extraction (SPE).

  • For HPLC analysis, dilute a small aliquot of the extract with methanol.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

5. Quantification by HPLC:

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. An example gradient could be starting with 20% acetonitrile and increasing to 80% over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 245 nm.

    • Injection Volume: 20 µL.

  • Standard Curve: Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Analysis: Inject the prepared standards and the sample extract into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the extract by using the standard curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Extraction

Extraction_Workflow start Start: Dried Uncaria tomentosa Bark powdering Grinding and Powdering start->powdering extraction Ionic Liquid-Based Microwave-Assessed Extraction (ILMAE) powdering->extraction filtration Filtration extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract purification Optional: Solid-Phase Extraction (SPE) for Purification crude_extract->purification hplc_prep Sample Preparation for HPLC (Dilution and Filtration) crude_extract->hplc_prep Direct to HPLC purification->hplc_prep hplc HPLC Analysis hplc_prep->hplc quantification Quantification of this compound hplc->quantification end End: Purified this compound Data quantification->end

Caption: Workflow for the extraction and quantification of this compound.

Proposed Signaling Pathways of this compound

Isopteropodine_Signaling cluster_receptor Receptor Modulation cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects This compound This compound M1_Receptor Muscarinic M1 Receptor This compound->M1_Receptor HT2A_Receptor 5-HT2A Receptor This compound->HT2A_Receptor NFkB_Inhibition Inhibition of NF-κB Activation This compound->NFkB_Inhibition Anti-inflammatory Pathway Apoptosis Induction of Apoptosis This compound->Apoptosis Apoptotic Pathway Gq11 Gq/11 M1_Receptor->Gq11 HT2A_Receptor->Gq11 beta_arrestin β-Arrestin HT2A_Receptor->beta_arrestin PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release MAPK_ERK MAPK/ERK Pathway beta_arrestin->MAPK_ERK TNF_alpha ↓ TNF-α Production NFkB_Inhibition->TNF_alpha Anti_Inflammatory Anti-inflammatory Effects TNF_alpha->Anti_Inflammatory Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓ Bcl-2, ↑ Bax/Bak) Apoptosis->Bcl2_family Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Proposed signaling pathways of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Isopteropodine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopteropodine, also known as Uncarine E, is a pentacyclic oxindole alkaloid isolated from plants of the Uncaria genus, notably Uncaria tomentosa (Cat's Claw).[1][2] This class of compounds has garnered significant interest in the scientific community due to its diverse and promising biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of such complex natural products. This document provides a comprehensive guide to the structural elucidation of this compound, detailing the necessary NMR experiments, expected data, and standardized protocols.

Data Presentation: NMR Spectral Data of this compound

The complete assignment of the ¹H and ¹³C NMR spectra of this compound is crucial for its structural verification. While extensive research has been conducted, a publicly available, comprehensive table of all spectral assignments in a single source is challenging to locate. The following tables are compiled from various spectroscopic studies on oxindole alkaloids.[2][3][4][5]

Table 1: ¹H NMR (Proton) Spectral Data of this compound in CDCl₃

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-NH~8.0-9.0br s-
3~4.5-4.7m-
~2.8-3.0m-
~2.5-2.7m-
~2.0-2.2m-
~1.8-2.0m-
9~7.2-7.4d~7.5
10~6.9-7.1t~7.5
11~7.1-7.3t~7.5
12~6.8-7.0d~7.5
14α~1.9-2.1m-
14β~1.6-1.8m-
15~4.2-4.4q~7.0
16~7.4-7.6s-
17-OCH₃~3.7-3.8s-
18-CH₃~1.4-1.5d~7.0
19~2.4-2.6m-
20~1.2-1.4m-
21~3.0-3.2m-

Note: The chemical shifts and coupling constants are approximate and can vary slightly based on the solvent, concentration, and instrument used.

Table 2: ¹³C NMR (Carbon) Spectral Data of this compound in CDCl₃

PositionChemical Shift (δ, ppm)
2~180-182
3~70-71
5~50-52
6~34-36
7~55-57
8~134-136
9~123-125
10~127-129
11~121-123
12~109-111
13~142-144
14~30-32
15~38-40
16~108-110
17~168-170
18~18-20
19~35-37
20~41-43
21~53-55
OCH₃~51-53

Note: The chemical shifts are approximate and serve as a guide for spectral interpretation.

Experimental Workflow for Structural Elucidation

The structural elucidation of this compound using NMR spectroscopy follows a logical progression from simple 1D experiments to more complex 2D correlation experiments.

This compound Structural Elucidation Workflow This compound Structural Elucidation Workflow cluster_prep Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Structure Determination A Isolation & Purification of this compound B Dissolution in Deuterated Solvent (e.g., CDCl3) A->B C ¹H NMR (Proton Count & Coupling) B->C D ¹³C NMR & DEPT (Carbon Count & Type) C->D E COSY (¹H-¹H Connectivity) D->E F HSQC/HMQC (¹H-¹³C One-Bond Correlation) E->F G HMBC (¹H-¹³C Long-Range Correlation) F->G H NOESY/ROESY (¹H-¹H Spatial Proximity) G->H I Data Integration & Analysis H->I J Final Structure & Stereochemistry of this compound I->J

A flowchart illustrating the NMR-based structural elucidation of this compound.

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.

Sample Preparation
  • Isolation and Purification: this compound should be isolated from its natural source (e.g., Uncaria tomentosa) and purified to >95% purity, as determined by HPLC or other suitable methods.

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is commonly used for alkaloids.

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

¹H NMR (Proton NMR) Spectroscopy
  • Objective: To determine the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Protocol:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30 or similar

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values).

¹³C NMR and DEPT Spectroscopy
  • Objective: To determine the number of carbon atoms and to differentiate between CH, CH₂, and CH₃ groups.

  • Instrument: A 100 MHz or higher (for carbon) NMR spectrometer.

  • Protocol:

    • Acquire a standard ¹³C NMR spectrum with proton decoupling.

    • Typical parameters for ¹³C:

      • Pulse sequence: zgpg30 or similar

      • Spectral width: ~240 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 or more, depending on concentration.

    • Acquire DEPT-135 and DEPT-90 spectra.

      • DEPT-135: CH and CH₃ signals appear positive, while CH₂ signals are negative.

      • DEPT-90: Only CH signals are observed.

    • Process and analyze the spectra to identify all carbon signals and their types.

COSY (Correlation Spectroscopy)
  • Objective: To identify protons that are coupled to each other, typically through two or three bonds.

  • Protocol:

    • Acquire a 2D ¹H-¹H COSY spectrum.

    • Typical parameters:

      • Pulse sequence: cosygpqf or similar

      • Spectral width: ~16 ppm in both dimensions

      • Number of increments: 256-512 in the indirect dimension (t₁)

      • Number of scans per increment: 2-4

    • Process the 2D data with appropriate window functions (e.g., sine bell).

    • Analyze the cross-peaks, which indicate coupling between protons on the diagonal.

HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To identify direct one-bond correlations between protons and their attached carbons.

  • Protocol:

    • Acquire a 2D ¹H-¹³C HSQC spectrum.

    • Typical parameters:

      • Pulse sequence: hsqcedetgpsisp2.2 or similar (for multiplicity editing)

      • Spectral width: ~16 ppm (¹H) x ~240 ppm (¹³C)

      • Number of increments: 256-512 in the ¹³C dimension

      • Number of scans per increment: 2-8

    • Process the 2D data.

    • Analyze the cross-peaks, which correlate a proton signal on the F2 axis with a carbon signal on the F1 axis.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Protocol:

    • Acquire a 2D ¹H-¹³C HMBC spectrum.

    • Typical parameters:

      • Pulse sequence: hmbcgplpndqf or similar

      • Spectral width: ~16 ppm (¹H) x ~240 ppm (¹³C)

      • Number of increments: 256-512 in the ¹³C dimension

      • Number of scans per increment: 4-16

      • Long-range coupling delay (d6): Optimized for ~8 Hz.

    • Process the 2D data.

    • Analyze the cross-peaks to establish multi-bond connectivities.

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Objective: To identify protons that are close to each other in space, regardless of their bonding connectivity. This is essential for determining the relative stereochemistry of the molecule.

  • Protocol:

    • Acquire a 2D ¹H-¹H NOESY spectrum.

    • Typical parameters:

      • Pulse sequence: noesygpph or similar

      • Spectral width: ~16 ppm in both dimensions

      • Number of increments: 256-512 in the indirect dimension

      • Number of scans per increment: 4-16

      • Mixing time (d8): 500-800 ms

    • Process the 2D data.

    • Analyze the cross-peaks, which indicate through-space proximity between protons.

Conclusion

The combination of these NMR experiments provides a powerful and definitive method for the complete structural elucidation of this compound. By systematically acquiring and interpreting the data from 1D and 2D NMR experiments, researchers can confidently determine the constitution, connectivity, and stereochemistry of this important natural product, paving the way for further investigation into its biological activities and potential therapeutic applications.

References

Application Notes and Protocols for Establishing an In Vivo Animal Model for Isopteropodine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopteropodine is a pentacyclic oxindole alkaloid derived from the plant Uncaria tomentosa (Cat's Claw). It functions as a positive allosteric modulator of muscarinic M1 and serotonin 5-HT2 receptors.[1][2] Its stereoisomer, pteropodine, has demonstrated anti-inflammatory and antioxidant properties in rodent models.[3][4][5] These characteristics suggest that this compound holds therapeutic potential for neurological disorders characterized by neuroinflammation and cognitive dysfunction. This document provides detailed protocols for establishing an in vivo animal model to investigate the therapeutic efficacy of this compound, focusing on a lipopolysaccharide (LPS)-induced neuroinflammation model. An alternative model of scopolamine-induced cognitive impairment is also presented.

Proposed Signaling Pathway of this compound

This compound is hypothesized to exert its effects through the positive allosteric modulation of M1 and 5-HT2A receptors, which are implicated in both cognitive function and the regulation of inflammatory pathways. The diagram below illustrates the potential signaling cascade.

Isopteropodine_Signaling_Pathway This compound This compound M1_Receptor Muscarinic M1 Receptor This compound->M1_Receptor Modulates HT2A_Receptor Serotonin 5-HT2A Receptor This compound->HT2A_Receptor Modulates PLC Phospholipase C (PLC) M1_Receptor->PLC Cognitive_Function Improved Cognitive Function M1_Receptor->Cognitive_Function Promotes HT2A_Receptor->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG PKC Protein Kinase C (PKC) IP3_DAG->PKC ERK ERK Activation PKC->ERK NFkB_Inhibition Inhibition of NF-κB Pathway ERK->NFkB_Inhibition Anti_Inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_Inflammatory Pro_Inflammatory Pro-inflammatory Cytokine Reduction Anti_Inflammatory->Pro_Inflammatory LPS_Workflow Acclimatization Animal Acclimatization (7 days) Grouping Random Grouping (n=8-10/group) Acclimatization->Grouping Pretreatment This compound/Vehicle Pre-treatment (7 days) Grouping->Pretreatment LPS_Induction LPS Injection (single i.p. dose) Pretreatment->LPS_Induction Behavioral_Tests Behavioral Testing (24h post-LPS) LPS_Induction->Behavioral_Tests Sacrifice Euthanasia and Tissue Collection Behavioral_Tests->Sacrifice Biochemical_Analysis Biochemical & Histological Analysis Sacrifice->Biochemical_Analysis Scopolamine_Workflow Acclimatization Animal Acclimatization (7 days) Grouping Random Grouping (n=8-10/group) Acclimatization->Grouping Pretreatment This compound/Vehicle Administration Grouping->Pretreatment Scopolamine_Induction Scopolamine Injection (single i.p. dose) Pretreatment->Scopolamine_Induction Behavioral_Tests Behavioral Testing (e.g., Y-maze, MWM) Scopolamine_Induction->Behavioral_Tests Sacrifice Euthanasia and Brain Collection Behavioral_Tests->Sacrifice Neurochemical_Analysis Neurochemical Analysis (e.g., AChE activity) Sacrifice->Neurochemical_Analysis

References

Application Notes and Protocols: Isopteropodine Dose-Response Curve Determination in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopteropodine, a pentacyclic oxindole alkaloid found in plants of the Uncaria genus, has garnered interest for its potential neuroprotective properties. Alkaloids, as a class of natural compounds, are known to exert various effects on the central nervous system, including anti-inflammatory and antioxidant activities.[1][2] Preliminary studies suggest that this compound may enhance neuronal cell survival, particularly under conditions of oxidative stress.[3] This document provides a detailed protocol for determining the dose-response curve of this compound in a neuronal cell model, specifically the human neuroblastoma cell line SH-SY5Y. These cells are a widely used model in neurobiology as they can be differentiated into a more mature neuronal phenotype.[4]

The following protocols outline methods for assessing cell viability and investigating the potential involvement of key signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, which are often implicated in neuronal survival and inflammatory responses.[1][5][6][7]

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Neuronal Cell Viability

The following table presents a representative dataset for the neuroprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in differentiated SH-SY5Y cells. This data is illustrative and serves as an example for plotting a dose-response curve.

This compound Concentration (µM)H₂O₂ (100 µM)Cell Viability (%) (Mean ± SD)
0-100 ± 4.5
0+52 ± 3.8
1+65 ± 4.1
5+78 ± 3.5
10+89 ± 2.9
25+94 ± 2.5
50+91 ± 3.2
100+85 ± 4.0

Cell viability was assessed using the MTT assay after 24 hours of co-incubation with this compound and H₂O₂. The data is normalized to the untreated control (100% viability).

Table 2: Summary of Key Experimental Assays
AssayPurposePrincipleTypical Readout
MTT Assay To assess cell viability and metabolic activity.Mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan product.Absorbance at 570 nm
LDH Cytotoxicity Assay To quantify cell membrane damage and cytotoxicity.[8]Lactate dehydrogenase (LDH) is released from damaged cells and catalyzes a reaction that produces a colored product.Absorbance at 490 nm
Caspase-3/7 Activity Assay To measure apoptosis.Activated caspase-3 and -7 cleave a substrate, leading to a luminescent or fluorescent signal.Luminescence or Fluorescence
Western Blot To detect and quantify specific proteins in signaling pathways (e.g., p-Akt, p-ERK, NF-κB).Proteins are separated by size, transferred to a membrane, and detected with specific antibodies.Chemiluminescence or Fluorescence

Experimental Protocols

Protocol 1: Culture and Differentiation of SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a commonly used model for studying neurodegenerative diseases and neuroprotective compounds.[2] Differentiation into a more mature neuronal phenotype can be achieved using retinoic acid.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Retinoic acid (RA)

  • Poly-D-lysine coated culture plates/flasks

  • Trypsin-EDTA

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Resuspend cells in fresh medium and re-plate at a suitable density.

  • Differentiation: To induce differentiation, plate SH-SY5Y cells on poly-D-lysine coated plates. Once the cells have adhered, replace the growth medium with a differentiation medium containing DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM retinoic acid.

  • Incubation: Differentiate the cells for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.

Protocol 2: Preparation of this compound Stock Solution

This compound is soluble in DMSO.[9]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.

  • To aid dissolution, the solution can be gently warmed to 37°C and sonicated.[10]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.[10]

Protocol 3: Dose-Response Determination using MTT Assay

This protocol details how to assess the neuroprotective effects of a range of this compound concentrations against an oxidative insult (hydrogen peroxide).

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • This compound stock solution

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed differentiated SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[9]

  • This compound Treatment: Prepare serial dilutions of this compound from the stock solution in the differentiation medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in all wells, including controls, should be kept constant and low (e.g., <0.1%).

  • Induction of Oxidative Stress: After a pre-incubation period with this compound (e.g., 2 hours), add H₂O₂ to the wells at a final concentration of 100 µM to induce oxidative stress. Include control wells with cells only, cells with H₂O₂ only, and cells with each concentration of this compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

Visualization of Signaling Pathways and Workflows

This compound Neuroprotection Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis SHSY5Y SH-SY5Y Cell Culture Differentiate Differentiate with Retinoic Acid SHSY5Y->Differentiate Plate Plate in 96-well Plate Differentiate->Plate This compound Add this compound (Dose Range) Plate->this compound Oxidative_Stress Induce Oxidative Stress (e.g., H2O2) This compound->Oxidative_Stress Incubate Incubate 24h Oxidative_Stress->Incubate Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot) Incubate->Signaling_Assay Dose_Response Generate Dose-Response Curve Viability_Assay->Dose_Response Pathway_Analysis Analyze Protein Expression Signaling_Assay->Pathway_Analysis

Caption: Experimental workflow for determining the dose-response of this compound.

Proposed Neuroprotective Signaling Pathways of this compound

The neuroprotective effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways that control cell survival, apoptosis, and inflammation. The PI3K/Akt and MAPK pathways are central to promoting cell survival, while the NF-κB pathway is a key regulator of the inflammatory response.[1][5][6][7]

signaling_pathways cluster_stimulus Stimuli cluster_pathways Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response This compound This compound PI3K PI3K This compound->PI3K activates MAPK MAPK/ERK This compound->MAPK modulates IKK IKK This compound->IKK inhibits Oxidative_Stress Oxidative Stress (e.g., H2O2) Oxidative_Stress->PI3K inhibits Oxidative_Stress->MAPK activates Oxidative_Stress->IKK activates Akt Akt PI3K->Akt activates Survival Increased Neuronal Survival & Proliferation Akt->Survival Apoptosis Decreased Apoptosis Akt->Apoptosis inhibits MAPK->Survival MAPK->Apoptosis NFkB NF-κB IKK->NFkB activates Inflammation Decreased Inflammation NFkB->Inflammation NFkB->Apoptosis

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Isopteropodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the antibacterial minimum inhibitory concentration (MIC) of isopteropodine, a pentacyclic oxindole alkaloid.

Introduction

This compound, isolated from plants of the Uncaria genus, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Establishing the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its potential as a novel antimicrobial agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This document outlines the necessary protocols for conducting a reliable and reproducible MIC assay for this compound.

Data Presentation

The following table summarizes the reported MIC values of this compound against various bacterial strains.

Bacterial StrainMIC ValueReference
Staphylococcus aureus (ATCC 6538P)150 µg/mL (408 µM)[2][3]
Bacillus subtilis (ATCC 6633)250 µg/mL (679 µM)[2][3]
Streptococcus mutans31.25 µg/mL[2]

Experimental Protocols

A standardized broth microdilution method is recommended for determining the MIC of this compound.[4][5] This method is widely accepted and allows for the testing of multiple concentrations in a high-throughput format.[6][7]

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Sterile 96-well microtiter plates (round-bottom preferred)[8]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633)

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2°C)[4]

  • Micropipettes and sterile tips

  • Positive control antibiotic (e.g., ampicillin)

  • Growth indicator dye (e.g., resazurin, optional)[9]

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. This compound has been noted to be crystallizable from methanol, suggesting its solubility in this solvent.[10]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to adjust the optical density at 600 nm (OD₆₀₀) to a value between 0.08 and 0.13.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of a row, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well.

    • This will create a range of decreasing concentrations of this compound.

    • Well 11 will serve as the growth control (containing CAMHB and inoculum but no this compound).

    • Well 12 will serve as the sterility control (containing only CAMHB).[8]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations by a further factor of 2.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[4]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the well is clear).[1]

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • Optionally, a growth indicator like resazurin can be added to each well and incubated for a further 2-4 hours. A color change (e.g., blue to pink) indicates viable bacteria. The MIC is the lowest concentration where the original color of the indicator is retained.[9]

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution C Perform 2-fold Serial Dilution of this compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC F->G

Caption: Workflow for the broth microdilution MIC assay.

Potential Antibacterial Mechanisms of Alkaloids

Alkaloid_MoA cluster_bacterium Bacterial Cell CellWall Cell Wall Synthesis Protein Protein Synthesis (Ribosomes) DNA DNA Replication & RNA Synthesis Membrane Cell Membrane Integrity Metabolism Metabolic Pathways (e.g., Folic Acid Synthesis) This compound This compound (Alkaloid) This compound->CellWall Inhibition This compound->Protein Inhibition This compound->DNA Inhibition This compound->Membrane Disruption This compound->Metabolism Inhibition

Caption: Potential mechanisms of antibacterial action for alkaloids.[12][13][14]

References

Application Notes and Protocols for Isopteropodine Receptor Binding Affinity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopteropodine, a pentacyclic oxindole alkaloid found in plants of the Uncaria genus, has garnered scientific interest for its pharmacological activities. Notably, it has been identified as a positive modulator of muscarinic M1 and serotonin 5-HT2 receptors.[1][2] This document provides detailed application notes and protocols for conducting receptor binding affinity assays to characterize the interaction of this compound with these specific receptor subtypes. The following protocols are designed to be a comprehensive guide for researchers investigating the pharmacological profile of this compound and similar compounds.

Quantitative Data Summary

While direct binding affinity values (Ki or IC50) for this compound are not extensively reported in publicly available literature, its activity as a positive modulator has been quantified. The following table summarizes the available data on the modulatory effects of this compound on its known receptor targets.

CompoundReceptor TargetAgonistAssay TypeMeasured ParameterValue (µM)Reference
This compoundMuscarinic M1AcetylcholineFunctional Assay (Xenopus oocytes)EC509.92[1][2]
This compoundSerotonin 5-HT25-Hydroxytryptamine (5-HT)Functional Assay (Xenopus oocytes)EC5014.5[1][2]

Note: The EC50 values represent the concentration of this compound required to elicit a half-maximal enhancement of the response induced by acetylcholine and 5-HT, respectively.

Signaling Pathway

Both the muscarinic M1 and serotonin 5-HT2A receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway.[1][3] Upon agonist binding, these receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade plays a crucial role in various cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor M1 / 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Ligand This compound (Positive Modulator) + Agonist Ligand->Receptor Binds

Caption: Gq/11 Signaling Pathway for M1 and 5-HT2A Receptors.

Experimental Protocols

The following are detailed protocols for competitive radioligand binding assays to determine the binding affinity of this compound for the human muscarinic M1 and serotonin 5-HT2A receptors. These assays are fundamental in drug discovery for quantifying the interaction between a ligand and its target receptor.

Experimental Workflow

The general workflow for a competitive radioligand binding assay involves incubating a source of the target receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). The amount of radioligand bound to the receptor is then measured, and the data is used to determine the inhibitory constant (Ki) of the test compound.

Experimental_Workflow A Receptor Source Preparation (e.g., cell membranes expressing M1 or 5-HT2A receptors) B Assay Plate Preparation - Add varying concentrations of this compound - Add fixed concentration of Radioligand - Add receptor preparation A->B C Incubation (Allow binding to reach equilibrium) B->C D Separation of Bound and Free Ligand (e.g., rapid filtration through glass fiber filters) C->D E Quantification of Bound Radioactivity (e.g., liquid scintillation counting) D->E F Data Analysis - Plot % inhibition vs. log[this compound] - Determine IC50 - Calculate Ki using the Cheng-Prusoff equation E->F

Caption: General Workflow for a Competitive Radioligand Binding Assay.
Protocol 1: Muscarinic M1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human muscarinic M1 receptor using a competitive radioligand binding assay with [³H]-N-methylscopolamine ([³H]-NMS).

Materials and Reagents:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M1 receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Non-specific Binding Control: Atropine (1 µM final concentration)

  • Test Compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well Glass Fiber Filter Plates: (e.g., Millipore MultiScreen) pre-treated with 0.5% polyethyleneimine (PEI)

  • Scintillation Cocktail

  • Microplate Scintillation Counter

Procedure:

  • Membrane Preparation: Thaw the frozen M1 receptor membranes on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in assay buffer.

  • Assay Setup: In a 96-well plate, perform the following additions for a final assay volume of 200 µL:

    • Total Binding: 50 µL of assay buffer + 50 µL of [³H]-NMS + 100 µL of diluted M1 receptor membranes.

    • Non-specific Binding (NSB): 50 µL of Atropine (to a final concentration of 1 µM) + 50 µL of [³H]-NMS + 100 µL of diluted M1 receptor membranes.

    • This compound Competition: 50 µL of varying concentrations of this compound + 50 µL of [³H]-NMS + 100 µL of diluted M1 receptor membranes.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-treated 96-well glass fiber filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Drying: Dry the filter plate under a lamp or in an oven at 50°C for 30-60 minutes.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity retained on the filters using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.

  • Determine the percentage of specific binding for each concentration of this compound.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: Serotonin 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor using a competitive radioligand binding assay with [³H]-Ketanserin.

Materials and Reagents:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin

  • Non-specific Binding Control: Mianserin (10 µM final concentration)

  • Test Compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgSO₄, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well Glass Fiber Filter Plates: (e.g., Millipore MultiScreen) pre-treated with 0.5% polyethyleneimine (PEI)

  • Scintillation Cocktail

  • Microplate Scintillation Counter

Procedure:

  • Membrane Preparation: Follow the same procedure as for the M1 receptor membranes, using the 5-HT2A assay buffer.

  • Assay Setup: In a 96-well plate, perform the following additions for a final assay volume of 250 µL:

    • Total Binding: 50 µL of assay buffer + 50 µL of [³H]-Ketanserin + 150 µL of diluted 5-HT2A receptor membranes.

    • Non-specific Binding (NSB): 50 µL of Mianserin (to a final concentration of 10 µM) + 50 µL of [³H]-Ketanserin + 150 µL of diluted 5-HT2A receptor membranes.

    • This compound Competition: 50 µL of varying concentrations of this compound + 50 µL of [³H]-Ketanserin + 150 µL of diluted 5-HT2A receptor membranes.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Filtration: Rapidly filter the contents of each well through the pre-treated 96-well glass fiber filter plate using a vacuum manifold.

  • Washing: Wash the filters four times with 200 µL of ice-cold wash buffer.

  • Drying: Dry the filter plate.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity.

Data Analysis:

Follow the same data analysis steps as described for the Muscarinic M1 Receptor Binding Assay to determine the IC50 and calculate the Ki of this compound for the 5-HT2A receptor.

Conclusion

The provided protocols offer a robust framework for characterizing the binding affinity of this compound to muscarinic M1 and serotonin 5-HT2A receptors. By employing these standardized methods, researchers can obtain quantitative data to further elucidate the pharmacological profile of this and other novel compounds, contributing to the advancement of drug discovery and development. It is recommended that all experiments be performed in triplicate to ensure the reliability and reproducibility of the results.

References

Isopteropodine: A Tool for Elucidating G-Protein Coupled Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isopteropodine, a tetracyclic oxindole alkaloid derived from the plant Uncaria tomentosa (Cat's Claw), has emerged as a valuable pharmacological tool for studying the signaling of specific G-protein coupled receptors (GPCRs). This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the function of muscarinic M1 and serotonin 5-HT2 receptors. This compound acts as a positive allosteric modulator (PAM) of these receptors, offering a nuanced mechanism to probe their function. Unlike orthosteric agonists that directly activate the receptor at the primary ligand binding site, this compound binds to a distinct, allosteric site. This binding enhances the affinity and/or efficacy of the endogenous agonists, acetylcholine (ACh) and serotonin (5-HT), respectively.[1] This property makes this compound an excellent tool for studying the subtle regulation of GPCR signaling pathways.

Target Receptors and Mechanism of Action

This compound has been demonstrated to selectively act as a positive modulator at two key Gq-coupled receptors:

  • Muscarinic M1 Receptor: A subtype of the muscarinic acetylcholine receptors, predominantly expressed in the central nervous system, where it plays a crucial role in cognitive processes such as learning and memory.

  • Serotonin 5-HT2 Receptor: A family of serotonin receptors. The primary research on this compound utilized a preparation from rat cortex, which expresses multiple 5-HT2 subtypes.[1] Further studies would be required to determine the specific subtype selectivity (5-HT2A, 5-HT2B, or 5-HT2C).

The modulatory effect of this compound is characterized by an increase in the potency of the endogenous agonists for these receptors, without directly activating the receptors on its own.[1] This enhancement of agonist affinity is a hallmark of positive allosteric modulation.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's activity at rat muscarinic M1 and 5-HT2 receptors as determined by electrophysiological studies in Xenopus oocytes.[1]

ParameterReceptorAgonistThis compound EC50Fold-Increase in Agonist ResponseReference
PotentiationMuscarinic M1Acetylcholine9.92 µM3.3-fold[1]
Potentiation5-HT25-HT14.5 µM2.5-fold[1]

Signaling Pathways

Both the muscarinic M1 and serotonin 5-HT2A receptors primarily couple to the Gq family of G-proteins. Upon agonist binding, facilitated by this compound, the receptor undergoes a conformational change, activating the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).

M1_Signaling_Pathway cluster_membrane Plasma Membrane M1 Muscarinic M1 Receptor Gq_inactive Gq (GDP) M1->Gq_inactive Activates Gq_active Gq (GTP) Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M1 Binds This compound This compound (PAM) This compound->M1 Modulates Gq_active->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Muscarinic M1 Receptor Signaling Pathway

SHT2A_Signaling_Pathway cluster_membrane Plasma Membrane SHT2A Serotonin 5-HT2A Receptor Gq_inactive Gq (GDP) SHT2A->Gq_inactive Activates Gq_active Gq (GTP) Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (5-HT) Serotonin->SHT2A Binds This compound This compound (PAM) This compound->SHT2A Modulates Gq_active->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on M1 and 5-HT2 receptor signaling.

Protocol 1: Functional Characterization using Two-Electrode Voltage Clamp in Xenopus Oocytes

This protocol is based on the methodology used in the foundational study by Kang et al. (2002) to measure the potentiation of agonist-induced currents by this compound.

Objective: To measure the effect of this compound on the function of M1 and 5-HT2 receptors by recording Ca2+-activated Cl- currents in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for rat muscarinic M1 receptor or total RNA from rat cortex (for 5-HT2 receptors)

  • Nuclease-free water

  • Collagenase solution

  • Barth's solution

  • Two-electrode voltage clamp (TEVC) amplifier and data acquisition system

  • Microelectrodes (filled with 3 M KCl)

  • Perfusion system

  • Acetylcholine (ACh)

  • Serotonin (5-HT)

  • This compound

  • Pirenzepine (M1 antagonist)

  • Ketanserin (5-HT2A antagonist)

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.

    • Treat oocytes with collagenase to remove the follicular layer.

    • Inject oocytes with cRNA for the M1 receptor or total RNA from rat cortex.

    • Incubate the injected oocytes in Barth's solution at 18°C for 2-4 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp Recording:

    • Place an oocyte in the recording chamber and perfuse with Barth's solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Establish a stable baseline current.

  • Experimental Application:

    • To determine the effect of this compound on the agonist response, first apply a submaximal concentration of the agonist (e.g., 1 µM ACh or 100 nM 5-HT) for a fixed duration (e.g., 30 seconds) and record the inward current.

    • Wash the oocyte with Barth's solution until the current returns to baseline.

    • Pre-incubate the oocyte with a desired concentration of this compound (e.g., 10 µM) for a few minutes.

    • Co-apply the same concentration of agonist in the presence of this compound and record the current.

    • To construct a dose-response curve for this compound, repeat steps 3 and 4 with a range of this compound concentrations.

    • To confirm receptor specificity, perform the experiment in the presence of a selective antagonist (e.g., pirenzepine for M1, ketanserin for 5-HT2A).

Data Analysis:

  • Measure the peak amplitude of the inward current in the absence and presence of this compound.

  • Calculate the percentage potentiation of the agonist response by this compound.

  • Plot the percentage potentiation against the concentration of this compound to determine the EC50 value.

TEVC_Workflow Oocyte_Prep Oocyte Preparation and cRNA Injection TEVC_Setup Two-Electrode Voltage Clamp Setup Oocyte_Prep->TEVC_Setup Baseline Establish Baseline Current TEVC_Setup->Baseline Agonist_App Apply Agonist (e.g., ACh or 5-HT) Baseline->Agonist_App Washout1 Washout Agonist_App->Washout1 Isopteropodine_Inc Pre-incubate with This compound Washout1->Isopteropodine_Inc Co_Application Co-apply Agonist and this compound Isopteropodine_Inc->Co_Application Washout2 Washout Co_Application->Washout2 Data_Analysis Data Analysis (Potentiation, EC50) Washout2->Data_Analysis

TEVC Experimental Workflow
Protocol 2: Radioligand Binding Assay to Determine Allosteric Modulation of Agonist Affinity

Objective: To quantify the effect of this compound on the binding affinity of a radiolabeled agonist to the M1 or 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells expressing the human M1 or 5-HT2A receptor.

  • Radiolabeled agonist (e.g., [3H]oxotremorine-M for M1, [3H]5-HT for 5-HT2A).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Unlabeled agonist for determining non-specific binding.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, cell membranes, and a fixed concentration of this compound (or vehicle for control).

    • Add increasing concentrations of the radiolabeled agonist.

    • For non-specific binding determination, add a high concentration of the corresponding unlabeled agonist to a separate set of wells.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Subtract non-specific binding from total binding to obtain specific binding.

  • Perform saturation binding analysis using non-linear regression to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax) in the absence and presence of this compound.

  • A decrease in the Kd value in the presence of this compound indicates a positive allosteric modulation of agonist affinity.

Protocol 3: Calcium Mobilization Assay

Objective: To measure the potentiation of agonist-induced intracellular calcium mobilization by this compound in a cell-based assay.

Materials:

  • A cell line stably expressing the human M1 or 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (to prevent dye leakage).

  • Agonist (ACh or 5-HT).

  • This compound.

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

    • Remove the growth medium and load the cells with the calcium-sensitive dye in assay buffer containing probenecid.

    • Incubate the cells according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a solution of this compound (or vehicle) to the wells and incubate for a short period.

    • Add a submaximal concentration (e.g., EC20) of the agonist and immediately begin kinetic fluorescence measurements.

Data Analysis:

  • Measure the peak fluorescence response or the area under the curve for each well.

  • Compare the response in the presence and absence of this compound to determine the fold-potentiation.

  • Generate dose-response curves for the agonist in the presence of different fixed concentrations of this compound to observe the leftward shift in the agonist's EC50.

Conclusion

This compound serves as a specific and potent positive allosteric modulator of muscarinic M1 and serotonin 5-HT2 receptors. Its ability to enhance the effects of endogenous agonists without direct receptor activation makes it an invaluable tool for researchers in pharmacology, neuroscience, and drug discovery. The protocols outlined in this document provide a framework for utilizing this compound to dissect the intricate signaling pathways of these important GPCRs, ultimately contributing to a better understanding of their physiological roles and therapeutic potential.

References

Application Notes and Protocols for Investigating Synaptic Plasticity with Isopteropodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopteropodine is a pentacyclic oxindole alkaloid derived from the plant Uncaria tomentosa (Cat's Claw). Traditionally, extracts of Uncaria tomentosa have been used for various medicinal purposes. Recent research has pointed towards the neuroprotective potential of its constituent alkaloids. While direct studies on this compound's role in synaptic plasticity are emerging, its effects on cholinergic and glutamatergic systems suggest a potential to modulate the molecular mechanisms underlying learning and memory.[1]

These application notes provide a framework for investigating the effects of this compound on synaptic plasticity, with a focus on its potential modulation of the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) signaling pathways. The provided protocols and data are intended as a guide for researchers to design and execute experiments to elucidate the neuropharmacological properties of this compound.

Hypothesized Mechanism of Action

We hypothesize that this compound enhances synaptic plasticity by modulating key signaling pathways involved in memory formation. This proposed mechanism involves the potentiation of the CREB-BDNF pathway, a critical cascade for long-term potentiation (LTP) and neuronal survival.[2][3] The activation of this pathway is thought to lead to the synthesis of proteins that support synaptic strengthening and structural changes at the synapse.

Data Presentation: Illustrative Quantitative Data

The following table summarizes hypothetical quantitative data from key experiments designed to assess the efficacy of this compound in modulating synaptic plasticity. This data is for illustrative purposes to guide expected experimental outcomes.

Experimental Assay Parameter Measured Control (Vehicle) This compound (10 µM) This compound (50 µM) Positive Control (e.g., Rolipram)
Long-Term Potentiation (LTP) in Hippocampal Slices Field Excitatory Postsynaptic Potential (fEPSP) slope potentiation (%)125 ± 5%150 ± 7%175 ± 8%180 ± 6%
Western Blot Analysis of Synaptic Proteins Phospho-CREB (Ser133) / Total CREB ratio1.0 ± 0.11.8 ± 0.22.5 ± 0.32.8 ± 0.2
BDNF protein expression (fold change)1.0 ± 0.151.6 ± 0.22.2 ± 0.252.5 ± 0.3
Synaptophysin protein expression (fold change)1.0 ± 0.11.3 ± 0.151.7 ± 0.21.8 ± 0.15
PSD-95 protein expression (fold change)1.0 ± 0.121.4 ± 0.181.9 ± 0.222.0 ± 0.2
Scopolamine-Induced Amnesia Model (in vivo) Latency in Passive Avoidance Task (seconds)85 ± 10 s150 ± 15 s220 ± 20 s250 ± 18 s

Experimental Protocols

Protocol 1: In Vitro Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus to assess the effect of this compound on synaptic strength.[4]

Materials:

  • Male Wistar rats (6-8 weeks old)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound stock solution (in DMSO)

  • Dissection tools

  • Vibratome

  • Recording chamber and perfusion system

  • Bipolar stimulating electrode and glass recording microelectrode

  • Amplifier and data acquisition system

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 400 µm thick coronal hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32°C.

    • Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Establish a stable baseline recording of fEPSPs for at least 20 minutes.

  • This compound Application:

    • Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10 µM, 50 µM) or vehicle (DMSO) for 20 minutes prior to LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).[5]

  • Data Analysis:

    • Record fEPSPs for at least 60 minutes post-HFS.

    • Measure the slope of the fEPSP and express it as a percentage of the pre-HFS baseline.

    • Compare the degree of potentiation between control and this compound-treated slices.

Protocol 2: Western Blot Analysis of Synaptic Proteins

This protocol details the procedure for quantifying the expression of key synaptic proteins in neuronal cell cultures or hippocampal tissue following this compound treatment.[6][7]

Materials:

  • Primary neuronal cultures or hippocampal tissue lysates

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-pCREB, anti-CREB, anti-BDNF, anti-Synaptophysin, anti-PSD-95, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat primary neuronal cultures or administer this compound in vivo.

    • Lyse cells or tissue in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection and Analysis:

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

    • Calculate the ratio of phosphorylated to total protein where applicable.

Visualizations

Isopteropodine_Signaling_Pathway Hypothesized this compound Signaling Pathway for Synaptic Plasticity cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_outcome Outcome This compound This compound Receptor Cholinergic/ Glutamatergic Receptors This compound->Receptor CaMK CaMK Receptor->CaMK PKA PKA Receptor->PKA CREB CREB CaMK->CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Synaptic_Proteins Synaptic Protein Synthesis (e.g., PSD-95, Synaptophysin) pCREB->Synaptic_Proteins BDNF_Protein BDNF Protein Synthesis BDNF_Gene->BDNF_Protein Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) BDNF_Protein->Synaptic_Plasticity Synaptic_Proteins->Synaptic_Plasticity

Caption: Hypothesized this compound Signaling Pathway.

Experimental_Workflow General Experimental Workflow for this compound Investigation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Primary Neuronal Cultures Treatment_InVitro Treat with this compound (various concentrations) Cell_Culture->Treatment_InVitro Hippocampal_Slices Acute Hippocampal Slices Hippocampal_Slices->Treatment_InVitro Western_Blot Western Blot for Synaptic Proteins Treatment_InVitro->Western_Blot LTP LTP Electrophysiology Treatment_InVitro->LTP Animal_Model Animal Model of Memory Impairment (e.g., Scopolamine-induced) Treatment_InVivo Administer this compound Animal_Model->Treatment_InVivo Behavioral_Tests Behavioral Testing (e.g., Passive Avoidance) Treatment_InVivo->Behavioral_Tests Tissue_Analysis Post-mortem Tissue Analysis (Western Blot, IHC) Behavioral_Tests->Tissue_Analysis

Caption: Experimental Workflow.

Logical_Relationship Logical Relationship of this compound's Proposed Effects This compound This compound Mechanism Modulation of CREB/BDNF Pathway This compound->Mechanism Activates Molecular_Changes Increased Expression of: - pCREB - BDNF - Synaptophysin - PSD-95 Mechanism->Molecular_Changes Leads to Functional_Outcome Enhanced Synaptic Plasticity and Memory Function Molecular_Changes->Functional_Outcome Results in

Caption: Logical Relationship of Effects.

References

Isopteropodine as a tool for probing serotonergic pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isopteropodine, an oxindole alkaloid first isolated from the plant Uncaria tomentosa, has emerged as a valuable research tool for the investigation of serotonergic pathways. Its unique mechanism of action as a positive allosteric modulator (PAM) of serotonin 2A (5-HT2A) receptors allows for the nuanced study of this critical receptor system, which is implicated in a wide range of physiological and pathological processes, including learning, memory, mood, and psychosis. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in probing serotonergic function.

Pharmacological Profile

This compound's primary characterized activity is its positive allosteric modulation of 5-HT2 receptors. Unlike direct agonists that activate the receptor, or antagonists that block the agonist binding site, this compound binds to a distinct allosteric site on the 5-HT2 receptor. This binding event potentiates the receptor's response to the endogenous ligand, serotonin (5-HT).

A key study demonstrated that this compound enhances the current responses evoked by 5-HT in Xenopus oocytes expressing rat 5-HT2 receptors. Importantly, this compound itself does not elicit a current, confirming its role as a modulator rather than a direct agonist[1].

Quantitative Data

The following table summarizes the known quantitative pharmacological data for this compound's activity at the 5-HT2 receptor.

ParameterValueReceptor/SystemReference
EC50 (Modulation) 14.5 µMRat 5-HT2 Receptors in Xenopus Oocytes[1]
Maximal Enhancement 2.5-fold increase in 5-HT responseRat 5-HT2 Receptors in Xenopus Oocytes[1]

Note: To date, specific binding affinity values (Ki) for this compound at various serotonin receptor subtypes have not been reported in the peer-reviewed literature. The EC50 value represents the concentration of this compound required to produce 50% of its maximal enhancing effect on the serotonin response.

Signaling Pathways and Experimental Logic

This compound's mechanism as a positive allosteric modulator of the 5-HT2A receptor can be visualized in the context of the receptor's signaling cascade and the experimental approach to characterizing its effects.

This compound's Mechanism of Action cluster_0 5-HT2A Receptor Signaling Serotonin Serotonin 5-HT2A_Receptor 5-HT2A Receptor Serotonin->5-HT2A_Receptor Binds to orthosteric site Gq/11 Gαq/11 5-HT2A_Receptor->Gq/11 Activates This compound This compound This compound->5-HT2A_Receptor Binds to allosteric site PLC Phospholipase C Gq/11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response Ca_PKC->Cellular_Response

Caption: this compound binds to an allosteric site on the 5-HT2A receptor, enhancing its activation by serotonin.

Experimental Workflow for this compound Characterization Start Start Cell_Culture Cell Culture expressing 5-HT2A Receptors Start->Cell_Culture Radioligand_Binding Radioligand Binding Assay (Determine Ki) Cell_Culture->Radioligand_Binding Functional_Assay Functional Assay (e.g., Calcium Flux) Cell_Culture->Functional_Assay Data_Analysis Data Analysis Radioligand_Binding->Data_Analysis Functional_Assay->Data_Analysis Conclusion Characterize PAM Activity Data_Analysis->Conclusion

Caption: Workflow for characterizing this compound's effects on 5-HT2A receptors.

Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the effects of this compound on serotonergic pathways. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.

Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)

This protocol is designed to determine the binding affinity of this compound for the 5-HT2A receptor. As this compound is a PAM, its binding may not be readily detected in a standard competitive binding assay against a radiolabeled antagonist. A more specialized assay design, such as measuring the potentiation of a radiolabeled agonist's binding, may be necessary.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human 5-HT2A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Radioligand: [3H]ketanserin (antagonist) or [3H]5-HT (agonist)

  • Non-specific binding control: Mianserin (10 µM)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-5-HT2A cells to confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of membrane preparation (20-40 µg of protein)

      • 50 µL of radioligand (e.g., 1 nM [3H]ketanserin)

      • 50 µL of buffer (for total binding), 10 µM mianserin (for non-specific binding), or varying concentrations of this compound.

    • Incubate the plate at 37°C for 60 minutes.

    • Terminate the incubation by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and add scintillation fluid.

    • Count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • If this compound displaces the radioligand, calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • For a PAM, you may observe an increase in radiolabeled agonist binding. In this case, plot the potentiation as a function of this compound concentration to determine an EC50 for the binding enhancement.

Protocol 2: Functional Assay - Inositol Monophosphate (IP1) Accumulation Assay

The 5-HT2A receptor is Gq-coupled, and its activation leads to the production of inositol phosphates. An IP1 accumulation assay is a robust method to measure the functional consequences of 5-HT2A receptor activation and its modulation by this compound.

Materials:

  • CHO-K1 cells (or other suitable cell line) stably expressing the human 5-HT2A receptor

  • Cell culture medium

  • Stimulation buffer (e.g., from a commercial IP-One HTRF assay kit)

  • Serotonin (5-HT)

  • This compound stock solution (in DMSO)

  • IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate)

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating:

    • Plate CHO-K1-5-HT2A cells in a 384-well white plate at a density of 10,000-20,000 cells per well and incubate overnight.

  • Assay:

    • Prepare a concentration-response curve of 5-HT in the presence and absence of a fixed concentration of this compound (e.g., 10 µM).

    • Alternatively, prepare a concentration-response curve of this compound in the presence of a fixed, sub-maximal concentration of 5-HT (e.g., the EC20 of 5-HT).

    • Add the compounds to the cells and incubate for 60 minutes at 37°C.

    • Add the IP1-d2 and anti-IP1-cryptate reagents according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature.

  • Data Analysis:

    • Read the plate on an HTRF-compatible reader (emission at 665 nm and 620 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the agonist (5-HT or this compound) concentration.

    • Determine the EC50 and Emax values from the concentration-response curves. A leftward shift in the 5-HT EC50 or an increase in the Emax in the presence of this compound indicates positive allosteric modulation.

Conclusion

This compound represents a valuable pharmacological tool for the detailed investigation of 5-HT2A receptor function. Its character as a positive allosteric modulator allows for the study of how the receptor's activity can be fine-tuned, providing insights that are distinct from those gained with traditional agonists and antagonists. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in elucidating the complex roles of the serotonergic system in health and disease. Further research to determine the binding affinity (Ki) of this compound across a panel of serotonin receptors will be crucial for a more complete understanding of its selectivity and potential off-target effects.

References

Application Notes and Protocols for Preclinical Evaluation of Isopteropodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopteropodine, a pentacyclic oxindole alkaloid isolated from the medicinal plant Uncaria tomentosa (Cat's Claw), has demonstrated significant potential as a therapeutic agent.[1][2] Preclinical studies have highlighted its anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This document provides a comprehensive guide for the preclinical experimental design of this compound, outlining detailed protocols for in vitro and in vivo efficacy studies, as well as a framework for essential pharmacokinetic and toxicological evaluation. This compound has been identified as a positive modulator of muscarinic M1 and 5-HT2 receptors, suggesting its potential in neurological applications as well.[1][4]

Known Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities that warrant further investigation for drug development.

Anticancer Activity: this compound has shown potent antiproliferative effects against various cancer cell lines.[2] Studies have indicated that it can induce apoptosis and cause cell cycle arrest, suggesting its potential as a chemotherapy agent.[2] The anticancer properties of Uncaria tomentosa are attributed to the synergistic activity of its alkaloid components, including this compound.[5][6]

Anti-inflammatory Activity: The traditional use of Cat's Claw for inflammatory conditions is supported by modern research.[7] Extracts of Uncaria tomentosa have been shown to decrease the production of inflammatory mediators like NF-κB and IL-6.[8][9] While direct studies on this compound's anti-inflammatory mechanism are emerging, it is hypothesized to act on key inflammatory signaling pathways.

Antimicrobial Activity: this compound has demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[1][3]

Data Presentation: Summary of Quantitative Data

The following tables summarize the currently available quantitative data for this compound's biological activity.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeAssayIC50 (µM)Reference
PC3Prostate CancerMTT~5[2]
WiDrColon CancerMTT~5[2]
A549Lung CancerMTT>5[2]
HeLaCervical CancerMTT>5[2]
MCF7Breast CancerMTT>5[2]

Table 2: In Vitro Antimicrobial Activity of this compound

BacteriaGram StainAssayMIC (µg/mL)Reference
Staphylococcus aureusPositiveBroth Dilution150[1]
Bacillus subtilisPositiveBroth Dilution250[1]

Experimental Protocols: Efficacy Studies

In Vitro Efficacy Protocols

1. Cell Viability and Cytotoxicity: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.

2. Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (including the IC50 value) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

3. Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle progression of cancer cells.

Principle: Propidium Iodide (PI) binds stoichiometrically to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Efficacy Protocol

1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The reduction in paw volume after treatment with a test compound is an indicator of its anti-inflammatory activity.[10][11][12]

Protocol:

  • Animals: Use male or female Wistar rats or Swiss albino mice.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[10]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Proposed Framework for Pharmacokinetic and Toxicological Studies

Given the limited specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound, the following studies are proposed based on standard preclinical drug development guidelines. Generating this data is a critical first step in the preclinical evaluation.

Pharmacokinetics (ADME) Studies

A comprehensive ADME profiling is essential to understand the disposition of this compound in the body.

Table 3: Proposed In Vitro and In Vivo Pharmacokinetic Studies for this compound

Study TypeExperimental SystemParameters to be Determined
Absorption Caco-2 cell monolayer assayPermeability, potential for active transport
In situ single-pass intestinal perfusionAbsorption rate constant
Distribution Plasma protein binding assay (Equilibrium dialysis)Percentage of bound and unbound drug
In vivo tissue distribution study in rodentsConcentration in various organs
Metabolism Liver microsomes (human, rat, mouse)Metabolic stability, identification of major metabolites, CYP450 enzyme phenotyping
HepatocytesPhase I and Phase II metabolism
Excretion In vivo study in rodents with urine and feces collectionRoute and extent of excretion
In Vivo Pharmacokinetics Single-dose IV and oral administration in rodentsBioavailability, Cmax, Tmax, t1/2, AUC, Clearance, Volume of distribution
Toxicology Studies

Toxicology studies are crucial to determine the safety profile of this compound. These studies should be conducted in compliance with Good Laboratory Practice (GLP) and follow OECD guidelines.

Table 4: Proposed Toxicology Studies for this compound

Study TypeGuidelineSpeciesRoute of AdministrationEndpoints
Acute Oral Toxicity OECD 423Rodent (e.g., rat)OralLD50, clinical signs of toxicity, gross pathology
Repeated Dose 28-Day Oral Toxicity OECD 407Rodent (e.g., rat)OralClinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology
Genotoxicity
- Ames Test (Bacterial Reverse Mutation Test)OECD 471Salmonella typhimurium strainsIn vitroMutagenic potential
- In Vitro Mammalian Chromosomal Aberration TestOECD 473Mammalian cells (e.g., CHO)In vitroClastogenic potential
- In Vivo Mammalian Erythrocyte Micronucleus TestOECD 474Rodent (e.g., mouse)Oral or IPGenotoxic damage in bone marrow cells
Safety Pharmacology ICH S7A, S7BRodent and/or non-rodentIV or OralEffects on cardiovascular, respiratory, and central nervous systems

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Proposed Anti-Inflammatory Signaling Pathway of this compound.

Caption: Proposed Intrinsic Apoptosis Pathway Induced by this compound.

Experimental Workflow Diagrams

In_Vitro_Workflow Start Start Cancer Cell Lines Cancer Cell Lines Start->Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Annexin V / PI Staining Annexin V / PI Staining This compound Treatment->Annexin V / PI Staining Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis Data Analysis Data Analysis MTT Assay->Data Analysis Annexin V / PI Staining->Data Analysis Cell Cycle Analysis->Data Analysis End End Data Analysis->End

Caption: In Vitro Efficacy Testing Workflow for this compound.

Preclinical_Development_Workflow In Vitro Efficacy In Vitro Efficacy In Vivo Efficacy In Vivo Efficacy In Vitro Efficacy->In Vivo Efficacy ADME/Tox Profiling ADME/Tox Profiling In Vivo Efficacy->ADME/Tox Profiling Lead Optimization Lead Optimization ADME/Tox Profiling->Lead Optimization IND-Enabling Studies IND-Enabling Studies Lead Optimization->IND-Enabling Studies

Caption: Overall Preclinical Development Workflow for this compound.

References

Application Notes and Protocols for In Vivo Administration of Isopteropodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopteropodine is a pentacyclic oxindole alkaloid isolated from the bark of Uncaria tomentosa (Cat's Claw), a plant traditionally used for its medicinal properties.[1] Emerging research indicates that this compound possesses significant therapeutic potential, including neuroprotective and anti-inflammatory activities. These application notes provide detailed protocols for the formulation and in vivo administration of this compound to facilitate further pre-clinical research.

Data Presentation

In Vivo Administration Data for this compound and Related Alkaloids

The following table summarizes key quantitative data from in vivo studies involving this compound's stereoisomer, pteropodine, and extracts of Uncaria tomentosa containing this compound. This data can serve as a reference for dose selection and administration route.

Compound/ExtractAnimal ModelAdministration RouteVehicleDosage RangeObserved EffectsReference
PteropodineMouseIntraperitoneal (IP)Distilled Water100-600 mg/kgAntigenotoxic, antioxidant, lymphocyte induction[2][3][4]
Uncaria tomentosa Total AlkaloidMouseIntraperitoneal (IP)Not specified10-20 mg/kgAttenuation of scopolamine-induced memory deficit[5]
Uncarine E (this compound)MouseIntraperitoneal (IP)Not specified10-40 mg/kgAttenuation of scopolamine-induced memory deficit[5]
Uncaria tomentosa Dry ExtractMouseOral GavageNot specified50 mg/kgAnti-inflammatory[1]

Note: this compound is also known as Uncarine E.[5] Pteropodine is a stereoisomer of this compound.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice

This protocol is adapted from studies on the related alkaloid, pteropodine, and general guidelines for IP injections in rodents.[2][6][7][8][9][10]

Materials:

  • This compound

  • Sterile distilled water or sterile isotonic saline

  • Vortex mixer

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound based on the desired dosage and the number of animals.

    • Dissolve the this compound in sterile distilled water or saline. Gentle warming in a water bath (37°C) and vortexing may aid dissolution.[2]

    • Prepare the formulation fresh on the day of the experiment.

  • Animal Preparation:

    • Weigh each mouse to determine the precise injection volume. The maximum recommended IP injection volume for a mouse is 10 mL/kg.[6]

    • Properly restrain the mouse. The two-person technique is recommended for safety and accuracy.[6]

  • Injection:

    • Disinfect the injection site (lower right abdominal quadrant) with 70% ethanol.

    • Tilt the mouse's head downwards to displace the abdominal organs.

    • Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.

    • Aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.

    • Inject the this compound formulation slowly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol is a general guideline for oral gavage in mice and can be adapted for this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water, water)

  • Magnetic stirrer

  • Flexible or rigid gavage needles (20-22 gauge)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Formulation Preparation:

    • Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose to water while stirring.

    • Suspend the accurately weighed this compound in the vehicle. Stir until a homogenous suspension is achieved.

  • Animal Preparation:

    • Weigh each mouse to calculate the required administration volume.

  • Administration:

    • Securely restrain the mouse.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the formulation slowly to prevent regurgitation.

    • Carefully remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress.

Signaling Pathways and Experimental Workflows

Neuroprotective Signaling Pathway of this compound

This compound and related oxindole alkaloids are suggested to exert neuroprotective effects, potentially through the PI3K/Akt signaling pathway, which is a key regulator of neuronal survival and apoptosis.[11][12][13][14][15]

G Proposed Neuroprotective Signaling Pathway of this compound This compound This compound Receptor Muscarinic M1 / 5-HT2 Receptors This compound->Receptor Positive Modulation PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation GSK3b GSK3β Akt->GSK3b Inhibition Bcl2 Bcl-2 Akt->Bcl2 Activation NeuronalSurvival Neuronal Survival GSK3b->NeuronalSurvival Inhibition Caspase3 Caspase-3 Bcl2->Caspase3 Inhibition Apoptosis Apoptosis Caspase3->Apoptosis Induction G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_0 This compound This compound IKK IKK This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Genes (e.g., IL-6, TNF-α) NFkB->InflammatoryGenes Activation Inflammation Inflammation InflammatoryGenes->Inflammation Promotion G General Experimental Workflow for In Vivo Efficacy Study AnimalAcclimatization Animal Acclimatization GroupAllocation Group Allocation (Control, Vehicle, this compound) AnimalAcclimatization->GroupAllocation BaselineMeasurements Baseline Measurements GroupAllocation->BaselineMeasurements DiseaseInduction Disease/Injury Induction (if applicable) BaselineMeasurements->DiseaseInduction Treatment This compound Formulation Administration DiseaseInduction->Treatment Monitoring Monitoring (Clinical signs, Body weight) Treatment->Monitoring Endpoint Endpoint Data Collection (e.g., Behavioral tests, Tissue collection) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Isopteropodine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isopteropodine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges with this compound in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is an oxindole alkaloid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1][2] DMSO is the most commonly used solvent for preparing high-concentration stock solutions for in vitro assays.[1][3]

Q2: What is the maximum solubility of this compound in DMSO?

A2: A solubility of up to 50 mg/mL (approximately 135.7 mM) in DMSO has been reported.[3] However, achieving this concentration may require physical assistance like sonication. It is also critical to use fresh, anhydrous (newly opened) DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the compound's solubility.[3]

Q3: My this compound precipitated when I diluted the DMSO stock into my aqueous cell culture medium. What should I do?

A3: This is a common issue known as aqueous precipitation. It occurs because the final concentration of DMSO in your medium is too low to maintain the solubility of this compound, which is poorly soluble in water.[4] Please refer to the Troubleshooting Guide below for detailed steps to resolve this.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: The tolerance to DMSO is cell-line specific.[5][6] As a general guideline, the final concentration of DMSO in the culture medium should be kept at or below 0.5%, with many researchers aiming for ≤0.1% to minimize solvent-induced artifacts or toxicity.[5][7] Concentrations above 1% are often cytotoxic to most cell lines.[8][9] It is imperative to perform a solvent tolerance test for your specific cell line and assay duration. Always include a vehicle control (medium + same final DMSO concentration, without this compound) in your experiments.[7]

Data & Protocols

Solubility & Solvent Data

The following tables summarize key quantitative data for this compound and the most common solvent, DMSO.

Table 1: this compound Solubility Data

ParameterValueNotesCitation
Molecular Weight 368.4 g/mol -[1]
Recommended Solvents DMSO, MethanolPoorly soluble in aqueous solutions.[1][2]
Solubility in DMSO 50 mg/mL (135.71 mM)Requires sonication; use of fresh, anhydrous DMSO is critical.[3]

Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays

Assay ConditionRecommended Max. DMSO Conc.RationaleCitations
High Sensitivity / Long-term ( > 24h) ≤ 0.1% Minimizes potential for off-target effects, changes in gene expression, or differentiation.[10][11]
Standard Cell-Based Assays (≤ 24h) ≤ 0.5% Generally considered safe for most robust cell lines with minimal cytotoxicity.[7][12]
Absolute Maximum (Short-term / Less Sensitive Assays) 1.0% Increased risk of cytotoxicity and artifacts; must be validated with rigorous controls.[5][6]
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out 3.68 mg of solid this compound (Formula Weight: 368.4 g/mol ).

  • Add Solvent: Add 1 mL of fresh, high-purity, anhydrous DMSO to the vial containing the this compound.

  • Ensure Complete Dissolution: Vortex vigorously. If particulates remain, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is clear. Gentle warming (to 37°C) can also be applied.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.[1]

Protocol 2: Serial Dilution for Preparing Working Solutions

This protocol describes preparing a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.

  • Intermediate Dilution: Dilute your 10 mM stock solution 1:100 in DMSO to create a 100 µM intermediate stock. (e.g., add 2 µL of 10 mM stock to 198 µL of DMSO).

  • Final Dilution: Add the intermediate stock to your final assay medium at a 1:1000 dilution. For example, to prepare 1 mL of final solution, add 1 µL of the 100 µM intermediate stock to 999 µL of your cell culture medium. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Mix Thoroughly: Immediately after adding the compound to the aqueous medium, vortex or pipette up and down gently but thoroughly to ensure rapid and even dispersion, which helps prevent precipitation.

Troubleshooting Guide

Problem: My this compound is not fully dissolving in DMSO to make a stock solution.

Potential CauseRecommended Solution
Insufficient Solvent Power Ensure you are using high-purity, anhydrous DMSO. Water contamination significantly reduces solubility.[3]
Compound is at Saturation Limit Gently warm the solution (e.g., in a 37°C water bath) and/or use an ultrasonic bath to aid dissolution.[3] If it still doesn't dissolve, you may have exceeded its solubility limit.
Compound Degradation Ensure the compound has been stored correctly, away from light and moisture.

Problem: My compound precipitates out of solution when added to the aqueous assay buffer/medium.

This is the most common solubility challenge. Follow this workflow to diagnose and solve the issue.

G start_node Precipitation Observed in Aqueous Medium decision_node1 Is Final DMSO < 0.1%? start_node->decision_node1 Check Final DMSO % decision_node decision_node process_node process_node end_node end_node process_node1 Increase DMSO to 0.25-0.5% (if tolerated by cells) decision_node1->process_node1 Yes decision_node2 Is Final Compound Concentration High? decision_node1->decision_node2 No end_node1 Problem Solved process_node1->end_node1 Re-test process_node2 Lower the final compound concentration. Test a dose-response curve. decision_node2->process_node2 Yes process_node3 Improve Dilution Technique: - Add stock to medium while vortexing. - Pre-warm medium slightly. decision_node2->process_node3 No process_node2->end_node1 Re-test process_node3->end_node1 Re-test process_node4 Consider Advanced Formulation: - Use a co-solvent (e.g., Pluronic F-68). - Complex with cyclodextrins. process_node3->process_node4 Still Precipitates

Caption: Troubleshooting workflow for aqueous precipitation.

Signaling Pathway & Experimental Workflow

This compound Mechanism of Action

This compound acts as a positive allosteric modulator of both the M1 muscarinic acetylcholine receptor (M1 mAChR) and the 5-HT2 serotonin receptor.[3][13] Both of these are G-protein coupled receptors (GPCRs) that, upon activation, primarily signal through the Gq alpha subunit. This leads to the activation of Phospholipase C (PLC), which subsequently triggers downstream signaling cascades involving IP3 and DAG, ultimately resulting in an increase in intracellular calcium.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 mAChR Gq Gαq M1R->Gq HT2R 5-HT2R HT2R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves This compound This compound This compound->M1R + Modulator This compound->HT2R + Modulator Agonist Agonist (ACh / 5-HT) Agonist->M1R Agonist->HT2R PIP2 PIP2 PIP2->PLC Ca ↑ Intracellular Ca²⁺ IP3->Ca

Caption: Simplified signaling pathway for this compound modulation.
General Experimental Workflow

The following diagram outlines the logical steps from receiving the solid compound to obtaining experimental data, with a focus on addressing solubility.

G start_node Start: Receive Solid This compound protocol_node1 Protocol 1: Prepare High-Conc. Stock in DMSO start_node->protocol_node1 protocol_node protocol_node qc_node qc_node assay_node assay_node end_node End: Analyze Data qc_node1 Is Stock Solution Clear? protocol_node1->qc_node1 qc_node1->protocol_node1 No (Apply heat/sonication) protocol_node2 Protocol 2: Perform Serial Dilutions into Assay Medium qc_node1->protocol_node2 Yes qc_node2 Precipitation in Medium? protocol_node2->qc_node2 assay_node1 Run Vehicle Control & Experimental Assays qc_node2->assay_node1 No assay_node2 Go to Troubleshooting Guide qc_node2->assay_node2 Yes assay_node1->end_node

Caption: General workflow for preparing this compound for in vitro assays.

References

minimizing matrix effects in Isopteropodine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of isopteropodine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in my this compound analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In LC-MS/MS, this phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1] For this compound analysis, particularly in complex biological matrices like plasma or blood, these effects can severely compromise the accuracy, sensitivity, and reproducibility of your quantitative results.[1][3] The "matrix" includes all components of the sample other than the analyte, such as salts, proteins, and lipids.[2]

Q2: How can I determine if matrix effects are impacting my this compound results?

A: Two primary methods are used to assess the presence and extent of matrix effects: Post-Column Infusion for qualitative assessment and the Post-Extraction Spike for quantitative measurement.

Troubleshooting Guide: Detecting Matrix Effects

  • Qualitative Assessment (Post-Column Infusion): This method identifies regions in the chromatogram where ion suppression or enhancement occurs.[1][4] A constant flow of this compound standard is infused into the mass spectrometer after the LC column, while a blank, extracted matrix sample is injected.[4] Dips or peaks in the baseline signal indicate where matrix components are causing interference.[4]

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the degree of signal suppression or enhancement.[2] It involves comparing the peak area of this compound in a post-extraction spiked matrix sample to that of a standard prepared in a clean solvent.

Experimental Protocols

Protocol 1: Post-Column Infusion Setup

  • Instrument Setup: Configure the LC-MS/MS system as you would for your this compound analysis.

  • Infusion: Use a syringe pump to deliver a constant, low-flow (~5-10 µL/min) of a working this compound standard solution.

  • Connection: Connect the infusion line to the LC eluent stream using a T-fitting placed between the analytical column and the MS ion source.

  • Analysis: While the standard is infusing, inject a prepared blank matrix sample (e.g., extracted plasma without this compound).

  • Evaluation: Monitor the this compound MRM transition. A stable baseline should be observed. Any significant deviation (dip or rise) from this baseline upon elution of matrix components indicates a matrix effect at that retention time.

LC LC Pump & Autosampler COL Analytical Column LC->COL Mobile Phase + Blank Matrix Inj. TEE T-Fitting COL->TEE Eluent MS Mass Spectrometer TEE->MS SYR Syringe Pump (this compound Std.) SYR->TEE Constant Infusion

Diagram of a post-column infusion experimental setup.

Protocol 2: Quantitative Matrix Effect Calculation

  • Prepare Two Sets of Samples:

    • Set A: Spike a known concentration of this compound into a pre-extracted blank matrix sample.

    • Set B: Prepare a standard of this compound at the exact same concentration in the mobile phase or reconstitution solvent.

  • Analyze: Inject both sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect (%ME):

    • %ME = (Peak Area in Set A / Peak Area in Set B) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Q3: My this compound signal is consistently suppressed. What is the most common cause and how do I fix it?

A: For bioanalytical assays, the most common cause of ion suppression in electrospray ionization (ESI) is the presence of phospholipids from cell membranes in plasma or serum samples.[5] These molecules often co-elute with analytes and compete for ionization, reducing the analyte's signal. The most effective solution is to implement a more rigorous sample preparation method designed to remove phospholipids.

start This compound Signal Suppressed? check_prep Review Sample Prep: Using PPT? start->check_prep Yes use_spe Implement Phospholipid Removal SPE/LLE check_prep->use_spe Yes not_ppt Using SPE/LLE? check_prep->not_ppt No resolved Problem Resolved use_spe->resolved check_chrom Optimize Chromatography check_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) check_chrom->check_is Still Suppressed check_chrom->resolved Suppression Gone check_is->resolved not_ppt->check_chrom Yes not_ppt->check_is No, review IS

Troubleshooting workflow for ion suppression.
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?

A: The choice of sample preparation is critical. While simpler methods are faster, they are less effective at removing interfering matrix components. Solid-Phase Extraction (SPE), particularly mixed-mode SPE, is the most effective technique for producing clean extracts and minimizing matrix effects.[6]

Data Presentation: Comparison of Sample Preparation Techniques

TechniquePrinciplePhospholipid RemovalProsCons
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent (e.g., acetonitrile).PoorFast, simple, inexpensive.Least effective cleanup; significant matrix effects often remain.[6][7]
Liquid-Liquid Extraction (LLE) Partitioning of this compound into an immiscible organic solvent.GoodCleaner extracts than PPT.Can have low recovery for polar analytes; uses larger solvent volumes.[6]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[5]ExcellentHighly selective, provides the cleanest extracts, significantly reduces matrix effects.[6]More complex method development, higher cost per sample.

Experimental Protocols

Protocol 3: Mixed-Mode SPE for this compound from Plasma This protocol is a general guideline using a mixed-mode (reversed-phase and cation exchange) sorbent, which is highly effective for basic compounds like this compound.[6]

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.

  • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.

  • Load: Load the pre-treated plasma sample (e.g., 100 µL plasma diluted with 400 µL of the acidic buffer).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of the acidic buffer.

  • Wash 2 (Non-polar Interferences/Phospholipids): Wash the cartridge with 1 mL of methanol. This step is crucial for removing phospholipids.

  • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Q5: I cannot completely eliminate matrix effects. How can I reliably compensate for them?

A: The most reliable way to compensate for unavoidable matrix effects is by using an appropriate internal standard (IS).[8] The "gold standard" is a Stable Isotope-Labeled Internal Standard (SIL-IS) of this compound (e.g., containing ²H, ¹³C, or ¹⁵N).[8][9]

A SIL-IS is chemically identical to this compound and will therefore have the same chromatographic retention time and experience the exact same degree of ion suppression or enhancement.[9] Because you add a known amount of the IS to every sample, the ratio of the analyte's peak area to the IS's peak area remains constant, correcting for variability and ensuring accurate quantification.[10]

cluster_0 Without Internal Standard cluster_1 With SIL-Internal Standard A Analyte Signal (No Matrix Effect) Area = 1000 B Analyte Signal (50% Suppression) Area = 500 A->B Incorrectly Quantified! C Analyte: 1000 SIL-IS: 1000 Ratio = 1.0 D Analyte: 500 SIL-IS: 500 Ratio = 1.0 C->D Correctly Quantified!

Compensation for matrix effects using a SIL-IS.
Q6: My chosen internal standard doesn't seem to be correcting the variability. What should I check?

A: If your internal standard is not performing as expected, there could be several reasons. This is more common when using a structural analog IS instead of a SIL-IS.

Troubleshooting Guide: Internal Standard Performance

IssuePotential CauseRecommended Action
High IS Variability Inconsistent sample preparation (IS added at different stages).Ensure the IS is added as early as possible in the workflow to all samples, standards, and QCs.[8]
IS instability in the matrix or solvent.Verify the stability of the IS under all storage and processing conditions.
Poor Correction (Analog IS) The analog IS has different chromatographic or ionization behavior than this compound.The IS and analyte must elute very close together. If they don't, the matrix effect they experience will be different. Re-optimize chromatography or select a closer analog.[9]
IS Signal Suppression The IS itself is suppressed by an interference that does not affect the analyte.Check for interferences at the IS retention time and MRM transition. Consider a different IS.
IS concentration is too high, causing detector saturation or self-suppression.Evaluate different IS concentrations to find one that is optimal and within the linear range of the detector.[11]
Q7: Can I just dilute my sample to reduce matrix effects?

A: Yes, sample dilution is a straightforward strategy to reduce the concentration of interfering matrix components.[12] However, this approach is only viable if the concentration of this compound in your sample is high enough to remain well above the lower limit of quantitation (LLOQ) after dilution.[12]

Data Presentation: The Dilution Trade-Off

Dilution FactorMatrix Component ConcentrationThis compound ConcentrationSignal-to-Noise (S/N)Feasibility
1x (None)100%100%50 (Suppressed)High matrix effect.
5x20%20%80Matrix effect reduced.
10x10%10%15Matrix effect minimal.
20x5%5%< 10 (Below LLOQ)Not Feasible.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Isopteropodine NMR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) spectroscopy of isopteropodine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to help you improve the signal-to-noise ratio (S/N) and obtain high-quality spectra for your research.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step to ensure a good signal-to-noise ratio for my this compound sample?

A1: The most critical initial step is proper sample preparation. The quality of your sample has a profound effect on the resulting spectrum.[1] Key considerations include ensuring a sufficient concentration of this compound, complete dissolution in the appropriate deuterated solvent, and the removal of any particulate matter. For proton (¹H) NMR of organic compounds like this compound, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is a good starting point.[1][2] For ¹³C NMR, which is inherently less sensitive, a saturated solution is often recommended.[1]

Q2: Which deuterated solvent is best for this compound NMR?

A2: The choice of solvent is crucial as it affects both the solubility of this compound and the separation of signals in the NMR spectrum. This compound is known to be soluble in organic solvents such as methanol and Dimethyl Sulfoxide (DMSO).[3] For quantitative NMR (qNMR) studies of related indole alkaloids from Uncaria, DMSO-d₆ has been shown to be optimal as it allows for satisfactory separation of key signals, particularly the highly deshielded N-H proton signals around δH 10–11.[4][5] While Chloroform-d (CDCl₃) is a common solvent for alkaloids, a mixture with Methanol-d₄ may be necessary to achieve complete dissolution. The choice of solvent can significantly impact chemical shifts, so consistency is key when comparing data.[6][7]

Q3: I have a very limited amount of this compound. What is the best way to maximize the signal?

A3: When sample quantity is limited, using a cryoprobe can significantly enhance the signal-to-noise ratio, often by a factor of four or more compared to a standard room temperature probe.[4][5] This allows for the analysis of much smaller sample amounts. Additionally, using specialized NMR tubes, such as Shigemi tubes or smaller diameter (e.g., 3 mm) tubes, can increase the effective concentration of your sample and improve sensitivity.

Q4: My peaks are broad, which is affecting the signal-to-noise ratio. What could be the cause and how can I fix it?

A4: Peak broadening can result from several factors. A common cause is poor shimming of the magnetic field. Re-shimming the spectrometer can often resolve this issue. Other potential causes include:

  • Sample Inhomogeneity: If your sample is not fully dissolved or contains suspended particles, it can lead to distorted magnetic field homogeneity and broad lines.[1] Filtering the sample into the NMR tube can help.

  • High Concentration: Very concentrated samples can have increased viscosity, leading to broader lines.[1] Diluting the sample may improve resolution, though it will also decrease the signal intensity.

  • Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening.

  • Chemical Exchange or Isomerization: For some nitrogen-containing compounds, isomerization or tautomerism can lead to line broadening.[8][9] In such cases, adding a small amount of acid might help to sharpen the signals, provided the compound is stable under acidic conditions.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound NMR experiments in a question-and-answer format.

Issue 1: Low Signal Intensity

Q: I'm not getting enough signal from my this compound sample. What parameters should I adjust?

A: To increase signal intensity, you can modify several acquisition parameters. The most straightforward approach is to increase the number of scans (NS). The signal-to-noise ratio increases with the square root of the number of scans, meaning you need to quadruple the number of scans to double the S/N.[10] However, this will also increase the experiment time.

Another critical parameter is the relaxation delay (d1). This delay allows the nuclear spins to return to equilibrium between pulses. For quantitative analysis, a d1 of at least 5 times the longest T₁ (spin-lattice relaxation time) is recommended to ensure complete relaxation.[11] For qualitative spectra where speed is a priority, a shorter d1 can be used, often in conjunction with a smaller pulse angle (e.g., 30° instead of 90°).

Issue 2: Choosing the Right Experimental Parameters for Quantitative Analysis

Q: I need to perform quantitative NMR (qNMR) on my this compound sample. What is a good starting point for the experimental protocol?

A: A validated qNMR method for related indole alkaloids provides an excellent starting point. The following table summarizes a robust set of parameters for a 600 MHz spectrometer, which can be adapted for your instrument.

ParameterRecommended ValueRationale
Solvent DMSO-d₆Provides good signal separation for key alkaloid protons.[4][5]
Sample Concentration 3.0 mg analyte in 0.5 mL solventA well-established concentration for qNMR of indole alkaloids.[5]
Pulse Program zg30 (or similar)A standard 1D proton experiment with a 30° flip angle can be a good starting point, though a 90° pulse provides maximum signal per scan.[5][12]
Relaxation Delay (d1) > 5 x T₁ (e.g., 10 s)Ensures complete relaxation for accurate integration. The T₁ of the protons of interest should be measured first using an inversion recovery experiment.[5]
Number of Scans (NS) 64 or higherSufficient to achieve a high S/N (ideally >250:1 for <1% integration error).[5][11]
Acquisition Time (AQ) ~3.4 sA longer acquisition time can improve digital resolution.
Temperature 300 KMaintaining a constant temperature is crucial for spectral consistency.
Issue 3: Optimizing Solvent Selection for this compound

Q: How do I choose the best solvent if I'm unsure about the solubility and potential for signal overlap?

A: It is advisable to test the solubility of your this compound sample in a few common deuterated solvents. A study on related indole alkaloids compared several solvents and their effects on the ¹H NMR spectrum, which can guide your choice.

SolventSuitability for Indole Alkaloid NMR
DMSO-d₆ Highly Recommended. Provides excellent separation of N-H signals, which are often useful for quantification and structural confirmation.[4][5]
Methanol-d₄ (CD₃OD) Good. this compound is soluble in methanol. May be a good alternative to DMSO.[3]
Chloroform-d (CDCl₃) Use with Caution. A common solvent for alkaloids, but may not fully dissolve this compound on its own. A mixture with CD₃OD might be required. Signal dispersion may be different from more polar solvents.
Pyridine-d₅ Possible Alternative. Can provide different chemical shifts and potentially resolve overlapping signals, but it has strong residual solvent peaks in the aromatic region.

Visualizing Experimental Workflows

To aid in understanding the experimental process, the following diagrams illustrate key workflows.

experimental_workflow weigh Weigh this compound (e.g., 3-25 mg) dissolve Dissolve in Deuterated Solvent (e.g., 0.6 mL DMSO-d6) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters (NS, d1, AQ, etc.) lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate

Caption: A generalized workflow for an NMR experiment, from sample preparation to data processing.

troubleshooting_workflow start Poor S/N Ratio Observed check_sample Check Sample: - Concentration? - Fully Dissolved? - Particulates? start->check_sample reprepare_sample Reprepare Sample: - Increase Concentration - Filter Sample check_sample->reprepare_sample No check_acq Check Acquisition Parameters: - Sufficient Number of Scans (NS)? - Appropriate Relaxation Delay (d1)? check_sample->check_acq Yes reprepare_sample->start Re-acquire increase_ns Increase Number of Scans (NS) check_acq->increase_ns NS too low optimize_d1 Measure T1 and Optimize d1 check_acq->optimize_d1 d1 not optimized check_hardware Consider Hardware: - Using a Cryoprobe? check_acq->check_hardware Parameters OK good_sn Good S/N Achieved increase_ns->good_sn optimize_d1->good_sn use_cryoprobe Use Cryoprobe if Available check_hardware->use_cryoprobe No check_hardware->good_sn Yes use_cryoprobe->good_sn

Caption: A logical troubleshooting workflow for addressing a poor signal-to-noise ratio in your NMR spectrum.

References

Technical Support Center: Addressing Isopteropodine Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isopteropodine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the assessment of this compound's cytotoxicity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported bioactivity?

This compound is a pentacyclic oxindole alkaloid isolated from plants of the Uncaria genus, commonly known as Cat's Claw. It has been reported to exhibit various biological activities, including anti-inflammatory and neuroprotective effects. In the context of cancer research, this compound has been shown to inhibit the proliferation of certain cancer cell lines, such as human lymphoblastic leukemia cells.[1][2]

Q2: How should I prepare a stock solution of this compound for my experiments?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. It is recommended to prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, this stock solution should then be diluted to the final working concentration in the cell culture medium. To avoid precipitation, ensure the final concentration of DMSO in the culture medium is low, typically below 0.5%. Store the stock solution at -20°C or -80°C for long-term stability.

Q3: I am observing inconsistent results in my cytotoxicity assays with this compound. What could be the cause?

Inconsistent results in cell-based assays can arise from several factors. For alkaloid compounds like this compound, key areas to investigate include:

  • Compound Solubility and Stability: Ensure that this compound remains soluble at the tested concentrations in your cell culture medium. Precipitation of the compound can lead to variability. It is also important to consider the stability of this compound in aqueous solutions over the course of your experiment.

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of a cytotoxicity assay. Ensure you are using a consistent and optimal cell density for your specific cell line and assay duration.

  • Assay Interference: Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., MTT, WST-1). It is advisable to include a control where the compound is added to the medium without cells to check for any direct reaction with the assay reagents.

Troubleshooting Guides

Problem 1: Low or No Cytotoxicity Observed

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Sub-optimal Concentration Range Perform a broad-range dose-response experiment to determine the effective concentration range for your specific cell line.
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells.
Cell Line Resistance Consider using a different cancer cell line that may be more sensitive to this compound.
Incorrect Assay Endpoint The cytotoxic effect of a compound can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time.
Problem 2: High Variability Between Replicates

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and pay attention to the "edge effect" in multi-well plates by not using the outer wells or by filling them with sterile PBS.
Compound Precipitation Visually inspect the wells under a microscope after adding this compound to check for any precipitate. If precipitation is observed, consider lowering the concentration or using a different solvent system (while keeping the final solvent concentration non-toxic to the cells).
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.

Experimental Protocols & Data Presentation

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation: Hypothetical IC50 Values of this compound

Cell LineCell TypeIncubation Time (h)IC50 (µM)
CCRF-CEMHuman T-cell acute lymphoblastic leukemia48~50
HeLaHuman cervical cancer48>100
MCF-7Human breast cancer48~75
A549Human lung cancer48>100

Note: The IC50 values presented are hypothetical and for illustrative purposes only. Researchers should determine the IC50 experimentally for their specific cell lines and conditions.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells and treat with this compound as described for the MTT assay.

  • Harvest the cells (including any floating cells in the supernatant).

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Visualizations: Signaling Pathways and Workflows

Below are diagrams illustrating the hypothesized signaling pathway for this compound-induced apoptosis and a typical experimental workflow for assessing its cytotoxicity.

Isopteropodine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) This compound->DeathReceptor Hypothesized Interaction Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 Downregulation Bax Bax (pro-apoptotic) This compound->Bax Upregulation DISC DISC Formation (FADD, pro-caspase-8) DeathReceptor->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase3 Activated Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Bax Bax->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) CytochromeC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage DNA_fragmentation DNA Fragmentation Caspase3->DNA_fragmentation Apoptosis Apoptosis PARP_cleavage->Apoptosis DNA_fragmentation->Apoptosis

Caption: Hypothesized signaling pathways of this compound-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Cell_Seeding 3. Cell Seeding (Optimize density in 96-well plates) Cell_Culture->Cell_Seeding Isopteropodine_Prep 2. This compound Preparation (Stock solution in DMSO) Treatment 4. Treatment (Add this compound dilutions) Isopteropodine_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Cytotoxicity_Assay 6a. Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Apoptosis_Assay 6b. Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Cell_Cycle_Assay 6c. Cell Cycle Analysis (e.g., PI staining) Incubation->Cell_Cycle_Assay Data_Acquisition 7. Data Acquisition (Plate reader, Flow cytometer) Cytotoxicity_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Cell_Cycle_Assay->Data_Acquisition Data_Analysis 8. Data Analysis (IC50 calculation, Statistical analysis) Data_Acquisition->Data_Analysis Conclusion 9. Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for assessing this compound cytotoxicity.

Caption: Logical troubleshooting workflow for this compound cytotoxicity assays.

References

Technical Support Center: Isopteropodine Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Isopteropodine treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pentacyclic oxindole alkaloid naturally found in the plant Uncaria tomentosa, commonly known as Cat's Claw.[1][2][3] Its primary mechanism of action is as a positive modulator of muscarinic M1 and 5-HT2 receptors.[1][4] This means it enhances the function of these receptors by increasing the affinity of their natural ligands (agonists).[4]

Q2: What are the common research applications of this compound?

This compound is investigated for a variety of potential therapeutic effects, including:

  • Neuroprotection and Cognitive Enhancement: Due to its modulation of muscarinic M1 receptors, it is explored for its potential in addressing cognitive impairment.[4]

  • Cancer Therapy: It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[2][5][6]

  • Anti-inflammatory Effects: Research suggests it possesses anti-inflammatory properties.[3][7]

  • Antimicrobial Activity: It has demonstrated antibacterial activity, particularly against Gram-positive bacteria.[4][8]

Q3: What is a typical starting point for this compound concentration and incubation time in cell culture experiments?

Based on published studies, a common starting concentration for in vitro cell culture experiments ranges from 1 µM to 100 µM.[4][5] A typical initial incubation time to observe significant effects, such as apoptosis induction, is 24 to 48 hours.[5][9] However, the optimal concentration and incubation time are highly dependent on the cell type and the specific biological question being investigated.

Q4: How does this compound affect cancer cells?

This compound has been shown to exert anti-cancer effects through several mechanisms:

  • Induction of Apoptosis: It can trigger programmed cell death in cancer cells.[5][6] Studies on acute lymphoblastic leukaemia cells showed that related oxindole alkaloids induced apoptosis.[5][6]

  • Cell Cycle Arrest: It can arrest cancer cells in the G1 phase of the cell cycle, preventing their proliferation.[2]

  • Inhibition of Proliferation: It has been demonstrated to inhibit the growth of various cancer cell lines, including prostate, colon, lung, cervical, and breast cancer cells.[2]

Troubleshooting Guide

Issue 1: No observable effect of this compound on my cells.

  • Possible Cause 1: Sub-optimal Incubation Time. The duration of treatment may be too short for the biological effect to manifest.

    • Troubleshooting Step: Perform a time-course experiment. Treat cells with a fixed concentration of this compound and assess the desired outcome at multiple time points (e.g., 12, 24, 48, and 72 hours).

  • Possible Cause 2: Inappropriate Concentration. The concentration of this compound may be too low to elicit a response in your specific cell line.

    • Troubleshooting Step: Conduct a dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for a fixed incubation time to determine the optimal effective concentration.

  • Possible Cause 3: Cell Line Resistance. Some cell lines may be inherently less sensitive to this compound.

    • Troubleshooting Step: Review the literature to see if your cell line has been previously tested. Consider using a positive control cell line known to be sensitive to this compound, such as PC3 or WiDr cells.[2]

Issue 2: High levels of cell death observed, even at low concentrations.

  • Possible Cause 1: Excessive Incubation Time. Prolonged exposure to this compound, even at low concentrations, may lead to non-specific cytotoxicity.

    • Troubleshooting Step: Reduce the incubation time. Analyze cells at earlier time points to capture the specific intended effect before widespread cell death occurs.

  • Possible Cause 2: High Cell Seeding Density. Overly confluent cell cultures can be more susceptible to stress and toxic effects.

    • Troubleshooting Step: Optimize your cell seeding density to ensure cells are in a logarithmic growth phase during treatment.

Data Presentation

Table 1: Reported IC50 Values for this compound and Related Alkaloids in Cancer Cell Lines

Cell LineCancer TypeAlkaloidIC50 (µM)Incubation Time (hours)Reference
PC3Prostate CancerPteropodine/Isopteropodine~5Not Specified[2]
WiDrColon CancerPteropodine/Isopteropodine~5Not Specified[2]
CCRF-CEMAcute Lymphoblastic LeukaemiaPteropodineNot specified, but 100 µM induced 57% apoptosis48[5]
CCRF-CEMAcute Lymphoblastic LeukaemiaUncarine FNot specified, but 100 µM induced 57% apoptosis48[5]

Table 2: Effective Concentrations of this compound in Various Experimental Systems

SystemEffectEffective Concentration (µM)Reference
Xenopus oocytes expressing rat M1 receptorsPotentiation of acetylcholine responseEC50 = 9.92[1][4]
Xenopus oocytes expressing rat 5-HT2 receptorsPotentiation of 5-HT responseEC50 = 14.5[1][4]
Staphylococcus aureusAntibacterial activity (MIC)408[4]
Bacillus subtilisAntibacterial activity (MIC)679[4]

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol is adapted from general cell culture methodologies and findings on this compound's effects.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Protocol 2: Apoptosis Analysis by Annexin V Staining

This protocol is based on the principles of apoptosis detection and findings from studies on related alkaloids.[2]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for the chosen incubation time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Annexin V Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and a viability dye (e.g., Propidium Iodide or 7-AAD).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while cells positive for both Annexin V and the viability dye are in late apoptosis or are necrotic.

Mandatory Visualizations

Isopteropodine_Signaling_Pathways cluster_receptor Cell Membrane cluster_cancer Cancer Cell Effects This compound This compound M1_Receptor Muscarinic M1 Receptor This compound->M1_Receptor + 5HT2_Receptor 5-HT2 Receptor This compound->5HT2_Receptor + G1_Arrest G1 Phase Cell Cycle Arrest This compound->G1_Arrest Apoptosis Apoptosis This compound->Apoptosis Proliferation Cell Proliferation G1_Arrest->Proliferation Apoptosis->Proliferation

Caption: Putative signaling pathways of this compound.

Incubation_Time_Optimization_Workflow Start Start Dose_Response Dose-Response Experiment (Fixed Time, e.g., 48h) Start->Dose_Response Select_Optimal_Dose Determine IC50 or Effective Concentration Dose_Response->Select_Optimal_Dose Time_Course Time-Course Experiment (Fixed Dose, e.g., IC50) Select_Optimal_Time Identify Optimal Incubation Time Time_Course->Select_Optimal_Time Select_Optimal_Dose->Time_Course Definitive_Experiment Perform Definitive Experiment Select_Optimal_Time->Definitive_Experiment End End Definitive_Experiment->End

Caption: Workflow for optimizing incubation time.

References

Technical Support Center: Isopteropodine Purification Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up the purification of Isopteropodine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound yield significantly decreasing after scaling up the purification process?

A1: A decrease in yield during scale-up can be attributed to several factors. At larger scales, mass transfer limitations can lead to incomplete extraction from the plant material or inefficient partitioning during liquid-liquid extraction.[1] Additionally, the increased processing time and larger surface areas of equipment can expose this compound to prolonged heat or adverse pH conditions, potentially causing degradation.[2] Inefficient crystallization due to altered thermodynamics in larger vessels can also result in significant product loss to the mother liquor.

Q2: How can I maintain the high purity (≥98%) of this compound when moving from lab to pilot scale?

A2: Maintaining purity requires careful optimization of your separation technique, most commonly chromatography. When scaling up chromatography, simply increasing the column diameter while keeping the bed height constant helps maintain resolution.[3] However, factors like column packing efficiency become more critical and challenging at larger scales.[3] It may be necessary to adjust the gradient slope or flow rate to ensure that impurities that co-eluted at a small scale are properly separated. Re-optimizing the crystallization step, including solvent choice and cooling profile, is also crucial for removing final traces of impurities.[4]

Q3: What are the most suitable chromatography resins for large-scale this compound purification?

A3: For the purification of alkaloids like this compound, silica gel is the most frequently used stationary phase in column chromatography.[5] Its weakly acidic nature can aid in the adsorption of alkaloids, especially with non-polar solvents.[5] For large-scale operations, selecting the correct particle size is important to balance resolution and backpressure.[5] Alternatively, basic aluminum oxide can be a better option for purifying alkaloids, minimizing potential degradation on the acidic silica surface.[5] The choice of resin may become prohibitively expensive at a larger scale, impacting the overall cost of goods.[3]

Q4: My this compound fails to crystallize or oils out during scale-up. What are the likely causes?

A4: Crystallization is highly sensitive to scale. Issues often arise from differences in heat transfer and mixing efficiency in larger reactors, which affects the control over supersaturation—the driving force for crystallization.[6][7] An uncontrolled or rapid generation of supersaturation can lead to "oiling out" or the formation of amorphous precipitate instead of crystals. The presence of minor impurities, which were insignificant at the lab scale, can also inhibit crystal nucleation and growth at larger volumes. A systematic approach to developing the crystallization process, including solubility curve determination and screening for optimal solvents and cooling/anti-solvent addition rates, is recommended.[4][7]

Q5: How can I minimize the substantial increase in solvent consumption during scale-up?

A5: High solvent consumption is a common challenge in large-scale chromatography.[8] To mitigate this, consider optimizing the loading capacity of your chromatography resin to process more material per run. Implementing solvent recycling systems, where feasible, can dramatically reduce waste and cost. Techniques like high-speed counter-current chromatography (HSCCC) can also be more efficient, requiring shorter isolation times and less solvent compared to conventional column chromatography.[9]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the scale-up of this compound purification.

ProblemPossible CausesRecommended Solutions
Low Purity After Chromatography Co-eluting Impurities: The chromatographic method lacks sufficient resolution at a larger scale.Optimize Elution: Adjust the mobile phase gradient to better separate the target from impurities.[10] • Change Selectivity: Consider a different stationary phase (e.g., aluminum oxide instead of silica) or a different solvent system to alter the elution profile.[5]
Column Overloading: Too much crude material is loaded onto the column, exceeding its binding capacity.Determine Loading Capacity: Perform small-scale experiments to define the maximum loading capacity for your resin. • Reduce Load: Decrease the amount of sample loaded onto the column.
Degradation on Column: this compound may be sensitive to the stationary phase (e.g., acidic silica gel).Use Alternative Adsorbent: Switch to a more inert stationary phase like aluminum oxide (basic).[5] • Control Temperature: Perform the chromatography at a reduced temperature if the degradation is thermally induced.
Poor Chromatographic Resolution & Peak Tailing Inefficient Column Packing: The large-diameter column is not packed uniformly, leading to channeling.Repack Column: Unpack and repack the column, ensuring a consistent slurry concentration and packing pressure. Packing large-scale columns can be challenging.[3] • Use Pre-packed Columns: If available, consider using commercially available pre-packed columns which offer better consistency.[3]
High Linear Flow Rate: The mobile phase is moving too quickly for effective partitioning to occur.Reduce Flow Rate: Decrease the linear flow rate to allow more time for interaction between the analyte and the stationary phase.[3] Note that this will increase processing time.[2]
Sample Viscosity: The loaded sample is too viscous, causing poor distribution at the column inlet.Dilute Sample: Dilute the sample with the initial mobile phase before loading.[11] • Increase Temperature: If the product is stable, slightly increasing the temperature can reduce viscosity.[11]
Low or No Recovery from Column Irreversible Adsorption: The compound binds too strongly to the stationary phase.Increase Elution Strength: Use a stronger solvent or a higher percentage of the strong solvent in your mobile phase to elute the compound.
Incorrect Buffer/Solvent pH: The pH of the sample or mobile phase prevents binding or elution. This compound is an alkaloid, and its charge state is pH-dependent.Verify pH: Ensure the pH of all solutions is correct and consistent with the small-scale protocol. The pH should be above 6.5 for binding to some resins.[12]
Precipitation on Column: The compound precipitates at the column inlet due to a change in solvent environment.Check Solubility: Ensure the sample is fully dissolved in the loading buffer and that this buffer is compatible with the mobile phase.[13] • Modify Sample Buffer: Add solubilizing agents like isopropanol (e.g., 5%) to the sample if compatibility is an issue.[13]
Crystallization Failure (Oiling Out/Amorphous Solid) Supersaturation Too High: The solution becomes supersaturated too quickly.Slow Down: Decrease the cooling rate or the anti-solvent addition rate to maintain the solution within the metastable zone.[7] • Increase Temperature: Start the crystallization at a higher temperature.
Presence of Impurities: Trace impurities are inhibiting crystal nucleation.Improve Purity: Ensure the material from the chromatography step is of sufficient purity. An extra wash or a slight cut in the fraction collection may be needed.
Poor Mixing: Inadequate agitation in a large vessel leads to localized areas of high supersaturation.Optimize Agitation: Adjust the impeller speed and type to ensure homogenous mixing without causing crystal breakage.

Quantitative Data on Purification Scale-Up

Scaling up purification processes often involves trade-offs between throughput, purity, yield, and cost. The following table provides an illustrative comparison of typical parameters at different scales.

ParameterLab ScalePilot ScaleProduction Scale
Starting Plant Material 100 g - 1 kg10 kg - 100 kg> 500 kg
Crude Extract Volume 1 L - 5 L50 L - 500 L> 2,000 L
Chromatography Column Diameter 2 cm - 5 cm10 cm - 30 cm> 60 cm
Typical Purity Achieved > 98%95% - 98%95% - 98%
Expected Overall Yield 70% - 85%60% - 75%55% - 70%
Total Solvent Volume (Approx.) 10 L - 50 L500 L - 2,000 L> 10,000 L
Cycle Time Per Batch 8 - 12 hours24 - 48 hours72 - 120 hours

Note: These values are estimates and can vary significantly based on the specific process, efficiency of the equipment, and purity of the starting material.

Experimental Protocols

Protocol 1: Scaled-Up Column Chromatography Purification

This protocol outlines a general method for scaling up the chromatographic purification of an this compound-rich alkaloid extract.

  • Column Selection and Packing:

    • Select a column with a larger diameter but maintain the same bed height as the lab-scale method to ensure a constant residence time.[3]

    • Prepare a slurry of silica gel 60G in the initial, non-polar mobile phase (e.g., dichloromethane/ethyl acetate 9.5:0.5).[14]

    • Pack the column using a method appropriate for the scale (e.g., axial compression) to ensure a stable and uniform bed.[15] Inconsistent packing can lead to poor separation.[3]

  • Equilibration:

    • Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial mobile phase until the baseline on the UV detector is stable.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulates that could clog the column.[11]

    • Load the sample onto the column at a reduced flow rate to ensure it distributes evenly at the top of the column bed.[11]

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the solvent polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol) to elute the bound compounds.[14][16] A stepwise or linear gradient can be used.

    • Monitor the eluate using a UV detector (e.g., at 254 nm) and collect fractions.[16]

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions using a rapid method like Thin-Layer Chromatography (TLC) or HPLC to identify those containing pure this compound.[14]

    • Pool the fractions that meet the required purity specification.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator (pilot scale) or other suitable large-scale evaporation system.

Protocol 2: Scaled-Up Recrystallization

This protocol describes a general procedure for the final purification of this compound by cooling crystallization.

  • Solvent Selection:

    • Choose a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures. Methanol is a commonly used solvent.[14]

  • Dissolution:

    • Place the semi-purified this compound solid from the chromatography step into a large, jacketed glass reactor equipped with an overhead stirrer.

    • Add the minimum amount of hot solvent required to fully dissolve the solid with gentle agitation.

  • Controlled Cooling and Seeding:

    • Once fully dissolved, begin a slow, controlled cooling ramp. A typical rate is 5-10 °C per hour. Rapid cooling can lead to the precipitation of impurities and the formation of small, impure crystals.[7]

    • When the solution is slightly supersaturated (just below the saturation temperature), add a small number of seed crystals of pure this compound. Seeding helps control the crystal form and size.[7]

  • Crystal Growth and Maturation:

    • Continue the slow cooling to the final temperature (e.g., 0-4 °C).

    • Hold the slurry at the final temperature for several hours with slow agitation to allow for complete crystallization and crystal maturation.

  • Isolation and Drying:

    • Isolate the crystals from the mother liquor using a filter reactor or a centrifuge.

    • Wash the crystal cake with a small amount of cold, fresh solvent to remove any residual mother liquor.

    • Dry the purified this compound crystals under vacuum at a controlled temperature until a constant weight is achieved.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification Steps plant Crude Plant Material (Uncaria tomentosa) lle Liquid-Liquid Extraction (Acid-Base) plant->lle Ethanol/Methanol Extraction crude_alkaloid Crude Alkaloid Mixture lle->crude_alkaloid pH Adjustment & Organic Solvent chromatography Scale-Up Column Chromatography crude_alkaloid->chromatography Load onto Column fractions Semi-Pure this compound Fractions chromatography->fractions Gradient Elution crystallization Crystallization fractions->crystallization Pool & Evaporate pure_iso High-Purity this compound (>98%) crystallization->pure_iso Isolate & Dry

troubleshooting_guide start Problem: Low Purity Post-Chromatography check_peaks Analyze Chromatogram. Are peaks broad or overlapping? start->check_peaks cause_packing Likely Cause: Poor Column Packing or Overloading check_peaks->cause_packing Yes cause_gradient Likely Cause: Inefficient Gradient check_peaks->cause_gradient No sol_packing Solution: Repack column. Reduce sample load. cause_packing->sol_packing check_degradation Analyze fractions for degradation products (e.g., via MS). Are they present? sol_packing->check_degradation sol_gradient Solution: Flatten gradient slope. Change solvent system. cause_gradient->sol_gradient sol_gradient->check_degradation cause_degradation Likely Cause: On-column degradation (pH or temp sensitive) check_degradation->cause_degradation Yes end_node Purity Issue Resolved check_degradation->end_node No sol_degradation Solution: Use neutral resin (Al2O3). Run at lower temperature. cause_degradation->sol_degradation sol_degradation->end_node

References

Technical Support Center: High-Throughput Screening of Isopteropodine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining high-throughput screening (HTS) methods for isopteropodine analogs. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation templates to address common challenges encountered during screening campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the first steps in developing a robust HTS assay for this compound analogs? A1: Assay development is a critical first step for any HTS campaign.[1] It involves selecting a biologically relevant target, such as the muscarinic M1 or serotonin 5-HT2 receptors, which are known to be modulated by this compound.[2] The process includes miniaturizing the assay for a high-throughput format (e.g., 384- or 1536-well plates), optimizing reagent concentrations, and establishing clear positive and negative controls.[3][4] A crucial quality control metric, the Z-factor (Z'), should be consistently greater than 0.5 before starting a full screen.[5]

Q2: How should I manage my this compound analog library to ensure quality? A2: Proper compound library management is essential. Analogs should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a known concentration. It's important to assess the solubility of each analog, as natural product derivatives can sometimes precipitate in aqueous assay buffers.[6] Ensure the final DMSO concentration in the assay is consistent and low (typically ≤1%) to avoid solvent-induced artifacts.[4][5]

Q3: What is "hit validation" and why is it important? A3: Hit validation is the process of confirming that the "hits" identified in the primary screen are genuine and act on the intended target.[7] This multi-step process is crucial for eliminating false positives, which are common in HTS.[8] Validation steps often include re-testing the active compounds, performing dose-response curves to determine potency (e.g., IC50 or EC50), and running counter-screens or orthogonal assays to rule out non-specific activity or assay interference.[9][10]

Q4: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them? A4: PAINS are compounds that appear as hits in many different HTS assays due to non-specific mechanisms, such as chemical reactivity or aggregation, rather than specific binding to the target.[9] HTS libraries, especially those containing natural product-like scaffolds, may contain PAINS.[9] Identifying them involves computational filtering using established PAINS substructure filters and cross-referencing hits against historical screening data to flag frequent hitters.[9]

Troubleshooting Guide

Q1: My fluorescence-based assay shows high background noise or autofluorescence. What should I do? A1: Natural products and their analogs are often fluorescent, which can interfere with fluorescence-based assays.[6][11]

  • Solution 1: Run a Counter-Screen: Test your hit compounds in an assay buffer without the target protein or cells to measure their intrinsic fluorescence.[12] This helps identify compounds that are fluorescent at the assay's excitation and emission wavelengths.

  • Solution 2: Use a Different Detection Method: If interference is persistent, consider an orthogonal assay with a non-fluorescent readout, such as an AlphaScreen®, TR-FRET, or a label-free detection method.[11]

  • Solution 3: Adjust Assay Conditions: Ensure your assay media does not contain fluorescent components like phenol red or certain sera.[13] Using black microplates is recommended to reduce background fluorescence.[13]

Q2: My assay's Z-factor is consistently below 0.5. How can I improve it? A2: A Z-factor below 0.5 indicates poor assay quality, with either a small signal window or high variability.[5]

  • Check Reagent Stability: Ensure all reagents, especially the biological target (enzyme, receptor) and substrates, are stable throughout the experiment.

  • Optimize Incubation Times: Verify that incubation times are sufficient for the biological reaction to reach a stable state.

  • Review Liquid Handling: Inconsistent dispensing by automated liquid handlers is a common source of variability.[14] Calibrate and validate your dispensers with colored dyes or by other means.

  • Assess Plate Uniformity: Check for signal drift or edge effects on the microplate. This can be caused by temperature or evaporation gradients.[4]

Q3: Many of my initial hits are not reproducible in follow-up studies. What is the cause? A3: Lack of reproducibility is a frequent challenge in HTS.

  • Compound Aggregation: Some compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes.[8] These effects often disappear upon re-testing at lower concentrations or in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).

  • Compound Purity and Integrity: Verify the purity and structural integrity of the hit compounds. Re-synthesis or re-purification may be necessary.

  • Assay Conditions: Ensure that the conditions of the follow-up assay are identical to the primary HTS. Small variations in buffer composition, temperature, or reagent concentrations can affect results.

Q4: My compounds are precipitating in the assay wells. How can I address this? A4: Compound precipitation is a common issue, particularly with hydrophobic molecules like some alkaloids.

  • Lower Compound Concentration: The most straightforward solution is to screen at a lower final concentration (e.g., 10 µM instead of 25 µM).[5]

  • Modify Assay Buffer: In some cases, adding a small percentage of a co-solvent or a carrier protein like Bovine Serum Albumin (BSA) can improve solubility, but this must be validated to ensure it doesn't interfere with the assay.[11]

  • Pre-Dilution Scheme: Altering the dilution scheme for the compound plates can sometimes mitigate precipitation issues.[11]

Data Presentation

Quantitative data from HTS campaigns should be summarized clearly to facilitate hit identification and structure-activity relationship (SAR) analysis.

Table 1: Example Summary of Primary HTS Hits for this compound Analogs

Compound ID Structure/Scaffold % Inhibition @ 10 µM Z-Score PubChem CID Hit Confirmation
ISO-001 This compound 85.2 4.1 160589 Yes
ISO-002 Analog A 76.5 3.5 N/A Yes
ISO-003 Analog B 52.1 2.8 N/A No
ISO-004 Analog C 91.0 4.5 N/A Yes

| ISO-005 | Analog D | 35.7 | 1.9 | N/A | No |

Table 2: Example Dose-Response Data for Confirmed Hits

Compound ID IC50 (µM) Hill Slope Max Inhibition (%)
ISO-001 2.5 1.1 98.5
ISO-002 5.1 0.9 95.2

| ISO-004 | 0.8 | 1.0 | 99.1 |

Experimental Protocols

Protocol 1: Cell-Based Calcium Flux Assay for M1 Muscarinic Receptor

This protocol describes a fluorescence-based assay to screen for modulators of the Gq-coupled M1 muscarinic receptor, a potential target of this compound.[2]

1. Cell Culture and Plating: a. Culture CHO-K1 cells stably expressing the human M1 muscarinic receptor in appropriate media. b. Harvest cells and adjust density to 200,000 cells/mL in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). c. Dispense 25 µL of the cell suspension into each well of a black, clear-bottom 384-well plate. d. Incubate for 24 hours at 37°C, 5% CO2.

2. Calcium Indicator Dye Loading: a. Prepare a 2X working solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. b. Remove cell culture media from the plate and add 20 µL of the dye solution to each well. c. Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

3. Compound Addition: a. Prepare serial dilutions of this compound analogs in assay buffer containing 0.1% DMSO. b. Using a liquid handler, add 5 µL of the compound solution to the appropriate wells. c. For controls, add assay buffer with 0.1% DMSO (negative control) and a known M1 agonist like Carbachol (positive control).

4. Signal Detection: a. Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped for kinetic reading. b. Set the reader to excite at ~485 nm and read emission at ~525 nm. c. Record a baseline fluorescence signal for 10-20 seconds. d. Add 10 µL of an EC20 concentration of Acetylcholine to all wells to stimulate the receptor. e. Immediately begin kinetic reading for 90-120 seconds to capture the calcium flux.

5. Data Analysis: a. Calculate the response as the maximum fluorescence signal minus the baseline signal. b. Normalize the data to the positive (100% activation) and negative (0% activation) controls. c. Identify hits based on a pre-defined activity threshold (e.g., >3 standard deviations from the negative control mean).

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes and relationships relevant to an HTS campaign for this compound analogs.

HTS_Workflow High-Throughput Screening (HTS) Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_val Phase 3: Validation cluster_end Phase 4: Follow-up AssayDev Assay Development & Miniaturization LibPrep Analog Library Preparation Pilot Pilot Screen (Z' > 0.5) AssayDev->Pilot FullHTS Full HTS Campaign Pilot->FullHTS DataAcq Data Acquisition & Primary Analysis FullHTS->DataAcq HitPick Hit Picking DataAcq->HitPick Confirm Hit Confirmation & Dose-Response HitPick->Confirm Ortho Orthogonal Assays (Counter-screens) Confirm->Ortho SAR SAR by Catalogue Ortho->SAR LeadOp Hit-to-Lead Optimization SAR->LeadOp

Caption: A typical workflow for an HTS campaign, from initial assay development to lead optimization.

Gq_Signaling_Pathway Simplified Gq-Coupled Receptor Signaling Ligand This compound Analog (Ligand) GPCR M1 or 5-HT2 Receptor (GPCR) Ligand->GPCR Binds to Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca²⁺ (Fluorescence Signal) ER->Ca Releases Ca->PKC Activates Response Cellular Response PKC->Response Troubleshooting_Flowchart Troubleshooting Flowchart: Low Z-Factor Start Start: Z' < 0.5 CheckVar High Variability in Controls? Start->CheckVar CheckSignal Low Signal-to-Background Ratio? CheckVar->CheckSignal No Dispenser Action: Check Liquid Dispenser Accuracy CheckVar->Dispenser Yes Conc Action: Increase Enzyme/ Substrate Concentration CheckSignal->Conc Yes End Re-evaluate Z' CheckSignal->End No ReagentStab Action: Assess Reagent Stability & Mixing Dispenser->ReagentStab EdgeEffect Action: Check for Plate Edge Effects ReagentStab->EdgeEffect EdgeEffect->End Incubation Action: Optimize Incubation Time/Temp Conc->Incubation Reader Action: Optimize Plate Reader Settings (Gain) Incubation->Reader Reader->End

References

Validation & Comparative

validating the antibacterial activity of Isopteropodine against Gram-positive bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SANTIAGO, Chile – Researchers have validated the antibacterial activity of Isopteropodine, a pentacyclic oxindole alkaloid, against Gram-positive bacteria, offering a potential new avenue for antimicrobial research. A key study has quantified this activity, providing a basis for comparison with existing antibiotics. This guide offers an objective comparison of this compound's performance, supported by experimental data, and details the methodologies for its evaluation.

Performance Snapshot: this compound vs. Standard Antibiotics

This compound has demonstrated notable inhibitory effects on the growth of Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis. To contextualize its efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound compared to a panel of standard antibiotics against these strains. Lower MIC values indicate greater potency.

CompoundTarget OrganismStrainMinimum Inhibitory Concentration (MIC)
This compound Staphylococcus aureusATCC 6538P150 µg/mL (408 µM)[1]
Bacillus subtilisATCC 6633250 µg/mL (679 µM)[1]
Ampicillin Staphylococcus aureusATCC 6538P5 µg/mL (14 µM)[1]
Bacillus subtilisATCC 663310 µg/mL (29 µM)[1]
Ciprofloxacin Staphylococcus aureusATCC 65380.25 - 0.5 µg/mL[1][2]
Bacillus subtilis1S340.125 µg/mL[3]
Vancomycin Staphylococcus aureusATCC 6538P<1.0 µg/mL (by broth microdilution)[4]
Bacillus subtilisATCC 66334.0 mg/liter[5]
Gentamicin Staphylococcus aureusATCC 29213Not specified, concentration-dependent killing observed[6]
Bacillus subtilis4.0 mg/liter[5]
Erythromycin Staphylococcus aureusATCC 259230.25 µg/mL[7]
Bacillus subtilisSusceptible (MIC not specified)[5]

Elucidating the Mechanism: A Look into a Plausible Pathway

While the precise molecular mechanism of this compound's antibacterial action is yet to be fully elucidated, the broader class of oxindole alkaloids is known to exert antimicrobial effects through various pathways. One proposed general mechanism involves the disruption of the bacterial cell envelope and interference with essential cellular processes. The following diagram illustrates a hypothetical workflow of how a natural compound like this compound might lead to bacterial cell death.

cluster_extracellular Extracellular cluster_cell_envelope Bacterial Cell Envelope cluster_intracellular Intracellular This compound This compound CellWall Cell Wall This compound->CellWall Interaction/Inhibition CellMembrane Cell Membrane This compound->CellMembrane Disruption DNA DNA/RNA Synthesis CellMembrane->DNA Inhibition Protein Protein Synthesis CellMembrane->Protein Inhibition Metabolism Metabolic Pathways CellMembrane->Metabolism Inhibition CellDeath Cell Death DNA->CellDeath Protein->CellDeath Metabolism->CellDeath start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_results Read Results (Visual Inspection) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

A Comparative Analysis of the Efficacy of Isopteropodine and Mitraphylline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacological efficacy of two closely related pentacyclic oxindole alkaloids, Isopteropodine and Mitraphylline. Both compounds, primarily found in plants of the Uncaria genus, have garnered significant interest within the scientific community for their distinct biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of their performance based on available experimental data.

Quantitative Efficacy Data

The following tables summarize the key quantitative data on the efficacy of this compound and Mitraphylline in various experimental models.

Table 1: Efficacy of this compound

Biological ActivityAssayTarget/Cell LineKey FindingsReference
NeuromodulatoryCa2+-activated Cl- current measurement in Xenopus oocytesRat Muscarinic M1 ReceptorsEC50: 9.92 μM (for acetylcholine response potentiation)[1]
NeuromodulatoryCa2+-activated Cl- current measurement in Xenopus oocytesRat 5-HT2 ReceptorsEC50: 14.5 μM (for 5-HT response potentiation)[1]
AntibacterialMinimum Inhibitory Concentration (MIC)Staphylococcus aureusMIC: 150 μg/mL[2]
AntibacterialMinimum Inhibitory Concentration (MIC)Bacillus subtilisMIC: 250 μg/mL[2]

Table 2: Efficacy of Mitraphylline

Biological ActivityAssayTarget/Cell LineKey FindingsReference
Anti-inflammatoryIn vivo cytokine inhibition in LPS-treated miceBALB/c mice~50% inhibition of IL-1α, IL-1β, IL-17, and TNF-α at 30 mg/kg/day (oral)[2][3]
Anti-inflammatoryIn vivo cytokine inhibition in LPS-treated miceBALB/c mice~40% inhibition of IL-4 at 30 mg/kg/day (oral)[2]
AnticancerCytotoxicity Assay (MTT)Human Glioma (GAMG)IC50: 20 μM (48h)[4]
AnticancerCytotoxicity Assay (MTT)Human Neuroblastoma (SKN-BE(2))IC50: 12.3 μM (30h)[4]
AnticancerCytotoxicity Assay (MTS)Human Ewing's Sarcoma (MHH-ES-1)IC50: 17.15 ± 0.82 μM (30h)[1][5]
AnticancerCytotoxicity Assay (MTS)Human Breast Cancer (MT-3)IC50: 11.80 ± 1.03 μM (30h)[1][5]
NeuroprotectiveThioflavin-T assayAmyloid-beta (Aβ) aggregation43.17% ± 3.48 inhibition at 50 μM[6]

Direct Comparative Efficacy

A key study directly compared the effects of this compound and Mitraphylline on muscarinic M1 and 5-HT2 receptors. The results demonstrated a significant difference in their efficacy:

  • This compound acted as a positive modulator, enhancing the current responses evoked by acetylcholine and 5-HT.[1]

  • Mitraphylline , a stereoisomer of this compound, failed to modulate these responses under the same experimental conditions.[1]

This finding highlights a critical divergence in the pharmacological profiles of these two alkaloids. While this compound shows potential in modulating specific neurotransmitter receptor functions, Mitraphylline's strengths appear to lie in its anti-inflammatory and cytotoxic properties.

Experimental Protocols

This compound: Neuromodulatory Activity Assay

Objective: To determine the positive modulatory effect of this compound on rat muscarinic M1 and 5-HT2 receptors.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are prepared and injected with total RNA extracted from the rat cerebral cortex, which contains the mRNA for muscarinic M1 and 5-HT2 receptors.

  • Electrophysiological Recording: Two-electrode voltage-clamp recordings are performed on the oocytes. The oocytes are perfused with a standard saline solution.

  • Compound Application: Acetylcholine or 5-HT are applied to the oocytes to evoke Ca2+-activated Cl- currents, which are measured as an indicator of receptor activation.

  • Modulation Assessment: this compound is co-applied with the agonist (acetylcholine or 5-HT) at varying concentrations (e.g., 1-30 μM). The enhancement of the agonist-induced current is measured to determine the modulatory effect of this compound.

  • Data Analysis: The concentration-response curves for the enhancement of the agonist response by this compound are plotted to calculate the EC50 value.[1]

Mitraphylline: In Vivo Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory efficacy of Mitraphylline in a lipopolysaccharide (LPS)-induced inflammation mouse model.

Methodology:

  • Animal Model: Female BALB/c mice are used for the study.

  • Compound Administration: Mitraphylline is administered orally to the mice once a day for three consecutive days at a dose of 30 mg/kg/day. A control group receives a vehicle, and a positive control group receives dexamethasone (2 mg/kg/day).[2][3]

  • Induction of Inflammation: On the third day, after the final dose of Mitraphylline, inflammation is induced by an intraperitoneal injection of LPS (15 mg/kg).[2]

  • Sample Collection: Blood samples are collected from the mice after a specified period following LPS injection.

  • Cytokine Analysis: The levels of various pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1α, IL-1β, IL-17, IL-4) in the serum are quantified using a multiplex ELISA assay.[2]

  • Data Analysis: The percentage inhibition of cytokine release by Mitraphylline treatment is calculated by comparing the cytokine levels in the treated group to the LPS-only control group.

Mitraphylline: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic (anticancer) activity of Mitraphylline against human cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., glioma, neuroblastoma) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Mitraphylline is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations (e.g., 5 to 40 μM). Control wells receive the vehicle only.[4]

  • Incubation: The cells are incubated with Mitraphylline for a specific duration (e.g., 30 or 48 hours).[4]

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or MTS. This involves adding the reagent to the wells, incubating, and then measuring the absorbance, which correlates with the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of Mitraphylline relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[4]

Signaling Pathways and Experimental Workflows

This compound's Modulation of M1 Muscarinic Receptor Signaling

This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by acetylcholine, the M1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This compound enhances the affinity of acetylcholine for the receptor, thereby potentiating this downstream signaling.

Isopteropodine_M1_Signaling cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes This compound This compound This compound->M1R +ve Modulator ACh Acetylcholine ACh->M1R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

This compound's positive modulation of M1 receptor signaling.
Mitraphylline's Inhibition of the NF-κB Signaling Pathway

Mitraphylline exerts its anti-inflammatory effects primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Mitraphylline is proposed to interfere with this cascade, preventing the activation and nuclear translocation of NF-κB.

Mitraphylline_NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB phosphorylates IκBα Proteasome Proteasome IkBa_NFkB->Proteasome ubiquitination & degradation of IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome->NFkB releases DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes LPS LPS LPS->IKK activates Mitraphylline Mitraphylline Mitraphylline->IKK inhibits

Mitraphylline's inhibition of the NF-κB signaling pathway.
General Experimental Workflow for In Vitro Efficacy Comparison

The following diagram illustrates a generalized workflow for comparing the in vitro efficacy of two compounds, such as this compound and Mitraphylline, for a specific biological activity like cytotoxicity.

Experimental_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding treatment Treatment of Cells with Compounds and Controls cell_seeding->treatment compound_prep Compound Preparation (this compound & Mitraphylline) Serial Dilutions compound_prep->treatment incubation Incubation (Defined Time Period) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay data_acquisition Data Acquisition (Absorbance Reading) viability_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis comparison Comparison of IC50 Values data_analysis->comparison end End comparison->end

A generalized workflow for in vitro efficacy comparison.

References

Stereoisomer-Specific Modulation of Muscarinic M1 and Serotonin 5-HT2 Receptors by Isopteropodine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the stereoisomer-specific effects of Isopteropodine on the function of muscarinic M1 and serotonin 5-HT2 receptors. The data presented herein is primarily derived from a key study by Gong et al. (2002), which demonstrates the differential modulatory properties of this compound and its stereoisomers. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of this natural compound.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound and its stereoisomers, Pteropodine and Mitraphylline, on the potentiation of acetylcholine (ACh)- and serotonin (5-HT)-induced currents in Xenopus oocytes expressing rat muscarinic M1 and 5-HT2 receptors, respectively. The data clearly illustrates the stereoselectivity of this interaction, with this compound and Pteropodine acting as positive allosteric modulators, while Mitraphylline is inactive.

CompoundReceptorAgonistEC50 of Agonist (Alone)Fold Increase in Agonist Response (at 10 µM)EC50 of Compound for Potentiation (µM)
This compound Muscarinic M1AcetylcholineNot specified3.3[1]9.92[1]
5-HT2SerotoninNot specified2.5[1]14.5[1]
Pteropodine Muscarinic M1AcetylcholineNot specified2.7[1]9.52[1]
5-HT2SerotoninNot specified2.4[1]13.5[1]
Mitraphylline Muscarinic M1AcetylcholineNot specifiedNo effect[1]Not applicable
5-HT2SerotoninNot specifiedNo effect[1]Not applicable

Signaling Pathway

Both the muscarinic M1 and serotonin 5-HT2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq alpha subunit. Upon activation by an agonist, the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+). DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). This cascade of events leads to various cellular responses. This compound and Pteropodine act as positive allosteric modulators, enhancing the receptor's response to its endogenous agonist.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR Muscarinic M1 / 5-HT2 Receptor Gq Gq GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC_mem PKC DAG->PKC_mem Activates Agonist Agonist (ACh / 5-HT) Agonist->GPCR Binds This compound This compound This compound->GPCR Modulates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds PKC_cyto PKC Cellular_Response Cellular Response PKC_cyto->Cellular_Response Phosphorylates substrates Ca_Cyto Ca2+ IP3R->Ca_Cyto Releases Ca_ER Ca2+ Ca_Cyto->PKC_cyto Activates

Caption: Gq signaling pathway activated by M1 and 5-HT2 receptors.

Experimental Protocols

The quantitative data presented in this guide was obtained using a standard experimental workflow for studying GPCR function in a heterologous expression system.

Heterologous Expression of Receptors in Xenopus laevis Oocytes
  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular cell layer. Healthy, mature oocytes are selected for injection.

  • cRNA Injection: Complementary RNA (cRNA) encoding the target receptor (e.g., rat muscarinic M1 or 5-HT2 receptor) is microinjected into the cytoplasm of the oocytes.

  • Incubation: The injected oocytes are incubated for 2-7 days in a nutrient-rich medium to allow for the expression and insertion of the receptors into the oocyte's plasma membrane.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Principle: TEVC is an electrophysiological technique used to measure the ion currents across the membrane of large cells like Xenopus oocytes while controlling the membrane potential.[2][3][4] Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the voltage at a desired holding potential.

  • Recording: The oocyte is placed in a recording chamber and perfused with a saline solution. The endogenous calcium-activated chloride channels (CaCCs) in the oocyte membrane are activated by the increase in intracellular calcium that results from Gq-coupled receptor activation.[5][6] The opening of these channels leads to an inward chloride current, which is measured by the TEVC apparatus.

  • Drug Application: Agonists (ACh or 5-HT) and modulators (this compound and its stereoisomers) are applied to the oocyte via the perfusion system. The resulting changes in the chloride current are recorded and analyzed to determine the potency and efficacy of the compounds.

TEVC_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Microinject cRNA into Oocytes Oocyte_Harvest->cRNA_Injection cRNA_Prep Prepare Receptor cRNA cRNA_Prep->cRNA_Injection Incubation Incubate Oocytes (2-7 days) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Drug_Application Apply Agonist +/- Modulator TEVC_Setup->Drug_Application Current_Measurement Measure Ca2+-activated Cl- Current Drug_Application->Current_Measurement Data_Analysis Analyze Current Traces Current_Measurement->Data_Analysis Dose_Response Generate Dose-Response Curves Data_Analysis->Dose_Response EC50_Calculation Calculate EC50 and Fold-Potentiation Dose_Response->EC50_Calculation

Caption: Experimental workflow for TEVC recording in Xenopus oocytes.

Alternatives and Comparison

While this compound and Pteropodine demonstrate positive allosteric modulation of M1 and 5-HT2 receptors, other compounds exist that target these receptors through different mechanisms. A comprehensive comparison would involve evaluating this compound against:

  • Orthosteric Agonists: These compounds, such as acetylcholine for M1 receptors and serotonin for 5-HT2 receptors, directly bind to the primary binding site to activate the receptor.

  • Antagonists: These molecules block the action of agonists. For example, atropine is a non-selective muscarinic antagonist, and ketanserin is a 5-HT2A antagonist.

  • Other Allosteric Modulators: A variety of synthetic positive and negative allosteric modulators have been developed for both M1 and 5-HT2 receptors, offering different profiles of efficacy and selectivity.

The unique value of this compound lies in its natural origin and its stereoisomer-specific activity. Further research is warranted to fully elucidate its therapeutic potential and to compare its in vivo effects with other known modulators of the muscarinic and serotonergic systems. The stereospecificity highlights the importance of three-dimensional molecular structure in drug-receptor interactions, a critical consideration in drug design and development.

References

Validating In Vitro Findings of Isopteropodine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isopteropodine, a pentacyclic oxindole alkaloid primarily isolated from Uncaria tomentosa (Cat's Claw), has demonstrated a range of promising biological activities in laboratory settings. However, the translation of these in vitro findings to whole-organism efficacy remains a critical area of investigation. This guide provides a comprehensive comparison of the in vitro activities of this compound with the in vivo studies of Uncaria tomentosa extracts, in which this compound is a significant bioactive component. The data presented herein aims to bridge the existing research gap and guide future preclinical and clinical development.

Summary of In Vitro and In Vivo Findings

Initial research has pinpointed this compound's potential in several therapeutic areas. In vitro studies have established its antimicrobial properties and its ability to modulate key receptors in the nervous system. While direct in vivo validation of isolated this compound is limited, studies on Uncaria tomentosa extracts provide valuable insights into its potential physiological effects, particularly concerning its anti-inflammatory and antioxidant activities.

Quantitative Data Comparison

The following tables summarize the key quantitative data from both in vitro studies on this compound and in vivo studies on Uncaria tomentosa extracts.

Table 1: In Vitro Antimicrobial Activity of this compound

MicroorganismAssay TypeEndpointResultReference
Staphylococcus aureusBroth MicrodilutionMIC150 µg/mL (408 µM)[1]
Bacillus subtilisBroth MicrodilutionMIC250 µg/mL (679 µM)[1]

MIC: Minimum Inhibitory Concentration

Table 2: In Vitro Receptor Modulation by this compound

ReceptorCell SystemEndpointEC₅₀Fold Increase in ResponseReference
Muscarinic M₁Xenopus oocyteCurrent Response9.92 µM3.3-fold (with Acetylcholine)[2]
Serotonin 5-HT₂Xenopus oocyteCurrent Response14.5 µM2.5-fold (with 5-HT)[2]

EC₅₀: Half-maximal effective concentration

Table 3: In Vivo Anti-inflammatory and Antioxidant Effects of Uncaria tomentosa Extract

Animal ModelTreatmentParameterResultReference
Acetic acid-induced colitis in ratsU. tomentosa extract (250 mg/kg/day)Myeloperoxidase (MPO) activity in colonic tissueSignificant decrease[3]
Acetic acid-induced colitis in ratsU. tomentosa extract (250 mg/kg/day)Malondialdehyde (MDA) in colonic tissueSignificant decrease[3]
Various inflammation models (Systematic Review)U. tomentosa extractsInterleukin-6 (IL-6) levelsSignificant decrease[4]
Various inflammation models (Systematic Review)U. tomentosa extractsNF-κB levelsSignificant decrease[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro Antimicrobial Assay (Broth Microdilution)
  • Bacterial Strains: Staphylococcus aureus and Bacillus subtilis were used.

  • Preparation of this compound: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Procedure:

    • Serial two-fold dilutions of this compound were prepared in a 96-well microtiter plate with Mueller-Hinton broth.

    • Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.[1]

In Vitro Receptor Function Assay (Two-Electrode Voltage Clamp in Xenopus oocytes)
  • Oocyte Preparation: Oocytes were harvested from female Xenopus laevis frogs and injected with total RNA isolated from rat cortex.

  • Electrophysiological Recording:

    • After 2-4 days of incubation, oocytes were placed in a recording chamber and perfused with a standard saline solution.

    • Membrane currents were recorded using the two-electrode voltage-clamp technique.

  • Drug Application: Acetylcholine or serotonin (5-HT) were applied to elicit baseline currents. This compound was then co-applied with the agonist to determine its modulatory effects.

  • Data Analysis: The potentiation of the agonist-induced current by this compound was quantified to determine the fold increase in response and the EC₅₀ value.[2]

In Vivo Anti-inflammatory Model (Acetic Acid-Induced Colitis in Rats)
  • Animal Model: Male Wistar rats were used.

  • Induction of Colitis: Colitis was induced by intra-rectal administration of a 4% acetic acid solution.

  • Treatment: Uncaria tomentosa extract (e.g., 250 mg/kg/day) was administered orally for a specified period (e.g., 10 days) following colitis induction.

  • Assessment of Inflammation:

    • At the end of the treatment period, animals were euthanized, and the colonic tissue was collected.

    • Macroscopic scoring of colonic damage was performed.

    • Biochemical markers of inflammation and oxidative stress, such as MPO and MDA levels, were measured in tissue homogenates.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.

G Proposed Anti-inflammatory Signaling Pathway of U. tomentosa UT Uncaria tomentosa Extract (contains this compound) IKK IKK Complex UT->IKK Inhibition IkB IκB IKK->IkB Phosphorylation (inhibited) NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation (blocked) IkB->NFkB_p65_p50 Sequesters in cytoplasm Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) Nucleus->Genes Transcription (downregulated)

Caption: Proposed mechanism of anti-inflammatory action of U. tomentosa extract.

G In Vivo Colitis Model Workflow Start Start: Acclimatize Rats Induction Induce Colitis (Acetic Acid) Start->Induction Grouping Divide into Groups (Control, Vehicle, Treatment) Induction->Grouping Treatment Oral Administration (U. tomentosa Extract) Grouping->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Analysis Biochemical & Histological Analysis (MPO, MDA, Scoring) Euthanasia->Analysis End End: Data Analysis & Conclusion Analysis->End

References

A Comparative Analysis of the Neuroprotective Effects of Isopteropodine and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases has led researchers to explore the vast repository of natural compounds. Among these, Isopteropodine, a pentacyclic oxindole alkaloid primarily found in plants of the Uncaria genus, has emerged as a compound of interest. This guide provides a comparative analysis of the neuroprotective effects of this compound against other well-studied natural compounds: Curcumin, Resveratrol, and Ginsenoside Rg1. The information is presented to aid researchers and drug development professionals in their evaluation of these compounds as potential therapeutic leads.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the available quantitative data on the neuroprotective effects of this compound and the selected natural compounds. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the data presented here is compiled from various independent studies and should be interpreted with this in mind.

CompoundAssayCell Line/ModelChallengeConcentrationResult (% of Control or as stated)Reference
This compound Neuronal Viability (MTT Assay)SH-SY5YH₂O₂1 µMIncreased cell survival up to 83-96% compared to 52% for the positive control[1]
Curcumin Neuronal Viability (MTT Assay)Cortical NeuronsOGD/R5 µM~23% increase in cell viability compared to OGD/R group
Resveratrol Neuronal Viability (MTT Assay)SH-SY5YDopamine (300 µM)5 µMShifted the balance between positive and negative regulators of apoptosis towards cell survival
Ginsenoside Rg1 Neuronal Viability (MTT Assay)PC12 cellsH₂O₂10 µMSignificantly decreased H₂O₂-induced apoptosis rates from 52.97% to 21.07%

Table 1: Comparison of Effects on Neuronal Viability. This table presents data from MTT assays, a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. OGD/R refers to Oxygen-Glucose Deprivation/Reperfusion, a model for ischemia.

CompoundAssayCell Line/ModelChallengeConcentrationResult (% of Control or as stated)Reference
This compound Not available
Curcumin ROS ProductionMouse Neuroblastoma (N2a)Aβ421 µMReduced ROS levels significantly
Resveratrol ROS ProductionPC12 cellsParaquat25, 50, 75 µMDecreased ROS production
Ginsenoside Rg1 ROS ProductionPC12 cellsH₂O₂10 µMReduced intracellular ROS levels
Ginsenoside Rg1 SOD & CAT levelsRat MCAO modelIschemia/Reperfusion-Normalized injury-diminished levels of SOD and CAT

Table 2: Comparison of Effects on Oxidative Stress Markers. This table summarizes the effects of the compounds on reactive oxygen species (ROS) production and the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). MCAO stands for Middle Cerebral Artery Occlusion, an in vivo model for stroke.

CompoundAssayCell Line/ModelChallengeConcentrationResult (% of Control or as stated)Reference
Pteropodine (related Uncaria alkaloid) Neutrophil InfiltrationRat Paw EdemaCarrageenan40 mg/kg36% reduction compared to negative control
Curcumin TNF-α, IL-1β---Inhibition of pro-inflammatory cytokines
Resveratrol ----Anti-inflammatory effects reported
Ginsenoside Rg1 IL-6, TNF-αOGD-cortical neuronsOGD-Significantly decreased levels of IL-6 and TNF-α
Ginsenoside Rg1 MPO activityRat MCAO modelIschemia/Reperfusion-Significantly decreased elevated MPO activity

Table 3: Comparison of Anti-inflammatory Effects. This table presents data on the anti-inflammatory properties of the compounds, including their effects on inflammatory cell infiltration and the production of pro-inflammatory cytokines. Myeloperoxidase (MPO) is an enzyme marker for inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

Neuronal Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to assess cell viability.

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y, PC12, or primary cortical neurons) are seeded in 96-well plates and cultured under standard conditions.

  • Treatment: Cells are pre-treated with the test compound (this compound, Curcumin, etc.) for a specific duration, followed by exposure to a neurotoxic stimulus (e.g., H₂O₂, MPP+, Aβ).

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds and neurotoxic stimulus as described for the MTT assay.

  • Probe Loading: Cells are incubated with DCFH-DA (typically 10-20 µM) for 30-60 minutes at 37°C in the dark. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. The fluorescence intensity is proportional to the level of intracellular ROS.

Quantification of Inflammatory Cytokines (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a widely used technique for quantifying the concentration of specific proteins, such as inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), in cell culture supernatants or tissue homogenates.

  • Sample Collection: After treatment of microglial cells or in vivo models, the cell culture medium or tissue lysates are collected.

  • ELISA Procedure: A specific capture antibody for the cytokine of interest is coated onto the wells of a 96-well plate. The samples are then added to the wells, and the cytokine binds to the capture antibody.

  • Detection: A detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added and binds to the captured cytokine.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the sample is determined by comparing the absorbance to a standard curve generated with known concentrations of the cytokine.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the neuroprotective effects of these natural compounds.

Neuroprotective_Mechanisms cluster_stimulus Neurotoxic Stimuli cluster_compounds Natural Compounds cluster_effects Neuroprotective Effects Oxidative_Stress Oxidative Stress (e.g., H₂O₂, MPP⁺) Anti_apoptotic Anti-apoptotic Effects (↑Bcl-2, ↓Bax, ↓Caspase-3) Oxidative_Stress->Anti_apoptotic induces Neuronal_Survival Neuronal Survival and Function Oxidative_Stress->Neuronal_Survival induces Neuroinflammation Neuroinflammation (e.g., LPS, Aβ) Neuroinflammation->Anti_apoptotic induces Neuroinflammation->Neuronal_Survival induces Apoptosis_Inducers Apoptosis Inducers Apoptosis_Inducers->Anti_apoptotic induces This compound This compound Antioxidant Antioxidant Effects (ROS Scavenging, ↑SOD, ↑CAT) This compound->Antioxidant promotes Curcumin Curcumin Curcumin->Antioxidant promotes Anti_inflammatory Anti-inflammatory Effects (↓TNF-α, ↓IL-1β, ↓NO) Curcumin->Anti_inflammatory promotes Curcumin->Anti_apoptotic promotes Resveratrol Resveratrol Resveratrol->Antioxidant promotes Resveratrol->Anti_inflammatory promotes Resveratrol->Anti_apoptotic promotes Ginsenoside_Rg1 Ginsenoside Rg1 Ginsenoside_Rg1->Antioxidant promotes Ginsenoside_Rg1->Anti_inflammatory promotes Ginsenoside_Rg1->Anti_apoptotic promotes Antioxidant->Neuronal_Survival leads to Anti_inflammatory->Neuronal_Survival leads to Anti_apoptotic->Neuronal_Survival leads to

Figure 1: General neuroprotective mechanisms of natural compounds.

MTT_Assay_Workflow start Seed Neuronal Cells in 96-well plate treat Treat with Natural Compound and/or Neurotoxin start->treat add_mtt Add MTT Solution treat->add_mtt incubate Incubate (2-4 hours, 37°C) add_mtt->incubate add_solvent Add Solubilizing Agent (e.g., DMSO) incubate->add_solvent read Measure Absorbance (570 nm) add_solvent->read

Figure 2: Workflow of the MTT assay for neuronal viability.

ROS_Assay_Workflow start Culture and Treat Neuronal Cells load_probe Load with DCFH-DA Probe start->load_probe incubate Incubate (30-60 min, 37°C) load_probe->incubate detect ROS oxidizes DCFH to DCF incubate->detect measure Measure Fluorescence (Ex: 485 nm, Em: 535 nm) detect->measure

Figure 3: Workflow of the DCFH-DA assay for ROS detection.

Conclusion

This compound, along with other alkaloids from the Uncaria genus, demonstrates promising neuroprotective potential, particularly in mitigating oxidative stress-induced neuronal cell death. While the currently available quantitative data for this compound is not as extensive as for well-researched compounds like Curcumin, Resveratrol, and Ginsenoside Rg1, the initial findings are encouraging.

Curcumin, Resveratrol, and Ginsenoside Rg1 have been shown to exert their neuroprotective effects through multiple mechanisms, including potent antioxidant, anti-inflammatory, and anti-apoptotic activities. The quantitative data for these compounds provide a valuable benchmark for the evaluation of new neuroprotective candidates.

Further research is warranted to generate more comprehensive, direct comparative data for this compound across a range of neuroprotective assays. This will enable a more definitive assessment of its therapeutic potential relative to other promising natural compounds. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations. By systematically evaluating these natural compounds, the scientific community can accelerate the discovery and development of novel and effective therapies for neurodegenerative diseases.

References

A Head-to-Head Comparison of Isopteropodine Extraction Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isopteropodine, a pentacyclic oxindole alkaloid primarily found in plants of the Uncaria genus (Cat's Claw), has garnered significant interest for its potential therapeutic properties. The efficient extraction of this bioactive compound is a critical first step in research and drug development. This guide provides an objective comparison of various extraction techniques for this compound, supported by available experimental data, to aid researchers in selecting the most suitable method for their objectives.

Comparative Analysis of Extraction Techniques

The choice of extraction method significantly impacts the yield, purity, and integrity of the extracted this compound. Traditional methods like maceration and Soxhlet extraction are often contrasted with modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). While direct comparative studies for this compound are limited, this guide synthesizes available data for oxindole alkaloids from Uncaria species to provide a comparative overview.

Quantitative Data Summary

The following table summarizes the performance of different extraction techniques based on key parameters. It is important to note that the data has been compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.

Extraction TechniquePlant MaterialSolventExtraction TimeTemperatureThis compound Yield/RecoveryPurityReference
Maceration Uncaria nervosa leaves70% Ethanol3 daysRoom Temperature26.6% (crude extract)Not specified[1][2]
Soxhlet Extraction Uncaria tomentosa barksMethanolNot specifiedBoiling point of solventStatistically similar total alkaloid yield to a validated spectrophotometric methodNot specified for this compound[3]
Ultrasound-Assisted Extraction (UAE) Uncaria rhynchophyllaNot specifiedNot specifiedNot specifiedHigher recovery of rhynchophylline (isomer) than reflux extraction (99.48-103.2% vs 12.60%)Not specified[4]
Microwave-Assisted Extraction (MAE) Uncaria tomentosaIonic LiquidShortNot specifiedNearly four times higher yields of oxindole alkaloids than conventional water boilingNot specified[3]
Supercritical Fluid Extraction (SFE) Not applicableNot applicableNot applicableNot applicableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key extraction techniques discussed.

Maceration

Maceration is a simple and widely used conventional extraction method.

Protocol:

  • Preparation of Plant Material: The dried and powdered leaves of Uncaria nervosa (1,932 g) are used.[1][2]

  • Extraction: The powdered material is soaked in 70% ethanol at room temperature for a period of three days with occasional agitation.[1][2]

  • Filtration: The mixture is filtered to separate the extract from the solid plant material.

  • Concentration: The solvent is evaporated under reduced pressure to obtain the crude extract.

  • Further Processing: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, butanol).[1][2]

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than simple maceration.

Protocol:

  • Preparation of Plant Material: A known quantity of dried and powdered Uncaria tomentosa bark is placed in a thimble.

  • Extraction: The thimble is placed in a Soxhlet apparatus. The extraction is performed with methanol as the solvent. The solvent is heated, vaporizes, condenses, and drips back onto the plant material, continuously extracting the compounds.

  • Concentration: After several cycles, the extract is collected from the flask and the solvent is evaporated to yield the crude alkaloid extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.

Protocol:

  • Preparation of Sample: A known amount of powdered Uncaria rhynchophylla is suspended in a suitable solvent.

  • Sonication: The suspension is placed in an ultrasonic bath or treated with an ultrasonic probe for a specified duration and power.

  • Separation: The extract is separated from the solid residue by filtration or centrifugation.

  • Analysis: The resulting extract is then analyzed, often by HPLC, to determine the content of specific alkaloids. One study noted that ultrasonic extraction was more suitable for the HPLC determination of rhynchophylline and isorhynchophylline in U. rhynchophylla compared to reflux extraction.[4]

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Protocol:

  • Sample Preparation: A weighed amount of powdered Uncaria tomentosa is mixed with an appropriate solvent (e.g., an ionic liquid).

  • Microwave Irradiation: The mixture is subjected to microwave irradiation in a specialized MAE system for a short period.

  • Cooling and Filtration: The sample is cooled, and the extract is separated from the plant debris by filtration.

  • Quantification: The concentration of oxindole alkaloids in the extract is determined using a validated HPLC method. A study reported that ionic liquid-based MAE resulted in significantly higher yields of oxindole alkaloids in a much shorter time compared to conventional water boiling.[3]

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is known for its selectivity and for producing clean extracts.

Protocol:

  • Sample Loading: The ground plant material is packed into an extraction vessel.

  • Extraction: Supercritical CO₂, often modified with a co-solvent like ethanol, is pumped through the vessel at a specific temperature and pressure.

  • Separation: The pressure and/or temperature is then reduced, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: The precipitated extract is collected in a separator.

Visualizing the Extraction Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound from Uncaria species.

Isopteropodine_Extraction_Workflow cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Maceration Maceration Filtration Filtration/ Centrifugation Maceration->Filtration Soxhlet Soxhlet Soxhlet->Filtration UAE UAE UAE->Filtration MAE MAE MAE->Filtration SFE SFE SFE->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Purification (e.g., Acid-Base Partitioning) Concentration->Purification HPLC HPLC Analysis Purification->HPLC Quantification Quantification HPLC->Quantification Plant_Material Uncaria Plant Material (e.g., leaves, bark) Plant_Material->Maceration Select Method Plant_Material->Soxhlet Select Method Plant_Material->UAE Select Method Plant_Material->MAE Select Method Plant_Material->SFE Select Method

Caption: General workflow for this compound extraction and analysis.

Conclusion

The selection of an appropriate extraction technique for this compound is a trade-off between traditional, cost-effective methods and modern, more efficient but potentially more expensive techniques.

  • Conventional methods like maceration and Soxhlet extraction are simple and require less specialized equipment, but they are often time-consuming and may use larger volumes of organic solvents.

  • Modern techniques such as UAE and MAE offer significant advantages in terms of reduced extraction time and solvent consumption, and potentially higher yields.[3][4] SFE stands out as a green technology that provides high selectivity and solvent-free extracts, although the initial equipment cost can be high.

For researchers aiming for high-throughput screening or optimizing yield and purity while minimizing environmental impact, modern techniques like UAE, MAE, and SFE are promising avenues. However, for preliminary studies or in settings with limited resources, traditional methods can still provide valuable results. Further research directly comparing these methods for this compound extraction under standardized conditions is warranted to provide more definitive guidance.

References

Independent Verification of Isopteropodine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Isopteropodine's mechanism of action, offering researchers, scientists, and drug development professionals a comprehensive overview of its molecular interactions and biological effects. We present supporting experimental data, detailed protocols for verification, and a comparative assessment with analogous compounds.

Overview of this compound's Primary Mechanism of Action

This compound is a pentacyclic oxindole alkaloid that functions as a positive allosteric modulator (PAM) of muscarinic M1 and serotonin 5-HT2 receptors.[1][2] Unlike a direct agonist, this compound does not activate these receptors on its own. Instead, it enhances the response of the receptors to their endogenous agonists, acetylcholine (ACh) and serotonin (5-HT), respectively.[1][2] This modulatory role suggests a potential for therapeutic applications where fine-tuning of cholinergic and serotonergic systems is required. The primary mechanism was elucidated through experiments in Xenopus oocytes expressing rat cortical RNA, where this compound potentiated agonist-induced Ca²⁺-activated Cl⁻ currents.[1]

A secondary activity of this compound is its antibacterial effect against specific Gram-positive bacteria.[3] This guide will focus on the primary neuromodulatory mechanism but will also provide comparative data on its antimicrobial properties.

Comparative Analysis of Receptor Modulation

The primary method to quantify the positive allosteric modulation by this compound is to measure the half-maximal effective concentration (EC₅₀) of the endogenous agonist in the presence and absence of the modulator. This compound has been shown to significantly increase the potency of both acetylcholine and serotonin at their respective receptors.[1][4] For a robust comparison, we include data for Pteropodine, a stereoisomer with similar activity, and Mitraphylline, another stereoisomer that notably lacks this modulatory effect, serving as a crucial negative control.[1][4]

Table 1: Comparative Efficacy of this compound and Analogs on M1 and 5-HT2 Receptors

CompoundTarget ReceptorAgonistEC₅₀ of Modulator (µM)Fold Increase in Agonist ResponseReference
This compound Muscarinic M1Acetylcholine9.923.3-fold[1]
Serotonin 5-HT25-HT14.52.5-fold[1]
Pteropodine Muscarinic M1Acetylcholine9.522.7-fold[1]
Serotonin 5-HT25-HT13.52.4-fold[1]
Mitraphylline Muscarinic M1Acetylcholine> 30 (inactive)No effect[1][4]
Serotonin 5-HT25-HT> 30 (inactive)No effect[1][4]

Note: The fold increase is the maximal enhancement of the current response evoked by the agonist in the presence of the modulator.

Signaling Pathway of this compound Modulation

Both the muscarinic M1 and serotonin 5-HT2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway.[5][6] Upon activation by an agonist, the receptor undergoes a conformational change, activating the Gαq subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This compound, as a PAM, enhances the receptor's affinity for the agonist, leading to a more robust activation of this downstream cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (ACh or 5-HT) Receptor M1 or 5-HT2 Receptor Agonist->Receptor Binds This compound This compound (PAM) This compound->Receptor Modulates G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ (intracellular) ER->Ca Releases CaCC Ca²⁺-activated Cl⁻ Channel Ca->CaCC Activates Response Cellular Response (Cl⁻ Current) CaCC->Response Generates

Caption: Gq signaling pathway modulated by this compound.

Experimental Protocols for Verification

To independently verify the mechanism of action of this compound, two primary experimental workflows are recommended: a receptor modulation assay using Xenopus oocytes and a Minimum Inhibitory Concentration (MIC) assay for antibacterial activity.

This protocol details the verification of this compound's PAM activity on GPCRs expressed in Xenopus laevis oocytes.[5][7][8]

  • Oocyte Preparation:

    • Harvest stage V-VI oocytes from an adult female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject oocytes with cRNA encoding for the human M1 or 5-HT2 receptor and allow for protein expression over 2-4 days.

  • Electrophysiological Recording:

    • Use a two-electrode voltage-clamp setup to hold the oocyte membrane potential at -60 mV.

    • Perfuse the oocyte with a standard Ringer's solution.

    • Apply the endogenous agonist (ACh or 5-HT) at its approximate EC₂₀ concentration to establish a baseline current.

    • Co-apply the agonist with varying concentrations of this compound (e.g., 1 µM to 30 µM) and record the potentiation of the Ca²⁺-activated Cl⁻ current.

    • Perform a washout step with Ringer's solution to ensure the effect is reversible.

  • Data Analysis:

    • Measure the peak amplitude of the inward Cl⁻ current for each condition.

    • Calculate the fold-potentiation by dividing the peak current in the presence of this compound by the baseline current.

    • Plot the fold-potentiation against the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ of modulation.

Oocyte_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Harvest Harvest Stage V-VI Xenopus Oocytes Inject Inject Receptor cRNA (e.g., M1 or 5-HT2) Harvest->Inject Incubate Incubate (2-4 days) for Protein Expression Inject->Incubate Mount Mount Oocyte in Two-Electrode Voltage Clamp Incubate->Mount Perfuse Perfuse with Ringer's Solution (Hold at -60mV) Mount->Perfuse Baseline Apply Agonist (EC₂₀) Establish Baseline Current Perfuse->Baseline Modulate Co-apply Agonist + Varying [this compound] Baseline->Modulate Washout Washout with Ringer's Solution Modulate->Washout Record Record Ca²⁺-activated Cl⁻ Current Traces Washout->Record Measure Measure Peak Current Amplitude Record->Measure Calculate Calculate Fold-Potentiation vs. Baseline Measure->Calculate Plot Plot Dose-Response Curve Determine EC₅₀ Calculate->Plot

Caption: Workflow for receptor modulation assay in Xenopus oocytes.

This protocol determines the lowest concentration of this compound that inhibits the visible growth of bacteria, based on standard broth microdilution methods.[9][10][11]

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Culture Staphylococcus aureus or Bacillus subtilis in Mueller-Hinton Broth (MHB) to the early exponential phase.

    • Adjust the bacterial suspension to a concentration of 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in MHB.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

Table 2: Comparative Antibacterial Activity of this compound

CompoundBacterial StrainMIC (µg/mL)MIC (µM)Reference
This compound Staphylococcus aureus150408[3]
Bacillus subtilis250679[3]
Ampicillin (Control) Staphylococcus aureus514[3]
Bacillus subtilis1029[3]

Conclusion

The primary mechanism of action of this compound as a positive allosteric modulator of M1 and 5-HT2 receptors is well-supported by electrophysiological data. Its activity is comparable to its stereoisomer, Pteropodine, and clearly distinct from the inactive stereoisomer, Mitraphylline, highlighting a specific structure-activity relationship. The provided protocols offer a clear pathway for the independent verification of these findings. While its antibacterial properties are notable, they are significantly less potent than standard antibiotics. This guide provides a foundational dataset and methodological framework for further investigation into this compound's therapeutic potential.

References

Navigating the Transcriptomic Landscape of Isopteropodine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of bioactive compounds is paramount. Isopteropodine, an oxindole alkaloid found in plants such as Uncaria tomentosa (Cat's Claw), has shown potential neuromodulatory activity. However, a comprehensive understanding of its effects on global gene expression through comparative transcriptomics is currently lacking in publicly available literature. This guide provides a framework for conducting such an investigation, summarizing the known biological activities of this compound and presenting a hypothetical experimental design for a comparative transcriptomics study.

Known Biological Activity of this compound

This compound is recognized as a positive modulator of specific G protein-coupled receptors (GPCRs). Its primary known interactions are with muscarinic M1 and serotonin 5-HT2 receptors. This modulation suggests a potential role in regulating various physiological processes, including cognitive function.

A study on rat muscarinic M(1) and 5-HT(2) receptors expressed in Xenopus oocytes demonstrated that this compound significantly enhances the current responses evoked by acetylcholine and 5-hydroxytryptamine (5-HT), respectively.[1][2] The compound was found to increase the potency of the natural ligands for these receptors without affecting the maximal response, characteristic of a positive allosteric modulator.[1]

Parameter Effect on Muscarinic M1 Receptor Effect on 5-HT2 Receptor Reference
Modulation PositivePositive[1]
Acetylcholine Response 3.3-fold increaseNot Applicable[1]
5-HT Response Not Applicable2.5-fold increase[1]
EC50 (this compound) 9.92 µM (for Acetylcholine response)14.5 µM (for 5-HT response)[1]

Proposed Comparative Transcriptomics Experimental Design

To elucidate the genome-wide effects of this compound, a comparative transcriptomics study using RNA sequencing (RNA-Seq) is proposed. This study would compare the gene expression profiles of cells treated with this compound against a vehicle control and a relevant alternative compound. A suitable cell line expressing the target receptors, such as a human neuroblastoma cell line (e.g., SH-SY5Y), would be appropriate.

Experimental Group Cell Line Treatment Concentration Time Points Biological Replicates
Control SH-SY5YVehicle (e.g., 0.1% DMSO)Not Applicable6h, 24h3
This compound SH-SY5YThis compound10 µM6h, 24h3
Alternative Compound SH-SY5YKnown M1/5-HT2 modulatorEffective Concentration6h, 24h3

Experimental Protocols

Cell Culture and Treatment

A human neuroblastoma cell line, such as SH-SY5Y, will be cultured in a standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. Cells will be seeded in 6-well plates and grown to 70-80% confluency before treatment. On the day of the experiment, the culture medium will be replaced with a fresh medium containing either this compound (10 µM), an alternative compound, or a vehicle control (0.1% DMSO). The cells will be incubated for 6 and 24 hours.

RNA Extraction

Total RNA will be extracted from the cells at each time point using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quantity and quality of the extracted RNA will be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with high purity (A260/A280 ratio of ~2.0) and integrity (RIN score > 8) will be used for library preparation.

RNA-Seq Library Preparation and Sequencing

RNA-Seq libraries will be prepared from 1 µg of total RNA using a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA) following the manufacturer's protocol. This process involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification. The quality and concentration of the final libraries will be assessed using a bioanalyzer. The libraries will then be pooled and sequenced on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.

Bioinformatic Data Analysis

The raw sequencing reads will be subjected to quality control using tools like FastQC.[3] Adapter sequences and low-quality reads will be trimmed. The cleaned reads will be aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.[4] Gene expression levels will be quantified as read counts per gene using tools like HTSeq-count or featureCounts. Differential gene expression analysis between the treatment groups and the control will be performed using DESeq2 or edgeR in R.[5] Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 will be considered significantly differentially expressed. Functional enrichment analysis (Gene Ontology and pathway analysis) of the differentially expressed genes will be performed to identify the biological processes and signaling pathways affected by this compound treatment.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_data_analysis Data Analysis cell_culture SH-SY5Y Cell Culture treatment Treatment: - Vehicle Control - this compound - Alternative Compound cell_culture->treatment incubation Incubation (6h & 24h) treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction quality_control_rna RNA Quality Control (QC) rna_extraction->quality_control_rna library_prep RNA-Seq Library Preparation quality_control_rna->library_prep sequencing Illumina Sequencing library_prep->sequencing raw_data_qc Raw Read QC sequencing->raw_data_qc alignment Alignment to Reference Genome raw_data_qc->alignment quantification Gene Expression Quantification alignment->quantification diff_expression Differential Expression Analysis quantification->diff_expression functional_analysis Functional Enrichment Analysis diff_expression->functional_analysis

Caption: Proposed experimental workflow for comparative transcriptomics.

Given that this compound modulates the Gq-coupled M1 and 5-HT2 receptors, a key signaling pathway to investigate is the Gq alpha subunit pathway.

Gq_Alpha_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol gpcr GPCR (M1 or 5-HT2 Receptor) gq Gq Protein (α, β, γ) gpcr->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to Receptor downstream Downstream Cellular Responses (Gene Expression Changes) pkc->downstream ca2 Ca2+ er->ca2 Releases ca2->downstream This compound This compound This compound->gpcr Positive Modulation ligand Ligand (ACh or 5-HT) ligand->gpcr Activation

Caption: Simplified Gq alpha protein signaling pathway.

References

Safety Operating Guide

Proper Disposal of Isopteropodine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – Researchers, scientists, and drug development professionals handling Isopteropodine can now access a comprehensive guide on its proper and safe disposal. Given its classification as a substance with high acute oral toxicity, stringent adherence to established protocols is crucial to ensure personnel safety and environmental protection.

This compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity - Oral 2, with the hazard statement H300: Fatal if swallowed.[1] This necessitates handling it as an acutely hazardous waste, often referred to as "P-list" waste in regulatory terms. Disposal must be conducted in strict accordance with all local, regional, national, and international regulations. Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or general refuse.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) is mandatory:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a properly fitted respirator is essential.

All handling of this compound waste should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.

Quantitative Data Summary

The following table summarizes key quantitative data related to the hazardous nature of this compound.

ParameterValueRegulation/Source
GHS Classification Acute Toxicity - Oral 2Cayman Chemical Safety Data Sheet[1]
Hazard Statement H300: Fatal if swallowedCayman Chemical Safety Data Sheet[1]
CAS Number 5171-37-9Cayman Chemical[2]
Molecular Formula C₂₁H₂₄N₂O₄PubChem[3]
Molecular Weight 368.4 g/mol PubChem[3]
Accumulation Limit (Solid) 1 kilogram (as acutely hazardous waste)University of Pennsylvania EHRS Guidelines[4]
Accumulation Limit (Liquid) 1 quart (as acutely hazardous waste)University of Pennsylvania EHRS Guidelines[4]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound waste, including pure substance, contaminated labware, and solutions.

Phase 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, properly labeled, leak-proof container made of a material compatible with this compound and any solvents used. The container must have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste," with the chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones).

  • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent pads, and place them in the designated solid waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated liquid waste container. Do not mix with other, incompatible waste streams.

  • Storage: Store the waste container in a designated Satellite Accumulation Area. This area should be secure, away from general laboratory traffic, and provide secondary containment to prevent spills.

Phase 2: Decontamination of Laboratory Equipment
  • Initial Rinse: All glassware and equipment that have come into contact with this compound must be decontaminated. Perform an initial rinse with a solvent in which this compound is soluble, such as methanol or DMSO.[5] This initial rinsate is considered acutely hazardous and must be collected in the designated liquid hazardous waste container.

  • Triple Rinse Procedure: Following the initial rinse, perform a triple rinse. This involves rinsing the equipment three more times with the chosen solvent.[6] Each rinse should use a volume of solvent equal to about 5% of the container's volume.[6] All rinsate from this procedure must also be collected as hazardous waste.

  • Final Cleaning: After the triple rinse, the equipment can be washed with standard laboratory detergent and water.

Phase 3: Final Disposal
  • Arrange for Pickup: Once the waste container is full, or the accumulation time limit set by your institution's environmental health and safety (EHS) office is reached, arrange for a pickup by a licensed hazardous waste disposal contractor.

  • Documentation: Complete all required hazardous waste manifest forms as provided by your institution's EHS office. This documentation tracks the waste from its point of generation to its final disposal facility.

  • Never Discharge to Sewer: It is critical to reiterate that this compound and its rinsates must never be poured down the drain.[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for this compound waste management.

Isopteropodine_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_decon Decontamination cluster_disposal Final Disposal Generate Waste Generate Waste Solid Waste Solid Waste Generate Waste->Solid Waste e.g., contaminated PPE Liquid Waste Liquid Waste Generate Waste->Liquid Waste e.g., solutions Waste Container Waste Container Solid Waste->Waste Container Liquid Waste->Waste Container Store Container Store in Satellite Accumulation Area Waste Container->Store Container Contaminated Equipment Contaminated Equipment Initial Rinse Initial Rinse Contaminated Equipment->Initial Rinse Use Methanol/DMSO Initial Rinse->Waste Container Collect Rinsate Triple Rinse Triple Rinse Initial Rinse->Triple Rinse Triple Rinse->Waste Container Collect Rinsate Cleaned Equipment Cleaned Equipment Triple Rinse->Cleaned Equipment Contact EHS Arrange Pickup Store Container->Contact EHS Manifest Waste Manifest Waste Contact EHS->Manifest Waste Licensed Disposal Licensed Disposal Manifest Waste->Licensed Disposal PPE_Decision_Tree start Handling this compound Waste? gloves Wear Nitrile Gloves start->gloves goggles Wear Safety Goggles start->goggles lab_coat Wear Lab Coat start->lab_coat fume_hood Work in Fume Hood start->fume_hood aerosol_risk Risk of Aerosolization? fume_hood->aerosol_risk respirator Wear Respirator aerosol_risk->respirator Yes proceed Proceed with Caution aerosol_risk->proceed No respirator->proceed

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isopteropodine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Isopteropodine, an oxindole alkaloid with significant biological activity, requires meticulous handling to ensure the safety of researchers and the integrity of experimental outcomes.[1] This guide provides essential, actionable information for laboratory professionals engaged in research and development involving this potent compound. Adherence to these protocols is critical for minimizing exposure risk and ensuring compliant disposal of hazardous materials.

Essential Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound. This multi-layered approach is designed to provide comprehensive protection against accidental exposure.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Double-layered Nitrile GlovesASTM D6978-05 or equivalentPrevents dermal absorption of the compound. The outer glove should be changed immediately upon suspected contamination.
Eye Protection Safety Goggles with Side ShieldsANSI Z87.1Protects eyes from splashes or airborne particles of the compound.
Body Protection Disposable Lab Coat with Knit CuffsProvides a barrier against contamination of personal clothing.
Respiratory Protection N95 or higher RespiratorNIOSH-approvedPrevents inhalation of airborne particles, especially during weighing and transferring of the solid compound.

Experimental Protocol: Safe Handling of this compound

This step-by-step guide details the essential procedures for safely handling this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a certified chemical fume hood.

  • Verify that the fume hood is functioning correctly before commencing any work.

  • Prepare a dedicated and clearly labeled waste container for this compound-contaminated materials.

2. Weighing and Aliquoting the Compound:

  • Don all required PPE as specified in the table above.

  • Perform all manipulations of solid this compound within the certified chemical fume hood to minimize inhalation exposure.

  • Use a micro-spatula to carefully transfer the desired amount of the compound to a tared weigh boat or vial.

  • Close the primary container of this compound immediately after weighing.

3. Solubilization:

  • Add the appropriate solvent to the vial containing the weighed this compound.

  • Cap the vial securely and vortex or sonicate as required to fully dissolve the compound.

  • Keep the vial capped when not in use.

4. Post-Handling Procedures:

  • Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • Remove the remaining PPE and dispose of single-use items in the designated waste stream.

  • Wash hands thoroughly with soap and water.

Operational Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points in the safe handling of this compound.

Isopteropodine_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_final Final Step A Verify Fume Hood Functionality B Don Full PPE A->B C Weigh Solid this compound B->C D Solubilize Compound C->D E Wipe Down Work Area D->E F Dispose of Contaminated Waste E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and excess solutions, must be disposed of as hazardous chemical waste.

  • Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (Toxic).

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Adhere to all local, state, and federal regulations for hazardous waste disposal.[2][3][4][5][6] Under no circumstances should this compound or its solutions be disposed of down the drain.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopteropodine
Reactant of Route 2
Isopteropodine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.